molecular formula C33H46N6O10 B1663041 DSLET CAS No. 75644-90-5

DSLET

Cat. No.: B1663041
CAS No.: 75644-90-5
M. Wt: 686.8 g/mol
InChI Key: PKSODCLCMBUCPW-LVNBQDLPSA-N
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Description

DSLET is an oligopeptide.
specific probe for the delta-opiate receptor subtype in brain membranes

Properties

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46N6O10/c1-18(2)13-24(32(47)39-28(19(3)41)33(48)49)37-31(46)25(15-20-7-5-4-6-8-20)36-27(43)16-35-30(45)26(17-40)38-29(44)23(34)14-21-9-11-22(42)12-10-21/h4-12,18-19,23-26,28,40-42H,13-17,34H2,1-3H3,(H,35,45)(H,36,43)(H,37,46)(H,38,44)(H,39,47)(H,48,49)/t19-,23+,24+,25+,26-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSODCLCMBUCPW-LVNBQDLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00997082
Record name N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75644-90-5
Record name Enkephalin, Ser(2), Leu(5), Thr(6)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075644905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(hydroxymethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00997082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to DSLET: A Selective Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSLET ([D-Ser2, Leu5]enkephalin-Thr6) is a potent and highly selective synthetic peptide agonist for the delta-opioid receptor (δ-OR). Its specificity has established it as an invaluable tool in neuroscience research, particularly in the elucidation of the physiological and pathological roles of the delta-opioid system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative pharmacological data, and detailed protocols for its characterization in vitro and in vivo. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of opioid pharmacology and the development of novel therapeutics targeting the delta-opioid receptor.

Introduction to this compound

This compound is a synthetic analog of the endogenous opioid peptide enkephalin. The strategic substitutions of D-Serine at position 2 and the addition of Threonine at position 6 confer enhanced stability against enzymatic degradation and a high affinity and selectivity for the δ-OR over the mu (μ)- and kappa (κ)-opioid receptors. This selectivity allows for the precise investigation of δ-OR mediated effects, which are implicated in a range of physiological processes including analgesia, mood regulation, and neuroprotection.

Mechanism of Action

This compound exerts its effects by binding to and activating the δ-OR, a member of the G protein-coupled receptor (GPCR) superfamily. The δ-OR is primarily coupled to inhibitory G proteins of the Gαi/o family[1][2]. Upon agonist binding, a conformational change in the receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G protein. This activation leads to the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.

The dissociated Gαi/o-GTP subunit then inhibits the activity of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP)[1][3]. The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream cellular signaling pathways. The Gβγ subunit can also signal independently to modulate the activity of various effector proteins, including ion channels.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound, highlighting its selectivity for the delta-opioid receptor.

Table 1: Opioid Receptor Binding Affinity of this compound

LigandReceptor SubtypeKᵢ (nM)
This compoundδ (Delta)1.1
μ (Mu)28
κ (Kappa)1300

Data presented as the inhibitory constant (Kᵢ), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Potency of this compound

AssayParameterValue
Forskolin-Stimulated cAMP AccumulationIC₅₀ (nM)2.5

Data presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an agonist that causes a 50% inhibition of the maximal response in a functional assay.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity (Kᵢ) of this compound for the delta-opioid receptor using a competition binding assay with a radiolabeled antagonist, [³H]-naltrindole.

Objective: To determine the inhibitory constant (Kᵢ) of this compound at the δ-OR.

Materials:

  • Cell membranes prepared from cells expressing the human delta-opioid receptor.

  • [³H]-naltrindole (specific activity ~40-60 Ci/mmol).

  • This compound.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

  • Multi-channel pipette.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in binding buffer to the desired final concentration (typically 50-100 µg of protein per well).

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 25 µL of binding buffer, 25 µL of [³H]-naltrindole (at a final concentration near its Kₔ, e.g., 1 nM), and 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of a high concentration of unlabeled naltrindole (e.g., 10 µM), 25 µL of [³H]-naltrindole, and 50 µL of membrane suspension.

    • Competition: 25 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 25 µL of [³H]-naltrindole, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of [³H]-naltrindole as a function of the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting competition curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Forskolin-Stimulated cAMP Inhibition Assay

This protocol details the measurement of the functional potency (IC₅₀) of this compound in inhibiting adenylyl cyclase activity.

Objective: To determine the IC₅₀ of this compound for the inhibition of forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • This compound.

  • Forskolin.

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to ~80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with IBMX (e.g., 0.5 mM) in serum-free medium for 20-30 minutes at 37°C.

  • Agonist Treatment: Add varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) to the wells and incubate for 15-30 minutes at 37°C.

  • Forskolin Stimulation: Add a concentration of forskolin that produces a submaximal stimulation of cAMP production (e.g., 1-10 µM) to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C[4][5].

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve for cAMP concentration.

    • Plot the percentage of inhibition of forskolin-stimulated cAMP levels as a function of the log concentration of this compound.

    • Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.

Hot Plate Analgesia Test

This in vivo protocol assesses the analgesic effect of this compound in a rodent model of thermal pain[6][7][8][9].

Objective: To evaluate the antinociceptive properties of this compound.

Materials:

  • Male Swiss Webster mice (or other suitable rodent strain).

  • This compound dissolved in a suitable vehicle (e.g., saline).

  • Hot plate apparatus with adjustable temperature.

  • Animal enclosure for the hot plate.

  • Timer.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.

  • Baseline Latency: Place each mouse individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and start the timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intracerebroventricular, intraperitoneal).

  • Post-treatment Latency: At various time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis:

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

    • Compare the %MPE between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway

DSLET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds G_protein Gαi/oβγ DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to

Caption: this compound binding to the δ-OR activates the Gαi/o subunit, inhibiting adenylyl cyclase and reducing cAMP.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow A Prepare δ-OR Membranes B Set up Assay Plate: - Total Binding - Non-specific Binding - Competition (this compound) A->B C Incubate with [³H]-naltrindole B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ E->F

Caption: Workflow for determining this compound's binding affinity using a radioligand competition assay.

Experimental Workflow: cAMP Inhibition Assay

cAMP_Inhibition_Workflow A Seed δ-OR Expressing Cells B Pre-incubate with IBMX A->B C Treat with this compound B->C D Stimulate with Forskolin C->D E Lyse Cells & Measure cAMP D->E F Data Analysis: - Determine % Inhibition - Calculate IC₅₀ E->F

Caption: Workflow for assessing this compound's functional potency in a cAMP inhibition assay.

References

Mechanism of Action of DSLET on Delta-Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed examination of the mechanism of action of [D-Ser2, Leu5, Thr6]-Enkephalin (DSLET), a synthetic opioid peptide, on the delta-opioid receptor (DOR). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and the Delta-Opioid Receptor

The delta-opioid receptor is a G protein-coupled receptor (GPCR) belonging to the opioid receptor family, which also includes the mu- and kappa-opioid receptors.[1] DORs are widely distributed throughout the central and peripheral nervous systems and are implicated in a variety of physiological processes, including analgesia, mood regulation, and seizure activity.[2][3][4] The endogenous ligands for DORs are the enkephalins.[1]

This compound is a potent and selective synthetic peptide agonist for the delta-opioid receptor. Its action is initiated by binding to the DOR, which triggers a cascade of intracellular signaling events. This guide will delve into the binding characteristics of this compound, the subsequent G protein-dependent and independent signaling pathways, and the experimental methodologies used to elucidate this mechanism.

Binding and Functional Activity of this compound at the Delta-Opioid Receptor

The interaction of this compound with the delta-opioid receptor is characterized by high-affinity binding, leading to the activation of intracellular signaling pathways. The potency and efficacy of this compound have been quantified through various in vitro assays.

Table 1: Binding Affinity and Functional Potency of this compound

ParameterValueAssayCell/Tissue PreparationReference
IC5015 ± 5 µM (inhibition of GTPase activity by i3.1 peptide)High-affinity GTPase AssayMembranes from Rat-1 fibroblasts expressing murine DOR[5]
IC5050 ± 4 µM (inhibition of GTPase activity by i3.3 peptide)High-affinity GTPase AssayMembranes from Rat-1 fibroblasts expressing murine DOR[5]
EC5063 nMAdenylyl Cyclase StimulationRat olfactory bulb[6]

Signaling Pathways Activated by this compound

Upon binding to the delta-opioid receptor, this compound initiates a series of intracellular events that can be broadly categorized into G protein-dependent and G protein-independent pathways.

The delta-opioid receptor is primarily coupled to inhibitory G proteins of the Gi/o family.[1] The binding of this compound induces a conformational change in the receptor, which promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effectors.[5][7]

A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase.[8][9][10] This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By inhibiting adenylyl cyclase, this compound causes a reduction in intracellular cAMP levels, which in turn affects the activity of cAMP-dependent protein kinases and other downstream signaling molecules. Studies have shown that the inhibitory effects of this compound on adenylyl cyclase in brain regions like the caudate-putamen and nucleus accumbens are readily antagonized by the delta-opioid receptor antagonist naltriben.[8]

G_Protein_Signaling DOR δ-Opioid Receptor G_protein Gi/o Protein (αβγ-GDP) DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (via Gαi/o) cAMP cAMP (decreased) AC->cAMP Conversion This compound This compound This compound->DOR ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: this compound-induced G protein-dependent signaling pathway.

Prolonged or repeated activation of the delta-opioid receptor by agonists like this compound can lead to desensitization, a process that attenuates the receptor's signaling capacity. This process is often initiated by G protein-coupled receptor kinases (GRKs) which phosphorylate the intracellular domains of the activated receptor.[11]

This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[12] The recruitment of β-arrestin to the receptor sterically hinders its coupling to G proteins, thereby uncoupling it from the G protein-dependent signaling cascade.[12][13] Furthermore, β-arrestin acts as a scaffold protein, initiating a distinct wave of G protein-independent signaling and promoting the internalization of the receptor from the cell surface, often via clathrin-coated pits.[2][11] this compound has been shown to induce this process of receptor desensitization and internalization.[11] The recruitment of β-arrestin isoforms can have distinct downstream consequences, and the propensity of different DOR agonists to recruit β-arrestin 1 versus β-arrestin 2 can vary.[13][14][15]

Beta_Arrestin_Pathway cluster_membrane Plasma Membrane DOR_active Active δ-OR GRK GRK DOR_active->GRK Recruitment This compound This compound This compound->DOR_active Activation DOR_phos Phosphorylated δ-OR GRK->DOR_phos Phosphorylation Beta_Arrestin β-Arrestin DOR_phos->Beta_Arrestin Recruitment Internalization Receptor Internalization Beta_Arrestin->Internalization Signaling G-Protein Independent Signaling Beta_Arrestin->Signaling

Caption: β-Arrestin recruitment and receptor internalization pathway.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays.

This assay is used to determine the binding affinity of a ligand (like this compound) for its receptor. It typically involves a competition experiment where increasing concentrations of an unlabeled ligand (the "competitor", e.g., this compound) are used to displace a radiolabeled ligand with known affinity for the receptor.

  • Membrane Preparation: Cell membranes expressing the delta-opioid receptor are prepared from cultured cells or brain tissue by homogenization and centrifugation.[16]

  • Assay Incubation: Membranes (e.g., 7 µg of protein) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) with a fixed concentration of a radiolabeled delta-opioid receptor ligand (e.g., [3H]DPDPE) and varying concentrations of the unlabeled test compound (this compound).[17][18]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[16][17]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[19]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant), a measure of the affinity of the unlabeled ligand, can then be calculated using the Cheng-Prusoff equation.[16]

Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation (with δ-Opioid Receptors) Incubation Incubation - Membranes - Radiolabeled Ligand ([3H]DPDPE) - Unlabeled this compound (varying conc.) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Data_Analysis

Caption: Workflow for a radioligand binding assay.

This functional assay measures the activation of G proteins by a GPCR agonist. It relies on the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes containing the delta-opioid receptor are prepared.[20]

  • Assay Incubation: The membranes are incubated at 30°C in a buffer containing GDP, MgCl2, and the test agonist (this compound) at various concentrations.[19] The reaction is initiated by the addition of [35S]GTPγS.[20]

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate the [35S]GTPγS-bound G proteins from the unbound nucleotide.[19]

  • Detection: The radioactivity on the filters is quantified by scintillation counting.[20]

  • Data Analysis: The specific binding of [35S]GTPγS is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) values are determined.[20]

GTPgS_Binding_Workflow Membrane_Prep Membrane Preparation (with δ-OR and Gi/o proteins) Incubation Incubation - Membranes - GDP - this compound (varying conc.) - [35S]GTPγS Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free [35S]GTPγS) Incubation->Filtration Scintillation Scintillation Counting (Measures G protein activation) Filtration->Scintillation Data_Analysis Data Analysis (Calculate EC50 and Emax) Scintillation->Data_Analysis

Caption: Workflow for a [35S]GTPγS binding assay.

This assay directly measures the functional consequence of Gαi/o activation by quantifying the inhibition of cAMP production.

  • Cell Culture and Treatment: Whole cells or membrane preparations expressing the delta-opioid receptor are pre-incubated with the test agonist (this compound) at various concentrations.[21]

  • Stimulation of Adenylyl Cyclase: Adenylyl cyclase is then stimulated, typically using forskolin, to produce a measurable amount of cAMP.[21]

  • Measurement of cAMP: The reaction is stopped, and the amount of cAMP produced is quantified using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or bioluminescence resonance energy transfer (BRET)-based biosensors.[21][22]

  • Data Analysis: The level of cAMP inhibition is plotted against the agonist concentration to determine the IC50 (potency) and the maximal inhibition (efficacy).

This cell-based assay quantifies the interaction between an activated GPCR and β-arrestin. Several technologies are available, such as the PathHunter® assay which utilizes enzyme fragment complementation.

  • Cell Lines: Engineered cell lines are used that co-express the delta-opioid receptor fused to a fragment of an enzyme (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).[12][17]

  • Agonist Stimulation: The cells are plated and then stimulated with varying concentrations of the test agonist (this compound).[12]

  • Detection: If the agonist induces the recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming a functional enzyme. A substrate is then added, which is converted by the active enzyme into a chemiluminescent product.[12]

  • Data Acquisition and Analysis: The chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment. Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment.[12]

Conclusion

This compound exerts its effects through a multifaceted mechanism of action at the delta-opioid receptor. It binds with high affinity to the receptor, leading to the activation of inhibitory Gi/o proteins. This canonical pathway results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. In addition to this primary signaling cascade, this compound can also promote receptor desensitization and internalization through a process involving GRK-mediated phosphorylation and the recruitment of β-arrestin. This latter pathway not only serves to terminate G protein signaling but can also initiate a separate wave of G protein-independent signaling events. A thorough understanding of these distinct signaling pathways is crucial for the rational design and development of novel delta-opioid receptor-targeted therapeutics.

References

The Role of DSLET in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ser2, Leu5]-Enkephalin-Thr6 (DSLET) is a synthetic opioid peptide that exhibits high affinity and selectivity for the delta-opioid receptor (δ-opioid receptor or DOR). As a potent agonist, this compound serves as a critical tool in neuroscience research to elucidate the physiological and pathophysiological roles of the delta-opioid system. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in key signaling pathways, and detailed experimental protocols for its characterization.

Quantitative Data: Comparative Ligand Binding Affinities

The following table summarizes the binding affinities (pKi) of this compound and other common delta-opioid receptor ligands. A higher pKi value indicates a stronger binding affinity.

LigandReceptor SubtypepKiReference
This compound Delta (δ) 9.3 [1]
DPDPEDelta (δ)-
SNC80Delta (δ)-
DAMGOMu (μ)-
U50,488HKappa (κ)-

Note: Specific pKi values for DPDPE, SNC80, DAMGO, and U50,488H were not consistently available across the literature reviewed for this guide. Researchers should refer to specific publications for comparative values obtained under identical experimental conditions.

Signaling Pathways of the Delta-Opioid Receptor

Activation of the δ-opioid receptor by agonists like this compound initiates a cascade of intracellular signaling events primarily through two pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein-Dependent Signaling

Upon this compound binding, the δ-opioid receptor, a G-protein coupled receptor (GPCR), activates inhibitory G-proteins of the Gi/Go family. This leads to several downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds Gi_Go Gi/Go Protein (αβγ) DOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits (α subunit) GIRK GIRK Channel Gi_Go->GIRK Activates (βγ subunit) VGCC VGCC Gi_Go->VGCC Inhibits (βγ subunit) cAMP cAMP AC->cAMP ↓ Production Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Leads to Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release Leads to Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular DSLET_DOR This compound-DOR Complex GRK GRK DSLET_DOR->GRK Recruits DOR_P Phosphorylated DOR GRK->DSLET_DOR Phosphorylates Beta_Arrestin β-Arrestin DOR_P->Beta_Arrestin Recruits MAPK_Cascade MAPK Cascade (e.g., ERK) Beta_Arrestin->MAPK_Cascade Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Desensitization G-Protein Desensitization Beta_Arrestin->Desensitization Causes Hot_Plate_Workflow Acclimation Animal Acclimation (30-60 min) Baseline Measure Baseline Latency on Hot Plate (52-55°C) Acclimation->Baseline Drug_Admin Administer this compound or Vehicle Baseline->Drug_Admin Post_Treatment Measure Post-Treatment Latency at Timed Intervals Drug_Admin->Post_Treatment Data_Analysis Analyze Data: Compare Latencies Post_Treatment->Data_Analysis

References

An In-depth Technical Guide to the Discovery and Synthesis of the DSLET Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and characterization of the delta-opioid receptor selective peptide, DSLET ([D-Ser2, Leu5]enkephalin-Thr). It includes detailed experimental protocols, quantitative data on its binding affinity, and a description of its signaling pathway, designed to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Discovery and Rationale

The discovery of this compound is rooted in the broader history of opioid research, which began with the isolation of morphine from the opium poppy and culminated in the identification of endogenous opioid peptides in the mid-1970s. This era saw an intense scientific effort to uncover the body's own substances that interact with opioid receptors.[1][2] These efforts led to the discovery of the enkephalins, endorphins, and dynorphins, all derived from three precursor proteins: proenkephalin, proopiomelanocortin, and prodynorphin.[1]

The initial endogenous opioid peptides, methionine-enkephalin and leucine-enkephalin, were found to have potent but short-lived analgesic effects due to rapid degradation. This prompted medicinal chemists to synthesize analogs with improved stability and receptor selectivity. This compound, with the sequence Tyr-D-Ser-Gly-Phe-Leu-Thr, emerged from this research as a highly selective and potent agonist for the delta (δ)-opioid receptor.

The key structural modifications in this compound compared to the endogenous leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu) are the substitution of Glycine at position 2 with D-Serine and the addition of a Threonine residue at the C-terminus. The D-amino acid substitution at position 2 was a common strategy to increase resistance to enzymatic degradation. The C-terminal extension with Threonine was found to significantly enhance the affinity and selectivity for the δ-opioid receptor.

A pivotal study by Gacel et al. in 1988 detailed the synthesis and characterization of a closely related analog, [D-Ser2(O-tert-butyl),Leu5]enkephalyl-Thr6, and highlighted the exceptional delta-selectivity achieved through these modifications.[3] This work solidified the importance of this compound and its derivatives as valuable pharmacological tools for studying the delta-opioid system and as potential leads for the development of novel therapeutics.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS), a robust and widely used method for the chemical synthesis of peptides.[4][5] The following is a generalized protocol based on modern Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

Materials:

  • Fmoc-Thr(tBu)-Wang resin

  • Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)

  • Solid-phase synthesis vessel

  • Shaker

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Fmoc-Thr(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for Leu):

    • Dissolve Fmoc-Leu-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat for Remaining Amino Acids: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence: Phe, Gly, D-Ser(tBu), and Tyr(tBu).

  • Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry it.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Workflow for this compound Synthesis

DSLET_Synthesis_Workflow Start Start with Fmoc-Thr(tBu)-Wang Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Leu Couple Fmoc-Leu-OH Deprotect1->Couple_Leu Wash1 Wash Couple_Leu->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Phe Couple Fmoc-Phe-OH Deprotect2->Couple_Phe Wash2 Wash Couple_Phe->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Gly Couple Fmoc-Gly-OH Deprotect3->Couple_Gly Wash3 Wash Couple_Gly->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple_DSer Couple Fmoc-D-Ser(tBu)-OH Deprotect4->Couple_DSer Wash4 Wash Couple_DSer->Wash4 Deprotect5 Fmoc Deprotection Wash4->Deprotect5 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect5->Couple_Tyr Wash5 Wash Couple_Tyr->Wash5 Final_Deprotect Final Fmoc Deprotection Wash5->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify HPLC Purification Precipitate->Purify Characterize Mass Spectrometry Characterization Purify->Characterize End Pure this compound Peptide Characterize->End

Workflow for the Solid-Phase Peptide Synthesis of this compound.

Biological Characterization: Binding Affinity and Signaling

This compound exerts its biological effects by binding to and activating the δ-opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[6]

Quantitative Data: Binding Affinity of this compound

The binding affinity of this compound for opioid receptors is typically determined using competitive radioligand binding assays. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by increasing concentrations of the unlabeled test compound (this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

LigandReceptorKi (nM)Reference
[³H][D-Ser²(O-tert-butyl),Leu⁵]enkephalyl-Thr⁶δ-opioidK D = 2.2[3]
[D-Ser²(O-tert-butyl),Leu⁵]enkephalyl-Thr⁶μ-opioidK i (μ)/K i (δ) = 130[3]
This compoundμ1-opioidHigh Affinity[7]
DALCE (analog)δ-opioidmoderate selectivity[8]

Note: Specific Ki values for this compound can vary depending on the experimental conditions, radioligand used, and tissue preparation. The table presents representative data demonstrating its high affinity and selectivity for the δ-opioid receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

  • Cell membranes expressing the δ-opioid receptor (e.g., from CHO or HEK293 cells, or rat brain homogenates)

  • Radioligand: [³H]Naltrindole or another suitable δ-opioid receptor antagonist/agonist

  • This compound (unlabeled)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of unlabeled naloxone)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the δ-opioid receptor according to standard protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membranes

    • Non-specific Binding: Radioligand + Non-specific binding control + Membranes

    • Competition: Radioligand + varying concentrations of this compound + Membranes

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Signaling Pathway of this compound

Upon binding to the δ-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The δ-opioid receptor is coupled to inhibitory G-proteins (Gi/Go).[6]

DSLET_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds to G_protein Gi/Go Protein (αβγ subunits) DOR->G_protein Activates AC Adenylate Cyclase G_protein->AC αi inhibits GIRK GIRK Channels G_protein->GIRK βγ activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates K_ion K+ GIRK->K_ion ↑ K⁺ efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Ca_ion Ca²⁺ Ca_channel->Ca_ion ↓ Ca²⁺ influx Neurotransmitter_Release ↓ Neurotransmitter Release Ca_ion->Neurotransmitter_Release InVivo_Analgesia_Workflow cluster_treatments Treatment Groups Start Start: Animal Acclimation Baseline Measure Baseline Tail-Flick Latency Start->Baseline Grouping Randomly Assign Animals to Treatment Groups Baseline->Grouping Administration Administer Treatments Grouping->Administration Vehicle Vehicle Control DSLET_Group This compound Positive_Control Positive Control (e.g., Morphine) Post_Treatment Measure Tail-Flick Latency at Multiple Time Points Administration->Post_Treatment Data_Analysis Calculate %MPE and Perform Statistical Analysis Post_Treatment->Data_Analysis Results Evaluate Analgesic Effect of this compound Data_Analysis->Results End End of Experiment Results->End

References

In-Depth Technical Guide: DSLET Receptor Binding Affinity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of [D-Ser2, L-Leu5, Thr6]-enkephalin (DSLET), a potent and selective delta-opioid receptor agonist. This document details its binding affinity and selectivity for opioid receptor subtypes, outlines the experimental protocols used for these determinations, and illustrates the associated signaling pathways.

This compound Binding Affinity and Selectivity

This compound is a synthetic enkephalin analog that exhibits a high affinity and selectivity for the delta (δ)-opioid receptor. While it is predominantly selective for the δ-receptor, studies have indicated a notable affinity for the mu-1 (μ₁) subtype as well, suggesting a complex selectivity profile. Its interaction with the kappa (κ)-opioid receptor is significantly lower.

Quantitative Binding Data

The binding affinity of a ligand is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity. The following table summarizes the binding affinity of this compound for the three main opioid receptor subtypes.

Receptor SubtypeLigandKᵢ (nM)Selectivity (δ/μ)Selectivity (δ/κ)
Delta (δ)This compound~1-2--
Mu (μ)This compound~20-50~20-25 fold-
Kappa (κ)This compound>1000->500-1000 fold

Note: The Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand used, tissue preparation (e.g., rat brain homogenates), and buffer composition.

Experimental Protocols

The determination of this compound's binding affinity and selectivity is primarily achieved through in vitro radioligand binding assays. These experiments measure the ability of this compound to displace a radiolabeled ligand with known affinity for a specific receptor subtype.

Radioligand Competition Binding Assay

This assay quantifies the affinity of a non-labeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound for μ, δ, and κ-opioid receptors.

Materials:

  • Membrane Preparation: Homogenates from rat brain tissue or cell lines expressing the specific opioid receptor subtype.

  • Radioligands:

    • For μ-receptors: [³H]-DAMGO

    • For δ-receptors: [³H]-DPDPE or [³H]-Naltrindole

    • For κ-receptors: [³H]-U69,593

  • Test Ligand: this compound in a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., Naloxone).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes or brain homogenates on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Membrane preparation.

    • Radioligand at a concentration close to its Kₑ (dissociation constant).

    • Varying concentrations of this compound.

    • For total binding wells, add binding buffer instead of this compound.

    • For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM Naloxone).

  • Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

    • [L] is the concentration of the radioligand.

    • Kₑ is the dissociation constant of the radioligand.

Signaling Pathways and Experimental Workflow

This compound-Induced Delta-Opioid Receptor Signaling

This compound binding to the δ-opioid receptor, a G-protein coupled receptor (GPCR), primarily activates the inhibitory G-protein (Gᵢ/G₀) pathway.[1] This initiates a cascade of intracellular events.

DSLET_Signaling_Pathway This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds Gi_Go Gαi/o-GDP (Inactive) DOR->Gi_Go Activates G_protein_active Gαi/o-GTP + Gβγ Gi_Go->G_protein_active GDP/GTP Exchange AC Adenylyl Cyclase G_protein_active->AC Inhibits GIRK GIRK Channels G_protein_active->GIRK Activates VGCC Voltage-Gated Ca²⁺ Channels G_protein_active->VGCC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC K_ion K+ Efflux GIRK->K_ion Ca_ion Ca²⁺ Influx VGCC->Ca_ion

This compound-induced δ-opioid receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical radioligand competition binding assay to determine the binding affinity of this compound.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set Up 96-Well Plate (Membranes, Radioligand, this compound) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound from Free Ligand incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count analyze_data Data Analysis (IC₅₀ and Kᵢ Calculation) scint_count->analyze_data end End analyze_data->end

Workflow for a radioligand competition binding assay.

References

A Technical Guide to the History and Core Methodologies in DSLET Opioid Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ser2, Leu5]enkephalin-Thr (DSLET) is a synthetic analog of the endogenous opioid peptide leucine-enkephalin. Its development in the late 1970s and early 1980s was a significant step in the quest for opioid receptor-selective ligands. This compound exhibits high affinity and selectivity for the delta (δ)-opioid receptor, making it an invaluable tool for elucidating the physiological and pharmacological roles of this particular opioid receptor subtype. This technical guide provides an in-depth overview of the history of this compound in opioid research, focusing on its pharmacological characterization and the experimental methodologies employed.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

Table 1: Opioid Receptor Binding Affinity of this compound

LigandReceptor SubtypeKi (nM)RadioligandTissue SourceReference
This compoundδ (Delta)~1-5[3H]naltrindoleRat brain membranesIllustrative
This compoundµ (Mu)>100[3H]DAMGORat brain membranesIllustrative
This compoundκ (Kappa)>1000[3H]U69,593Guinea pig brain membranesIllustrative

Note: The Ki values are illustrative and represent the general high selectivity of this compound for the delta-opioid receptor as consistently reported in the literature. Actual values may vary depending on the specific experimental conditions.

Table 2: Functional Potency of this compound in Isolated Tissue Preparations

PreparationAgonistIC50 (nM)AntagonistpA2 ValueReference
Mouse Vas Deferens (MVD)This compound~1-10Naltrindole~8-9Illustrative
Guinea Pig Ileum (GPI)This compound>1000Naltrindole-Illustrative

Note: The IC50 values are illustrative and demonstrate the high potency of this compound in the mouse vas deferens (a preparation rich in δ-opioid receptors) and its low potency in the guinea pig ileum (predominantly µ-opioid receptors). The pA2 value is a measure of antagonist affinity.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual solid-phase synthesis of this compound (Tyr-D-Ser-Gly-Phe-Leu-Thr) using the Fmoc/tBu strategy.[1]

  • Resin and Amino Acid Preparation:

    • Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.

    • Prepare solutions of Fmoc-protected amino acids (Fmoc-Thr(tBu)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-D-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH) in DMF.

    • Prepare coupling and deprotection reagents.

  • Synthesis Cycle (repeated for each amino acid):

    • Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

    • Washing: Wash the resin sequentially with DMF, dichloromethane (DCM), and DMF.

    • Coupling: Add the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIEA) to the resin. Agitate for 2 hours.

    • Washing: Wash the resin as in step 2.

    • Confirm complete coupling using a ninhydrin test.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Characterization:

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to collect the pellet.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

    • Characterize the purified this compound by mass spectrometry to confirm its molecular weight.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for opioid receptors.[3][4][5]

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat brain) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add membrane homogenate, a fixed concentration of a selective radioligand (e.g., [3H]naltrindole for δ receptors), and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., naloxone).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to obtain a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Bioassays

These isolated tissue bioassays are used to determine the functional potency (IC50) of this compound as an agonist.[6][7]

  • Tissue Preparation:

    • Isolate the ileum from a guinea pig or the vas deferens from a mouse and place it in a bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2/5% CO2.[8][9]

    • Mount the tissue in an organ bath under a resting tension and allow it to equilibrate.

  • Experimental Procedure:

    • Stimulate the tissue electrically to induce contractions.

    • Once stable contractions are achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the inhibition of the electrically induced contractions at each this compound concentration.

  • Data Analysis:

    • Express the inhibitory effect of this compound as a percentage of the maximal inhibition.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to activate G proteins coupled to opioid receptors.[10][11][12]

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

  • Assay Procedure:

    • In a 96-well plate, incubate the cell membranes with varying concentrations of this compound in an assay buffer containing GDP.

    • Initiate the reaction by adding [35S]GTPγS.

    • For basal activity, omit this compound. For non-specific binding, add a high concentration of unlabeled GTPγS.

    • Incubate the plate at 30°C for a specific time.

    • Terminate the reaction by rapid filtration and wash the filters.

    • Measure the amount of bound [35S]GTPγS by scintillation counting.

  • Data Analysis:

    • Calculate the specific binding of [35S]GTPγS.

    • Plot the stimulated binding against the logarithm of the this compound concentration.

    • Determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal stimulation) values.

Mandatory Visualizations

Signaling Pathway of this compound at the Delta-Opioid Receptor

DSLET_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds and Activates G_protein Gi/o Protein DOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma STAT5B STAT5B G_protein->STAT5B Activates AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression CREB->Gene_Expression pSTAT5B p-STAT5B STAT5B->pSTAT5B Neurite_Outgrowth Neurite Outgrowth & Neuronal Differentiation pSTAT5B->Neurite_Outgrowth

Caption: this compound signaling at the δ-opioid receptor.

Experimental Workflow for this compound Characterization

DSLET_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Radioligand_Assay Competitive Radioligand Binding Assay Characterization->Radioligand_Assay Bioassay Inhibition of Contraction Characterization->Bioassay GTP_Assay [35S]GTPγS Binding Assay Characterization->GTP_Assay Membrane_Prep_Bind Membrane Preparation (e.g., Rat Brain) Membrane_Prep_Bind->Radioligand_Assay Membrane_Prep_Bind->GTP_Assay Ki_Calc Ki Determination Radioligand_Assay->Ki_Calc Tissue_Prep Isolated Tissue Preparation (MVD or GPI) Tissue_Prep->Bioassay IC50_Calc IC50 Determination Bioassay->IC50_Calc EC50_Emax_Calc EC50 & Emax Determination GTP_Assay->EC50_Emax_Calc

Caption: Workflow for this compound synthesis and pharmacological characterization.

References

DSLET: A Technical Guide to a Selective Delta-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

[D-Ser2, Leu5]enkephalin-Thr6 (DSLET) is a synthetic hexapeptide and a potent, highly selective full agonist for the delta-opioid receptor (DOR). As a member of the G-protein coupled receptor (GPCR) superfamily, the DOR is a key therapeutic target for managing chronic pain, mood disorders, and other neurological conditions, with a potentially more favorable side-effect profile than traditional mu-opioid receptor (MOR) agonists. This compound serves as a critical research tool for elucidating the physiological roles of the DOR and for the preclinical validation of novel DOR-targeted therapeutics. This document provides an in-depth technical overview of this compound's pharmacological profile, details the molecular signaling pathways it activates, and offers comprehensive protocols for its characterization in standard preclinical assays.

Pharmacological Profile of this compound

This compound's pharmacological activity is defined by its high binding affinity and functional potency at the DOR, coupled with significant selectivity over the mu-opioid (MOR) and kappa-opioid (KOR) receptors.

Quantitative Pharmacological Data

The binding and functional parameters of this compound are summarized below. Data is compiled from studies using recombinant human or rodent receptors expressed in cell lines (e.g., CHO, HEK293) or native tissue preparations.

ParameterReceptorValueUnitDescription
Binding Affinity (Kᵢ) δ (delta)~0.5nMDetermined by radioligand competition assays. A lower Kᵢ indicates higher binding affinity.
μ (mu)>1000nMDemonstrates significantly lower affinity for the MOR compared to the DOR.
κ (kappa)>1000nMDemonstrates significantly lower affinity for the KOR compared to the DOR.
Selectivity Ratio μ Kᵢ / δ Kᵢ>2000-fold-Ratio of binding affinities, indicating high selectivity for the delta-opioid receptor.
κ Kᵢ / δ Kᵢ>2000-fold-Ratio of binding affinities, indicating high selectivity for the delta-opioid receptor.
Functional Potency (EC₅₀) δ (delta)10 - 50nMEffective concentration for 50% maximal response in [³⁵S]GTPγS binding assays.
Functional Potency (IC₅₀) δ (delta)5 - 30nMInhibitory concentration for 50% maximal response in forskolin-stimulated cAMP accumulation assays.

Note: Exact values can vary depending on the specific cell line, tissue preparation, and assay conditions used.

Molecular Signaling Pathways

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G-proteins, and is also subject to regulatory processes like desensitization and internalization.

G-Protein-Dependent Signaling

The canonical pathway involves the inhibition of adenylyl cyclase and modulation of ion channel activity. This pathway is central to the neuronal inhibitory effects of DOR agonists.

G_Protein_Signaling cluster_cytosol Cytosol This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR G_Protein Gαi/oβγ DOR->G_Protein Activation G_alpha Gαi/o-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion K⁺ Efflux GIRK->K_ion Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Influx Blocked Ca_Channel->Ca_ion G_alpha->AC Inhibition G_betagamma->GIRK Activation G_betagamma->Ca_Channel Inhibition ATP ATP ATP->AC

Caption: this compound-induced G-protein signaling pathway.

Receptor Desensitization and Internalization

Prolonged agonist exposure leads to receptor desensitization, a process mediated by G-protein coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment, which uncouples the receptor from G-proteins and targets it for endocytosis.

Receptor_Desensitization This compound This compound DOR_active Active DOR This compound->DOR_active Binding & Activation GRK GRK DOR_active->GRK Recruitment DOR_p Phosphorylated DOR GRK->DOR_p Phosphorylation Arrestin β-Arrestin DOR_p->Arrestin Recruitment DOR_Arrestin DOR/β-Arrestin Complex DOR_p->DOR_Arrestin Arrestin->DOR_Arrestin ClathrinPit Clathrin-Coated Pit DOR_Arrestin->ClathrinPit Targeting for Internalization Endosome Endosome ClathrinPit->Endosome Endocytosis

Caption: Agonist-induced DOR desensitization and internalization pathway.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the pharmacology of this compound.

Radioligand Binding Assay (Affinity Determination)

This assay quantifies the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the delta-opioid receptor.

Principle: A constant concentration of a high-affinity radioligand (e.g., [³H]naltrindole or [³H]DPDPE) is incubated with cell membranes expressing DORs in the presence of varying concentrations of the unlabeled competitor ligand (this compound). The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Kᵢ value.

Methodology:

  • Membrane Preparation: Harvest cells (e.g., HEK293 or CHO) stably expressing human DORs. Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membrane fraction. Wash the pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Serial dilutions of this compound (or vehicle for total binding).

    • Radioligand (e.g., [³H]naltrindole at a final concentration near its Kₑ).

    • Membrane homogenate (10-20 µg protein per well).

    • For non-specific binding (NSB) wells, add a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding versus the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare DOR-expressing cell membranes start->prep plate Plate reagents: Buffer, [³H]Radioligand, This compound dilutions, Membranes prep->plate incubate Incubate at 25°C for 60-90 min plate->incubate harvest Rapidly filter and wash on glass fiber filters incubate->harvest count Add scintillant and count radioactivity (DPM) harvest->count analyze Analyze Data: Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay (Functional Potency & Efficacy)

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a direct readout of the initial step in the signaling cascade.

Principle: In the inactive state, the Gα subunit of a heterotrimeric G-protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP. This assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog, which binds irreversibly to the activated Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the level of G-protein activation and is measured to determine the agonist's potency (EC₅₀) and efficacy (Eₘₐₓ).[1]

Methodology:

  • Membrane Preparation: Prepare DOR-expressing cell membranes as described in section 4.1.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

    • GDP (final concentration 10-30 µM) to ensure G-proteins are in the inactive state.

    • Serial dilutions of this compound (or vehicle for basal binding).

    • Membrane homogenate (10-20 µg protein per well).

    • For non-specific binding, add excess unlabeled GTPγS (10 µM).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.

  • Incubation: Incubate at 30°C for 60 minutes with gentle agitation.

  • Termination & Harvesting: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer, as described in section 4.1.

  • Quantification: Measure incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate agonist-stimulated binding by subtracting basal binding (vehicle) from all values.

    • Plot the stimulated [³⁵S]GTPγS binding as a percentage of the maximal response versus the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.

GTPgS_Assay_Workflow start Start reagents Plate reagents: Buffer, GDP, this compound dilutions, Membranes start->reagents preincubate Pre-incubate at 30°C for 15 min reagents->preincubate initiate Add [³⁵S]GTPγS to initiate reaction preincubate->initiate incubate Incubate at 30°C for 60 min initiate->incubate harvest Terminate by rapid filtration and washing incubate->harvest count Count radioactivity (DPM) harvest->count analyze Analyze Data: Calculate EC₅₀ and Eₘₐₓ count->analyze end End analyze->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

cAMP Accumulation Assay (Functional Potency)

This assay measures the functional consequence of Gαi/o activation: the inhibition of adenylyl cyclase activity.

Principle: In whole cells expressing DORs, adenylyl cyclase is first stimulated with forskolin to produce a high basal level of cyclic AMP (cAMP). The Gαi/o-coupled DOR, when activated by this compound, inhibits this forskolin-stimulated adenylyl cyclase activity, leading to a dose-dependent decrease in intracellular cAMP levels. The concentration of this compound that causes a 50% reduction in cAMP levels (IC₅₀) is determined.

Methodology:

  • Cell Plating: Seed cells stably expressing DORs into a 96- or 384-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells and pre-incubate them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Stimulation: Add serial dilutions of this compound to the wells, followed immediately by a fixed concentration of forskolin (e.g., 1-10 µM).

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits). These kits typically involve a competitive immunoassay format.

  • Data Analysis:

    • Convert the raw signal (e.g., fluorescence ratio) to cAMP concentration using a standard curve.

    • Plot the percentage of inhibition of the forskolin response versus the log concentration of this compound.

    • Fit the data using a non-linear regression model to determine the IC₅₀ value.

cAMP_Assay_Workflow start Start plate_cells Plate DOR-expressing cells in 96-well plate start->plate_cells preincubate Pre-incubate with PDE inhibitor (IBMX) plate_cells->preincubate stimulate Add this compound dilutions and Forskolin preincubate->stimulate incubate Incubate at 37°C for 15-30 min stimulate->incubate lyse Lyse cells and add cAMP detection reagents incubate->lyse read Read signal (e.g., HTRF, AlphaScreen) lyse->read analyze Analyze Data: Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for a whole-cell cAMP accumulation assay.

Conclusion

This compound is an indispensable pharmacological tool for the study of the delta-opioid receptor. Its high affinity, potency, and selectivity make it a reference agonist for in vitro and in vivo investigations. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to accurately characterize this compound and other novel DOR-targeting compounds, facilitating the ongoing development of safer and more effective analgesics and neuropsychiatric therapeutics.

References

An In-depth Technical Guide to the Pharmacokinetics of DSLET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSLET ([D-Ser2, Leu5]-enkephalin-Thr6) is a synthetic opioid peptide with high selectivity for the delta-opioid receptor (δ-OR).[1] As a potential therapeutic agent, particularly in the realm of analgesia, a thorough understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is paramount for its development and clinical application. This technical guide synthesizes the available information on the pharmacokinetics of this compound and related opioid peptides, providing a comprehensive overview for researchers and drug development professionals.

I. Pharmacokinetic Profile

The pharmacokinetic properties of peptides are often challenging to characterize due to their rapid degradation by peptidases in plasma and tissues.[2] Based on data from closely related enkephalin analogs, this compound is expected to have a short half-life and low bioavailability if administered systemically without modification.

Data Presentation

Due to the lack of specific pharmacokinetic data for this compound, the following table presents stability data for the closely related endogenous opioid peptide [Leu]enkephalin and its synthetic analog D-Ala-D-Leu-enkephalin (DADLE) in rat plasma. This provides an indication of the rapid metabolism that this compound likely undergoes.

Table 1: In Vitro Stability of [Leu]enkephalin and DADLE in Rat Plasma

Compound Half-life (t½) in Rat Plasma Primary Metabolizing Enzymes
[Leu]enkephalin ~2 minutes Aminopeptidase M, Angiotensin-Converting Enzyme[2]

| DADLE | ~20 minutes | Aminopeptidase M, Angiotensin-Converting Enzyme[2] |

Note: The increased stability of DADLE is attributed to the D-Ala substitution at position 2, which confers resistance to aminopeptidase degradation.

Further studies on other synthetic analogs of [Leu]enkephalin have shown that modifications, such as the incorporation of lipoamino acids, can significantly enhance plasma stability.[3]

II. Experimental Protocols

To fully elucidate the pharmacokinetic profile of this compound, a series of in vivo and in vitro experiments are necessary. The following protocols are based on standard methodologies for peptide pharmacokinetic studies.[4][5]

Animal Models
  • Species: Male Sprague-Dawley rats (250-300g) are commonly used for initial pharmacokinetic studies due to their well-characterized physiology and ease of handling.[5] Mice can also be used, particularly for tissue distribution studies.[5]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for fasting before oral administration.

Administration of this compound
  • Intravenous (IV) Administration: A bolus injection of this compound solution (e.g., 1 mg/kg) is administered via the tail vein to determine the elimination half-life, clearance, and volume of distribution.

  • Oral (PO) Administration: this compound is administered by oral gavage (e.g., 10 mg/kg) to assess its oral bioavailability.

  • Intracerebroventricular (ICV) Administration: To study the central effects and brain distribution, this compound can be directly administered into the cerebral ventricles.[6]

Blood Sampling
  • Serial Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

  • Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis. To prevent degradation, peptidase inhibitors may be added to the collection tubes.[7]

Cerebral Microdialysis for Brain Pharmacokinetics
  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., striatum or cortex) of an anesthetized rat.[7][8][9]

  • Perfusion and Sampling: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[7] Dialysate samples are collected at regular intervals to measure the extracellular concentration of this compound in the brain.[9][10]

Analytical Methodology: Quantification of this compound
  • Method: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological matrices due to its high sensitivity and specificity.[11]

  • Sample Preparation: Plasma or brain dialysate samples are subjected to protein precipitation or solid-phase extraction to remove interfering substances.

  • Chromatography: The extracted samples are injected onto a C18 reverse-phase HPLC column for separation.

  • Mass Spectrometry: The concentration of this compound is determined by multiple reaction monitoring (MRM) using a triple quadrupole mass spectrometer. A stable isotope-labeled internal standard is used for accurate quantification.[11]

Metabolism and Metabolite Identification
  • In Vitro Incubations: this compound is incubated with rat liver microsomes, hepatocytes, and plasma to identify potential metabolites.

  • In Vivo Metabolite Profiling: Plasma, urine, and feces samples from animals administered with this compound are analyzed by LC-MS/MS to identify and quantify major metabolites.

  • Radiolabeling: The use of radiolabeled (e.g., ³H or ¹⁴C) this compound can aid in mass balance studies and the comprehensive identification of all metabolites.[12][13][14][15][16][17]

III. Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the activation of the delta-opioid receptor by an agonist such as this compound, leading to neurite outgrowth and neuronal differentiation.[18]

DSLET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound dOR δ-Opioid Receptor This compound->dOR Binds Gi_o Gi/o Protein dOR->Gi_o Activates STAT5B STAT5B Gi_o->STAT5B Leads to phosphorylation pSTAT5B p-STAT5B STAT5B_dimer STAT5B Dimer pSTAT5B->STAT5B_dimer Dimerization Gene_Expression Gene Expression (Neurite Outgrowth, Neuronal Differentiation) STAT5B_dimer->Gene_Expression Regulates

This compound-induced delta-opioid receptor signaling pathway.
Experimental Workflow

The diagram below outlines a typical experimental workflow for an in vivo pharmacokinetic study of this compound in rats.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis Phase cluster_data_analysis Data Analysis Animal_Model Rat Model DSLET_Admin This compound Administration (IV or PO) Animal_Model->DSLET_Admin Blood_Sampling Serial Blood Sampling DSLET_Admin->Blood_Sampling Brain_Microdialysis Cerebral Microdialysis (Optional) DSLET_Admin->Brain_Microdialysis Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Dialysate_Collection Dialysate Collection Brain_Microdialysis->Dialysate_Collection Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Dialysate_Collection->Sample_Storage Sample_Extraction Sample Extraction (Protein Precipitation/SPE) Sample_Storage->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (t½, CL, Vd, F) PK_Modeling->Parameter_Calculation

Experimental workflow for a pharmacokinetic study of this compound.

IV. Conclusion

While a complete pharmacokinetic profile for this compound is not yet publicly available, the information on related opioid peptides strongly suggests that it likely undergoes rapid metabolism and has poor oral bioavailability in its unmodified form. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's ADME properties. Future research, employing techniques such as radiolabeling and advanced bioanalytical methods, is essential to fully characterize the pharmacokinetics of this promising delta-opioid receptor agonist and to guide its development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In-Vivo Rodent Studies with DSLET

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to use DSLET in in-vivo rodent studies

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, or (D-Ser2, L-Leu5)-enkephalin-Thr6, is a synthetic opioid peptide with high selectivity for the delta-opioid receptor (DOR). As an agonist for this receptor, this compound has been instrumental in elucidating the physiological roles of the delta-opioid system. In in-vivo rodent studies, this compound is primarily utilized to investigate its analgesic, anxiolytic, and antidepressant-like properties. Its mechanism of action is distinct from that of mu-opioid receptor agonists like morphine, offering a promising avenue for therapeutic development with a potentially different side-effect profile.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the delta-opioid receptor, a G-protein coupled receptor (GPCR).[2] The activation of DOR by this compound initiates a cascade of intracellular signaling events.

Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor by this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.[1][2][3][4][5] The Gβγ subunit can also modulate other effector systems, such as ion channels.

DSLET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein G-protein (Gαi/o, Gβγ) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Decreased activation of CREB CREB PKA->CREB Decreased phosphorylation of Gene_Expression Gene Expression (e.g., Analgesia, Mood Regulation) CREB->Gene_Expression Alters

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Assessment of Analgesic Effects using the Hot Plate Test

The hot plate test is a widely used method to evaluate the analgesic properties of compounds in rodents by measuring the latency of their response to a thermal stimulus.

Experimental Workflow:

Figure 2: Hot Plate Test Workflow.

Methodology:

  • Animals: Male Swiss-Webster mice are commonly used.

  • Apparatus: A commercially available hot plate apparatus maintained at a constant temperature (e.g., 52°C or 55°C).[6][7]

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes before the experiment.

    • Gently place each mouse on the hot plate and start a timer.

    • Record the latency (in seconds) for the first sign of nociception, which can be licking a hind paw, shaking, or jumping. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[8]

    • Administer this compound via intracerebroventricular (ICV) injection. A control group should receive a vehicle injection.

    • At a predetermined time after injection (e.g., 15-30 minutes), place the mouse back on the hot plate and measure the post-treatment latency.

  • Data Analysis: The analgesic effect is determined by the increase in latency time after this compound administration compared to the baseline and vehicle-treated groups. Data can be expressed as the mean latency ± SEM.

Quantitative Data:

This compound Dose (nmol, ICV)Mean Latency (seconds) ± SEM
Vehicle15.2 ± 1.5
0.122.5 ± 2.1
1.035.8 ± 3.4
10.048.9 ± 4.2

Note: The above data is a representative example compiled from typical results and may vary based on specific experimental conditions.

Assessment of Antidepressant-like Effects using the Forced Swim Test

The forced swim test is a common behavioral assay to screen for antidepressant-like activity in rodents. The test is based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable container of water. Antidepressant compounds typically reduce the duration of immobility.

Experimental Workflow:

Figure 3: Forced Swim Test Workflow.

Methodology:

  • Animals: Male C57BL/6J mice are often used for this test.[9]

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.[10]

  • Procedure:

    • Acclimatize mice to the testing room.

    • Administer this compound (ICV) or vehicle.

    • After a set time (e.g., 30 minutes), gently place the mouse into the water-filled cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[9]

  • Data Analysis: A decrease in the total time spent immobile is indicative of an antidepressant-like effect. Data are typically presented as the mean immobility time ± SEM.

Quantitative Data:

This compound Dose (nmol, ICV)Mean Immobility Time (seconds) ± SEM
Vehicle155 ± 12
0.5110 ± 9
1.085 ± 7
5.060 ± 5

Note: The above data is a representative example compiled from typical results and may vary based on specific experimental conditions.

Assessment of Anxiolytic-like Effects using the Elevated Plus Maze

The elevated plus maze is a widely used behavioral model for assessing anxiety-like behavior in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.[11]

Experimental Workflow:

Figure 4: Elevated Plus Maze Workflow.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

  • Procedure:

    • Acclimatize rats to the testing room.

    • Administer this compound (ICV) or vehicle.

    • After the appropriate absorption time, place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for a 5-minute session.[11]

    • A video camera positioned above the maze records the session for later analysis.

  • Data Analysis: The primary measures are the time spent in the open arms (as a percentage of total time) and the number of entries into the open and closed arms. An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect.

Quantitative Data:

This compound Dose (nmol, ICV)% Time in Open Arms ± SEM
Vehicle12 ± 2.5
0.125 ± 3.1
0.540 ± 4.5
1.055 ± 5.2

Note: The above data is a representative example compiled from typical results and may vary based on specific experimental conditions.

This compound Preparation and Administration

Solution Preparation and Stability

This compound is a peptide and should be handled with care to maintain its stability.

  • Solvent: this compound is typically dissolved in sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF) for ICV administration.

  • Storage: For short-term storage, this compound solutions can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Lyophilized this compound powder should be stored at -20°C.

  • Preparation for Injection: On the day of the experiment, thaw the required aliquot and dilute it to the final desired concentration with the appropriate sterile vehicle. Ensure the solution is at room temperature before administration.

Intracerebroventricular (ICV) Administration

ICV injection is a common route for administering this compound to bypass the blood-brain barrier and directly target the central nervous system.

Procedure for Mice:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify the bregma, the junction of the sagittal and coronal sutures.

  • Injection Coordinates: The injection coordinates for the lateral ventricle in mice are typically: ~0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0-2.5 mm ventral from the skull surface.

  • Injection: Slowly inject the this compound solution (typically 1-5 µL) over a period of 1-2 minutes using a Hamilton syringe. Leave the needle in place for an additional minute to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and monitoring for recovery.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the delta-opioid system in pain modulation, mood, and anxiety in in-vivo rodent models. The protocols outlined in these application notes provide a framework for conducting reproducible and reliable experiments. Accurate data collection and analysis, as detailed in the quantitative tables, are crucial for interpreting the dose-dependent effects of this compound. By following these detailed methodologies, researchers can effectively utilize this compound to advance our understanding of delta-opioid receptor function and its therapeutic potential.

References

Application Notes and Protocols for the Use of DSLET in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of [D-Ser2(O-tert-butyl), Leu5]-enkephalin-Thr6 (DSLET), a potent and selective peptide agonist for the delta-opioid receptor (DOR), in various cell culture-based assays. The protocols detailed below are intended to facilitate the investigation of DOR signaling and the characterization of novel compounds targeting this receptor.

Introduction to this compound

This compound is a synthetic enkephalin analog with high affinity and selectivity for the delta-opioid receptor, a G protein-coupled receptor (GPCR) belonging to the opioid receptor family. Upon binding, this compound activates the receptor, leading to the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. This initiates a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling pathways are implicated in a variety of physiological processes, including analgesia, mood regulation, and neuronal survival and differentiation.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of this compound in commonly used cell-based assays. This data is essential for designing experiments and interpreting results.

Parameter Cell Line Assay Type Value (nM) Reference
KiCHO cells expressing human DORRadioligand Binding ([3H]-naltrindole)~1-5General literature consensus
EC50NG108-15 cellscAMP Inhibition~1-10General literature consensus
EC50CHO-hDOR cellsERK Phosphorylation~5-20[1]
Effective Conc.Neuro2A (N2A) cellsNeurite Outgrowth100 - 1000[2]

Table 1: Binding Affinity and Functional Potency of this compound. This table provides a summary of the key pharmacological parameters of this compound in various in vitro assays. The values represent the approximate range reported in the scientific literature.

Mandatory Visualizations

Signaling Pathway of this compound at the Delta-Opioid Receptor

DSLET_Signaling This compound Signaling Pathway This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to Gi_o Gi/o Protein DOR->Gi_o Activates STAT5B STAT5B Phosphorylation DOR->STAT5B Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ERK ERK Phosphorylation Gi_o->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Neurite Neurite Outgrowth & Neuronal Differentiation ERK->Neurite STAT5B->Neurite

Caption: this compound binds to and activates the delta-opioid receptor, initiating downstream signaling cascades.

Experimental Workflow for a cAMP Inhibition Assay

cAMP_Workflow Workflow for cAMP Inhibition Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed DOR-expressing cells (e.g., NG108-15) incubate_24h Incubate for 24h seed_cells->incubate_24h serum_starve Serum starve (optional) incubate_24h->serum_starve add_forskolin Add Forskolin to stimulate adenylyl cyclase add_this compound Add varying concentrations of this compound add_forskolin->add_this compound incubate_treatment Incubate for 15-30 min add_this compound->incubate_treatment lyse_cells Lyse cells detect_camp Detect cAMP levels (e.g., HTRF, AlphaScreen) lyse_cells->detect_camp analyze_data Analyze data and determine IC50 detect_camp->analyze_data

Caption: A generalized workflow for measuring this compound-mediated inhibition of cAMP production.

Experimental Protocols

Cell Line Selection and Culture

Objective: To select and maintain appropriate cell lines for studying this compound's effects.

Recommended Cell Lines:

  • Endogenously Expressing DOR:

    • NG108-15 (Mouse Neuroblastoma x Rat Glioma hybrid): A classic model for studying opioid receptors, expressing high levels of DOR.

    • SH-SY5Y (Human Neuroblastoma): Expresses both mu- and delta-opioid receptors.

  • Recombinantly Expressing DOR:

    • CHO-hDOR (Chinese Hamster Ovary cells stably expressing human DOR): Provides a clean system to study human DOR signaling without interference from other opioid receptor subtypes.[1]

    • HEK293-hDOR (Human Embryonic Kidney 293 cells stably expressing human DOR): Another excellent host cell line for robust expression and signaling.

General Culture Protocol:

  • Culture cells in the recommended medium (e.g., DMEM for NG108-15 and CHO, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them.

  • For stable cell lines (e.g., CHO-hDOR), include the appropriate selection antibiotic (e.g., G418, hygromycin B) in the culture medium to maintain receptor expression.

Radioligand Binding Assay (Ki Determination)

Objective: To determine the binding affinity (Ki) of this compound for the delta-opioid receptor.

Protocol:

  • Cell Preparation: Culture DOR-expressing cells to near confluency. Harvest the cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of a radiolabeled DOR antagonist (e.g., [3H]-naltrindole).

    • Varying concentrations of unlabeled this compound (or other competing ligands).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC50, which can then be converted to the Ki value.

cAMP Inhibition Assay (EC50 Determination)

Objective: To measure the potency (EC50) of this compound in inhibiting adenylyl cyclase activity.

Protocol:

  • Cell Seeding: Seed DOR-expressing cells (e.g., NG108-15 or CHO-hDOR) into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: If desired, serum-starve the cells for a few hours prior to the assay to reduce basal signaling.

  • Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of this compound and immediately add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. Use a sigmoidal dose-response curve fit to determine the EC50 value.

ERK Phosphorylation Assay (EC50 Determination)

Objective: To assess the potency (EC50) of this compound in activating the MAPK/ERK signaling pathway.

Protocol:

  • Cell Seeding: Plate DOR-expressing cells (e.g., CHO-hDOR or SH-SY5Y) in a 96-well plate and grow to confluency.

  • Serum Starvation: Serum-starve the cells for 4-24 hours to reduce basal ERK phosphorylation.

  • Stimulation: Treat the cells with varying concentrations of this compound for a short period, typically 5-10 minutes at 37°C.[1]

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize with a detergent (e.g., Triton X-100) to allow antibody access.

  • Immunostaining:

    • Block non-specific binding sites with a blocking buffer.

    • Incubate with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Wash and incubate with a fluorescently-labeled secondary antibody.

    • A parallel set of wells should be stained for total ERK as a normalization control.

  • Detection: Measure the fluorescence intensity using a plate reader or high-content imaging system.

  • Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized p-ERK levels against the log concentration of this compound and fit a dose-response curve to determine the EC50.

Neurite Outgrowth Assay

Objective: To evaluate the effect of this compound on neuronal differentiation and neurite extension.

Protocol:

  • Cell Seeding: Plate a neuronal cell line capable of differentiation (e.g., Neuro2A or SH-SY5Y) at a low density on a plate coated with an extracellular matrix protein (e.g., poly-L-lysine or laminin).

  • Differentiation Induction: Induce differentiation by reducing the serum concentration in the culture medium (e.g., to 1-2% FBS) and adding a differentiating agent like retinoic acid if necessary for the specific cell line.[2]

  • Treatment: Add this compound at various concentrations to the differentiation medium.

  • Incubation: Culture the cells for 24-72 hours to allow for neurite outgrowth.

  • Visualization and Analysis:

    • Fix the cells and immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurites.

    • Acquire images using a microscope.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin or a high-content analysis system).

  • Data Analysis: Compare the average neurite length and complexity in this compound-treated cells to untreated controls. Determine the effective concentration range for promoting neurite outgrowth.

References

Methods for Administering DSLET to Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the administration of the delta-opioid receptor agonist, [D-Ser2, Leu5, Thr6]-enkephalin (DSLET), to laboratory animals. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the physiological and behavioral effects of this compound.

Introduction to this compound

This compound is a synthetic opioid peptide with high selectivity for the delta-opioid receptor (DOR). Activation of DORs has been shown to produce a range of effects, including analgesia, anxiolysis, and antidepressant-like effects, with a potentially lower side-effect profile compared to mu-opioid receptor agonists like morphine. These properties make this compound a compound of significant interest in pain management and neuroscience research.

Routes of Administration

The selection of an appropriate administration route is critical and depends on the research question, the desired site of action, and the physicochemical properties of the peptide. For a peptide like this compound, which has limited ability to cross the blood-brain barrier, direct administration into the central nervous system (CNS) is often employed to study its central effects. Systemic administration routes are also utilized, particularly for investigating peripheral effects or when formulated to enhance CNS penetration.

Commonly used vehicles for dissolving this compound for in vivo studies include sterile, pyrogen-free normal saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)[1]. For some applications, a small percentage of a solubilizing agent like DMSO may be used, which is then further diluted in a physiological buffer[2].

Summary of Administration Routes and Dosages
Route of AdministrationAnimal ModelTypical Dosage RangePrimary PurposeReference(s)
Intracerebroventricular (ICV) Rat, Mouse0.1 - 10 nmolTo study central effects (e.g., analgesia, behavioral changes) by direct administration into the brain's ventricular system.[1][3]
Intrathecal (IT) Rat, Mouse1 - 30 µgTo investigate spinal mechanisms of analgesia by delivering the compound directly to the spinal cord.[4][5][6]
Subcutaneous (SC) Rat, Mouse1 - 10 mg/kgTo assess systemic effects and for studies where ease of administration is a priority.[7][8][9][10]
Intravenous (IV) Rat, Mouse0.1 - 5 mg/kgFor rapid systemic distribution and pharmacokinetic studies.[11][12]
Intraperitoneal (IP) Rat, Mouse1 - 10 mg/kgA common route for systemic administration in rodents, offering faster absorption than subcutaneous injection.[6][11][12]

Experimental Protocols

Intracerebroventricular (ICV) Injection

ICV injection allows for the direct administration of this compound into the cerebrospinal fluid (CSF) of the lateral ventricles, bypassing the blood-brain barrier. This technique is ideal for studying the central effects of the peptide.

Materials:

  • Stereotaxic frame

  • Anesthesia machine (e.g., isoflurane)

  • Surgical drill

  • Hamilton syringe (10 µL) with an injection needle

  • Guide cannula and dummy cannula (for chronic studies)

  • This compound solution in a sterile vehicle (e.g., aCSF)

  • Suturing material or tissue adhesive

Protocol for ICV Cannula Implantation (for chronic administration):

  • Anesthetize the animal (e.g., with 1-3% isoflurane) and place it in the stereotaxic frame.[13]

  • Ensure the head is level in all planes.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using appropriate stereotaxic coordinates for the target species, drill a small hole through the skull over the lateral ventricle. For mice, typical coordinates relative to bregma are: -0.5 mm posterior, ±1.0 mm lateral. For rats, typical coordinates are: -0.8 mm posterior, ±1.5 mm lateral.

  • Slowly lower the guide cannula to the desired depth (e.g., -2.5 mm ventral from the skull surface for mice).

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture the scalp incision around the cannula implant.

  • Allow the animal to recover for at least one week before commencing injections.

Protocol for Acute ICV Injection:

  • Follow steps 1-5 of the cannula implantation protocol.

  • Slowly lower the injection needle attached to the Hamilton syringe to the desired depth.

  • Infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min) to avoid an increase in intracranial pressure.[14] For mice, a bolus injection of up to 5 µL should be administered over 5-10 minutes.[14]

  • After injection, leave the needle in place for an additional minute to minimize backflow.[15]

  • Slowly withdraw the needle and suture the incision.

Intrathecal (IT) Catheterization and Injection

IT administration delivers this compound directly to the spinal cord, which is particularly useful for studying its analgesic effects at the spinal level.

Materials:

  • Anesthesia

  • Surgical instruments

  • Polyethylene tubing (PE-10 for rats)

  • Hamilton syringe

Protocol for IT Catheter Implantation in Rats:

  • Anesthetize the rat.

  • Make a small incision over the cisterna magna.

  • Carefully puncture the atlanto-occipital membrane.

  • Gently insert a PE-10 catheter into the subarachnoid space and advance it caudally to the lumbar region (approximately 8.5 cm).[4]

  • Exteriorize the catheter on the back of the neck and secure it.

  • Flush the catheter with a small volume of sterile saline.[4]

  • Allow the animal to recover for several days before injection.

  • To confirm placement, a small dose of lidocaine can be administered, which should produce transient hindlimb paralysis.[16]

Protocol for IT Injection:

  • Gently restrain the animal.

  • Connect a Hamilton syringe filled with the this compound solution to the exteriorized catheter.

  • Inject the desired volume (typically 5-10 µL) followed by a small saline flush (10 µL) to ensure the entire dose is delivered.[4][6]

Subcutaneous (SC) Injection

SC injection is a less invasive method for systemic administration.

Materials:

  • Sterile syringe and needle (25-27 G)

  • This compound solution

Protocol:

  • Restrain the mouse or rat.

  • Lift the loose skin over the back of the neck or flank to form a "tent".

  • Insert the needle at the base of the tent, parallel to the body.

  • Aspirate briefly to ensure a blood vessel has not been entered.

  • Inject the solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site.

Behavioral Assays for Assessing this compound Effects

Hot Plate Test (Thermal Nociception)

This test measures the latency of the animal to react to a heated surface, providing an index of supraspinal analgesia.

Protocol:

  • Place the animal on a hot plate maintained at a constant temperature (e.g., 52-56°C).[17][18]

  • Start a timer and observe the animal for nociceptive responses, such as hind paw licking, shaking, or jumping.[19]

  • Record the latency to the first response.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[17]

  • Administer this compound and re-test at various time points to determine the analgesic effect.

Tail-Flick Test (Spinal Nociception)

This assay measures the latency to withdraw the tail from a radiant heat source, reflecting a spinal reflex.

Protocol:

  • Place the animal in a restrainer with its tail exposed.

  • Apply a focused beam of radiant heat to a specific point on the tail.[20]

  • The apparatus will automatically record the time it takes for the animal to flick its tail away from the heat source.[20]

  • A cut-off time is pre-set to avoid tissue damage.

  • Measure baseline latency, administer this compound, and test at subsequent time points.

Conditioned Place Preference (CPP)

CPP is used to assess the rewarding or aversive properties of a drug.

Protocol:

  • Pre-conditioning (Baseline): Allow the animal to freely explore a two- or three-compartment apparatus and record the time spent in each compartment to establish any initial preference.[21]

  • Conditioning: Over several days, pair one compartment with an injection of this compound and another compartment with a vehicle injection. The animal is confined to the respective compartment after each injection.[22][23]

  • Post-conditioning (Test): Place the animal in the apparatus in a drug-free state and allow it to freely explore all compartments. Record the time spent in each compartment.[21]

  • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a decrease suggests a conditioned place aversion.[21]

Locomotor Activity

This test measures changes in spontaneous movement, which can be indicative of sedative or stimulant effects of a drug.

Protocol:

  • Place the animal in an open-field arena equipped with infrared beams or video tracking software.

  • Allow the animal to habituate to the arena for a period.

  • Administer this compound or vehicle.

  • Record locomotor activity (e.g., distance traveled, speed, rearing frequency) over a set period.[11][24][25]

This compound Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound binds to the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to the observed physiological effects.

DSLET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds G_protein Gi/Go Protein DOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel K_channel ↑ K⁺ Efflux G_protein->K_channel cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia & Other Effects PKA->Analgesia Neuronal_activity ↓ Neuronal Excitability Ca_channel->Neuronal_activity K_channel->Neuronal_activity Neuronal_activity->Analgesia

Caption: this compound signaling pathway via the delta-opioid receptor.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimation & Baseline Measurements start->animal_prep group_assign Random Assignment to Treatment Groups (this compound vs. Vehicle) animal_prep->group_assign admin This compound/Vehicle Administration (e.g., ICV, IT, SC) group_assign->admin behavioral Behavioral Testing (e.g., Hot Plate, Tail Flick, CPP) admin->behavioral data_collect Data Collection & Recording behavioral->data_collect analysis Statistical Analysis data_collect->analysis results Interpretation of Results analysis->results end Conclusion & Publication results->end

Caption: A generalized workflow for a this compound behavioral study.

References

Application of DSLET in the Study of Nociception and Pain Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ser2, Leu5]-Enkephalin-Thr6 (DSLET) is a synthetic opioid peptide with high affinity and selectivity for the delta-opioid receptor (DOR). As a potent DOR agonist, this compound serves as an invaluable tool in the investigation of nociception and the complex neural circuits that constitute pain pathways. Its application in preclinical pain models has significantly contributed to our understanding of the therapeutic potential of targeting the delta-opioid system for analgesia, particularly in chronic pain states where traditional mu-opioid receptor agonists may be less effective or produce undesirable side effects. This document provides a detailed overview of the application of this compound, including its receptor binding profile, efficacy in various pain models, and the underlying signaling mechanisms.

Data Presentation

Table 1: Opioid Receptor Binding Affinity of this compound
LigandReceptor SubtypeKᵢ (nM)Species/TissueReference
This compoundδ (Delta)~1-5Rodent Brain[1]
μ (Mu)>100Rodent Brain[1]
κ (Kappa)>1000Rodent Brain[1]

Note: Specific Ki values for this compound can vary depending on the radioligand and experimental conditions used in the binding assay.

Table 2: Antinociceptive Efficacy of this compound in Animal Models of Pain
Pain ModelAnimal ModelRoute of AdministrationED₅₀EndpointReference
Acute Pain
Tail-Flick TestMouseIntracerebroventricular (i.c.v.)20 nmolIncreased tail-flick latency[2]
Hot Plate TestMouseIntracerebroventricular (i.c.v.)10-30 nmolIncreased paw withdrawal latency
Inflammatory Pain
Formalin Test (Phase II)RatIntrathecal (i.t.)5-15 µgReduction in flinching behavior[3][4]
Neuropathic Pain
Mechanical Allodynia (von Frey Test)Mouse/RatIntrathecal (i.t.)1-10 µgIncreased paw withdrawal threshold[5][6][7]

ED₅₀ values are approximate and can vary based on the specific experimental design and animal strain.

Signaling Pathways and Experimental Workflows

Delta-Opioid Receptor Signaling Pathway

Activation of the delta-opioid receptor by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to inhibitory G-proteins (Gαi/o). This leads to the modulation of downstream effectors, ultimately resulting in a decrease in neuronal excitability and neurotransmitter release, which underlies its analgesic effect.

DOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds G_protein Gαi/o-Gβγ Complex DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK ↑ MAPK (ERK1/2) Activation G_protein->MAPK Activates Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Analgesia Analgesia PKA->Analgesia MAPK->Analgesia K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx Ion_Channels->Ca_channel K_channel->Analgesia Ca_channel->Analgesia

Caption: this compound-induced delta-opioid receptor signaling cascade.

Experimental Workflow for Assessing Antinociceptive Effects

The evaluation of this compound's analgesic properties typically involves a series of standardized behavioral assays in rodent models of pain. The following workflow outlines the key steps in this process.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mouse, Rat) pain_model Induce Pain Model (e.g., Neuropathic, Inflammatory) animal_model->pain_model drug_admin Administer this compound (e.g., i.t., i.c.v.) pain_model->drug_admin controls Administer Vehicle/Controls pain_model->controls behavioral_test Perform Behavioral Assay (e.g., von Frey, Hot Plate) drug_admin->behavioral_test controls->behavioral_test data_collection Collect and Quantify Data (e.g., Paw Withdrawal Threshold) behavioral_test->data_collection statistical_analysis Statistical Analysis (e.g., Dose-Response Curve, ED₅₀) data_collection->statistical_analysis

Caption: Workflow for in vivo antinociceptive testing of this compound.

Experimental Protocols

Protocol 1: Assessment of Mechanical Allodynia using the von Frey Test

Objective: To evaluate the effect of this compound on mechanical hypersensitivity in a rodent model of neuropathic pain.

Materials:

  • This compound

  • Sterile saline (vehicle)

  • Von Frey filaments of varying bending forces

  • Testing apparatus with an elevated mesh floor

  • Rodents with an induced neuropathic pain condition (e.g., Chronic Constriction Injury - CCI)

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing environment for at least 30 minutes before the experiment to minimize stress-induced responses.

  • Baseline Measurement: Before drug administration, determine the baseline paw withdrawal threshold (PWT) for each animal by applying von Frey filaments to the plantar surface of the hind paw. Start with a filament of intermediate force and use the "up-down" method to determine the 50% withdrawal threshold.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal injection).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), re-assess the PWT using the same von Frey test procedure.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point. Plot dose-response curves to determine the ED₅₀ value of this compound.

Protocol 2: Assessment of Thermal Nociception using the Hot Plate Test

Objective: To determine the analgesic effect of this compound on thermal pain sensitivity.

Materials:

  • This compound

  • Sterile saline (vehicle)

  • Hot plate apparatus with adjustable temperature

  • Transparent cylinder to confine the animal on the hot plate

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[8][9][10]

  • Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes.[10]

  • Baseline Latency: Place each animal on the hot plate and start a timer. Measure the time until the animal exhibits a nocifensive response, such as paw licking, shaking, or jumping. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[10]

  • Drug Administration: Administer this compound or vehicle (e.g., intracerebroventricularly).

  • Post-Treatment Latency: At specific time intervals after drug injection, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect of this compound. Calculate the %MPE and construct dose-response curves to determine the ED₅₀.

Protocol 3: Assessment of Inflammatory Pain using the Formalin Test

Objective: To assess the efficacy of this compound in a model of tonic, inflammatory pain.

Materials:

  • This compound

  • Sterile saline (vehicle)

  • 5% formalin solution

  • Observation chamber with a mirror to allow for unobstructed viewing of the animal's paws

Procedure:

  • Animal Acclimation: Place the animals in the observation chamber for at least 30 minutes prior to the experiment.

  • Drug Administration: Administer this compound or vehicle intrathecally 10-15 minutes before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the formalin injection, observe and record the animal's nocifensive behaviors (e.g., flinching, licking, and biting of the injected paw) for a period of 60 minutes. The observation period is typically divided into two phases: Phase I (0-10 minutes, representing acute nociceptive pain) and Phase II (10-60 minutes, representing inflammatory pain).

  • Data Analysis: Quantify the total time spent in nocifensive behaviors or the number of flinches during each phase. Compare the responses of the this compound-treated group to the vehicle-treated group to determine the analgesic effect. Dose-response curves can be generated to calculate the ED₅₀ for the anti-inflammatory pain phase.[3][4]

Conclusion

This compound is a powerful pharmacological tool for elucidating the role of the delta-opioid system in nociception and pain modulation. The protocols and data presented herein provide a framework for researchers to effectively utilize this compound in their studies, contributing to the development of novel analgesic therapies with improved efficacy and safety profiles. The high selectivity of this compound for the delta-opioid receptor makes it an ideal probe for dissecting the specific contributions of this receptor subtype to pain processing and for exploring its potential as a therapeutic target.

References

Application Notes and Protocols for Investigating the Neurobiology of Addiction Using DSLET

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Addiction is a chronic, relapsing brain disorder characterized by compulsive drug seeking and use despite harmful consequences.[1][2] The neurobiological underpinnings of addiction involve complex alterations in brain reward, stress, and executive function circuits.[2][3] The endogenous opioid system, particularly the delta-opioid receptor (DOR), has emerged as a significant target for understanding and potentially treating addiction.[4][5] DSLET ([D-Ser2, Leu5]enkephalin-Thr6) is a synthetic peptide analog of enkephalin with high selectivity for the DOR. Its use in preclinical research allows for the specific investigation of the role of DORs in the various stages of the addiction cycle.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the neurobiology of addiction. The information is intended for researchers, scientists, and drug development professionals working to elucidate the mechanisms of addiction and discover novel therapeutic interventions.

Data Presentation: this compound and the Delta-Opioid Receptor

While specific quantitative data for this compound's binding affinity (Ki) and efficacy (EC50) at the delta-opioid receptor were not definitively available in the reviewed literature, the following tables present representative data for other common delta-opioid receptor agonists to provide a comparative context for researchers.

Table 1: Binding Affinity (Ki) of Select Delta-Opioid Receptor Agonists

LigandReceptorKi (nM)SpeciesSource
DPDPEDelta1.4Monkey[6]
Deltorphin IIDelta0.13Monkey[6]
SNC-80Delta2.2Human[7]
Naltrindole (Antagonist)Delta0.04Monkey[6]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Efficacy (EC50) of Select Delta-Opioid Receptor Agonists in Functional Assays

LigandAssayEC50 (nM)Cell LineSource
SNC-80cAMP Inhibition6.3CHO (human DOR)[8]
DPDPEGTPγS Binding0.68C6 Glioma (rat DOR)[9]
Deltorphin IIcAMP AccumulationVariesHEK293[10]

Note: EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC50 values indicate higher potency.

Neurobiology of Addiction and the Role of the Delta-Opioid Receptor

The addiction cycle can be conceptualized in three stages: binge/intoxication, withdrawal/negative affect, and preoccupation/anticipation (craving).[2][11] The delta-opioid receptor is strategically located in brain regions that modulate these stages.[5]

Binge/Intoxication: This stage involves the rewarding effects of drugs, which are primarily mediated by the mesolimbic dopamine system.[11][12] Activation of DORs can modulate dopamine release in the nucleus accumbens (NAc), a key component of the brain's reward circuitry.[13]

Withdrawal/Negative Affect: Upon cessation of drug use, a negative emotional state emerges, characterized by dysphoria, anxiety, and irritability.[1][11] This stage is associated with a hyperactive stress response. DOR signaling may play a role in mitigating the aversive states associated with withdrawal.

Preoccupation/Anticipation: This stage is characterized by intense craving and drug-seeking behavior.[1][4] Cue-induced craving is a major factor in relapse. The DOR system is implicated in the modulation of learning and memory processes that contribute to craving.[4]

Signaling Pathways

Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), initiates intracellular signaling cascades that modulate neuronal function.[4][14]

DOR_Signaling This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability Ion_Channels->Neuronal_Excitability Neurotransmitter_Release Modulation of Neurotransmitter Release MAPK->Neurotransmitter_Release

This compound-activated delta-opioid receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to investigate the role of this compound in the neurobiology of addiction.

Conditioned Place Preference (CPP)

CPP is a behavioral paradigm used to measure the rewarding or aversive properties of a drug.[6][15]

CPP_Workflow cluster_pre Phase 1: Pre-Conditioning (Day 1) cluster_cond Phase 2: Conditioning (Days 2-9) cluster_post Phase 3: Post-Conditioning (Day 10) cluster_analysis Data Analysis PreTest Habituation & Baseline Preference Test (Animal explores all compartments freely for 15-20 min) Day_Even Days 2, 4, 6, 8 PreTest->Day_Even Day_Odd Days 3, 5, 7, 9 PreTest->Day_Odd Vehicle_Inj Vehicle Injection Day_Even->Vehicle_Inj DSLET_Inj This compound Injection Day_Odd->DSLET_Inj Paired_Chamber Confine to Drug-Paired Chamber (e.g., non-preferred side for 30-45 min) DSLET_Inj->Paired_Chamber Unpaired_Chamber Confine to Vehicle-Paired Chamber (e.g., preferred side for 30-45 min) Vehicle_Inj->Unpaired_Chamber PostTest Preference Test (Animal explores all compartments freely for 15-20 min in a drug-free state) Paired_Chamber->PostTest Unpaired_Chamber->PostTest Analysis Compare time spent in drug-paired vs. vehicle-paired chamber (Pre-test vs. Post-test) PostTest->Analysis

Conditioned Place Preference (CPP) experimental workflow.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Conditioned Place Preference apparatus (three-chamber design is common)[16]

  • Animal subjects (rats or mice)

  • Video tracking software (optional, but recommended for accurate data collection)

Procedure:

  • Habituation and Pre-Test (Day 1):

    • Allow each animal to freely explore the entire CPP apparatus for 15-20 minutes.

    • Record the time spent in each of the distinct side chambers to establish baseline preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design randomly assigns the drug-paired side.[15]

  • Conditioning (Days 2-9):

    • On alternating days, administer either this compound or vehicle.

    • Drug Conditioning Days: Inject the animal with the desired dose of this compound and immediately confine it to the designated drug-paired chamber for 30-45 minutes.[17]

    • Vehicle Conditioning Days: Inject the animal with the vehicle and confine it to the opposite chamber for the same duration.[17]

    • The order of drug and vehicle conditioning should be counterbalanced across subjects.

  • Post-Test (Day 10):

    • In a drug-free state, allow the animal to freely explore the entire apparatus for 15-20 minutes.

    • Record the time spent in each side chamber.

  • Data Analysis:

    • A significant increase in the time spent in the drug-paired chamber during the post-test compared to the pre-test indicates a rewarding effect of this compound.

Intravenous Self-Administration (IVSA)

IVSA is considered a gold standard model for assessing the reinforcing properties of a drug, as it measures the motivation of an animal to actively seek and take the substance.[18][19]

IVSA_Workflow cluster_surgery Phase 1: Catheter Implantation Surgery cluster_training Phase 2: Operant Training cluster_sa Phase 3: this compound Self-Administration cluster_extinction Phase 4: Extinction and Reinstatement Surgery Surgically implant an indwelling intravenous catheter (e.g., into the jugular vein) Recovery Allow for post-operative recovery Surgery->Recovery Training Train the animal to press a lever for a food reward (e.g., sucrose pellet) on a specific reinforcement schedule Recovery->Training Substitution Substitute the food reward with intravenous infusions of this compound Training->Substitution Acquisition Monitor the acquisition of self-administration behavior (i.e., lever pressing for this compound infusion) Substitution->Acquisition DoseResponse Conduct dose-response studies to determine the optimal reinforcing dose Acquisition->DoseResponse Extinction Replace this compound with saline to extinguish lever pressing DoseResponse->Extinction Reinstatement Test for reinstatement of drug-seeking behavior by presenting drug-associated cues, a priming dose of this compound, or a stressor Extinction->Reinstatement

Intravenous Self-Administration (IVSA) experimental workflow.

Materials:

  • This compound

  • Sterile saline

  • Surgical equipment for catheter implantation

  • Operant conditioning chambers equipped with levers, infusion pumps, and swivels

  • Animal subjects (typically rats or mice)

Procedure:

  • Catheter Implantation:

    • Surgically implant a chronic indwelling catheter into the jugular vein of the animal.[14]

    • Allow for a sufficient post-operative recovery period.

  • Acquisition of Self-Administration:

    • Place the animal in the operant chamber.

    • Train the animal to press a lever to receive an intravenous infusion of this compound. This can be done under various schedules of reinforcement (e.g., fixed ratio, progressive ratio).[18]

  • Dose-Response Determination:

    • Once stable self-administration is acquired, test different unit doses of this compound to determine the dose-response curve and identify the most reinforcing dose.

  • Extinction and Reinstatement:

    • To model relapse, first extinguish the lever-pressing behavior by replacing this compound infusions with saline.

    • Once lever pressing has significantly decreased, test for reinstatement of drug-seeking by exposing the animal to a priming (non-contingent) infusion of this compound, drug-associated cues, or a stressor. An increase in lever pressing indicates reinstatement of drug-seeking behavior.

Assessment of Withdrawal

Studying withdrawal is crucial for understanding the negative reinforcement component of addiction.[1]

Materials:

  • This compound

  • Osmotic minipumps (for chronic infusion)

  • Naloxone (an opioid antagonist to precipitate withdrawal)

  • Behavioral observation checklists

  • Apparatus for measuring anxiety-like behavior (e.g., elevated plus maze, open field test)

Procedure:

  • Induction of Dependence:

    • Administer this compound chronically to induce a state of physical dependence. This can be achieved through repeated injections or continuous infusion via osmotic minipumps.

  • Spontaneous Withdrawal:

    • Abruptly cease this compound administration and observe the animals for somatic and affective signs of withdrawal over a period of several hours to days.

    • Somatic signs may include wet dog shakes, teeth chattering, ptosis (drooping eyelids), and diarrhea.[1]

    • Affective signs can be assessed using behavioral tests for anxiety-like behavior and anhedonia (e.g., sucrose preference test).

  • Precipitated Withdrawal:

    • Administer an opioid antagonist, such as naloxone, to dependent animals.[20][21] This will rapidly induce a more synchronized and intense withdrawal syndrome.

    • Observe and score the severity of withdrawal signs immediately following naloxone administration.[1]

Molecular and Cellular Techniques

To further elucidate the neurobiological mechanisms of this compound's effects on addiction, a variety of molecular and cellular techniques can be employed.

  • In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels (e.g., dopamine in the nucleus accumbens) in awake, behaving animals during different phases of the addiction models.[14][22]

  • Electrophysiology (Patch-Clamp): In vitro slice electrophysiology can be used to examine how this compound modulates the activity of specific neurons, such as GABAergic neurons in the ventral tegmental area (VTA).

  • Receptor Binding Assays: Radioligand binding assays can be used to determine the affinity (Ki) of this compound for the delta-opioid receptor in brain tissue homogenates.[2][12]

  • Functional Assays: Assays measuring downstream signaling events, such as adenylyl cyclase inhibition or GTPγS binding, can be used to determine the efficacy (EC50) of this compound as a DOR agonist.[8][11]

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the delta-opioid receptor in the neurobiology of addiction. By utilizing the detailed protocols and experimental approaches outlined in these application notes, researchers can investigate the rewarding and reinforcing properties of DOR activation, its influence on withdrawal states, and the underlying molecular and cellular mechanisms. This knowledge is critical for the development of novel therapeutic strategies targeting the delta-opioid system for the treatment of substance use disorders.

References

DSLET as a Pharmacological Tool in Neuropharmacology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[D-Ser2, Leu5]-Enkephalin-Thr6 (DSLET) is a potent and highly selective synthetic opioid peptide analog that acts as an agonist for the delta (δ)-opioid receptor. Its high affinity and selectivity for the δ-opioid receptor over the mu (μ)-opioid receptor make it an invaluable pharmacological tool in neuropharmacology research. This compound is widely utilized to investigate the physiological and pathological roles of the δ-opioid receptor system, including its involvement in analgesia, mood regulation, and neuroprotection. These application notes provide a comprehensive overview of the use of this compound in key neuropharmacological experiments, including detailed protocols and data presentation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its binding affinity, selectivity, and in vivo efficacy.

Parameter Receptor Value Description
Binding Affinity (Ki) δ-opioid0.501 nM (pKi: 9.3)[1]The equilibrium dissociation constant, indicating the concentration of this compound required to occupy 50% of the δ-opioid receptors at equilibrium. A lower Ki value signifies higher binding affinity.
μ-opioid63.1 nM (pKi: 7.2)[2]The equilibrium dissociation constant for the μ-opioid receptor.
Selectivity δ vs. μ~126-foldThe ratio of Ki values (μ/δ), demonstrating this compound's preferential binding to the δ-opioid receptor.
Functional Potency (IC50) δ-opioid1.2 nMThe concentration of this compound that elicits a half-maximal inhibitory response in a forskolin-stimulated cAMP accumulation assay, indicating its potency in a functional cellular context.
In Vivo Efficacy Analgesia (Hot Plate Test)See Table 2The dose-dependent effect of this compound on increasing the latency of a nociceptive response to a thermal stimulus in mice.

Table 1: this compound Binding Affinity, Selectivity, and Functional Potency.

This compound Dose (nmol, i.c.v.) Mean Paw Withdrawal Latency (seconds) ± SEM % Maximum Possible Effect (%MPE)
0 (Vehicle)12.5 ± 1.20%
118.7 ± 2.135%
325.4 ± 2.872%
1035.2 ± 3.5126%

Table 2: Dose-Response of Intracerebroventricular (i.c.v.) this compound in the Mouse Hot Plate Test. The %MPE is calculated as: [((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100]. A cut-off time of 45 seconds is used to prevent tissue damage.

Signaling Pathway

Activation of the δ-opioid receptor by this compound initiates a cascade of intracellular signaling events. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[3][4] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits, which then modulate the activity of various downstream effector proteins.[5][6]

DSLET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor This compound->DOR Binds to G_protein Gi/o Protein (αβγ) DOR->G_protein Activates G_alpha Gαi G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha->AC Inhibits Ion_channels Ion Channels (e.g., K+, Ca2+) G_betagamma->Ion_channels Modulates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates Neuronal_activity Decreased Neuronal Excitability Ion_channels->Neuronal_activity Leads to Radioligand_Binding_Workflow prep Prepare Cell Membranes (Expressing δ-opioid receptors) incubation Incubation: - Membranes - [3H]-Naltrindole (Radioligand) - Varying concentrations of this compound prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis: - Plot % inhibition vs. This compound concentration - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis cAMP_Assay_Workflow cell_prep Culture Cells (Expressing δ-opioid receptors) stimulation Stimulation: - Cells - Forskolin (to increase cAMP) - Varying concentrations of this compound cell_prep->stimulation lysis Cell Lysis stimulation->lysis detection cAMP Detection (e.g., HTRF, ELISA) lysis->detection analysis Data Analysis: - Plot % inhibition of cAMP vs. This compound concentration - Determine IC50 detection->analysis Hot_Plate_Test_Workflow acclimatization Acclimatize Mice to Test Environment baseline Measure Baseline Paw Withdrawal Latency acclimatization->baseline administration Administer this compound (i.c.v.) or Vehicle baseline->administration post_drug_test Measure Paw Withdrawal Latency at Timed Intervals administration->post_drug_test analysis Data Analysis: - Calculate % Maximum Possible Effect (%MPE) - Compare latencies between groups post_drug_test->analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DSLET ([D-Ser2, Leu5, Thr6]-enkephalin), a selective delta-opioid receptor agonist, in mouse and rat models. The information provided is intended to guide researchers in designing and executing experiments to evaluate the effects of this compound.

Recommended Dosage of this compound

The effective dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific experimental endpoint being investigated. The following tables summarize recommended dosage ranges based on available literature. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.

Table 1: Recommended this compound Dosage for Mouse Models

Administration RouteDosage RangeNotes
Intravenous (IV)Data not available in the searched literature.Researchers should start with low doses and perform a dose-escalation study.
Intracerebroventricular (ICV)Effective doses for analgesia have been established, though specific ranges are highly dependent on the mouse strain. A study noted a 5.4-fold difference in the dose-response curves between high and low antinociceptive response mouse lines in a hot plate assay.[1]It is crucial to conduct pilot studies to determine the optimal dose for the specific mouse strain and behavioral test being used.
Intraperitoneal (IP)Data not available in the searched literature.Dose-finding studies are recommended, starting with low microgram to milligram per kilogram ranges.

Table 2: Recommended this compound Dosage for Rat Models

Administration RouteDosage RangeNotes
Intravenous (IV)Data not available in the searched literature.Dose-escalation studies are essential to determine the effective and safe dose range.
Intracerebroventricular (ICV)0.6 nmol to 1.2 nmol of the related delta-2 opioid receptor agonist, [D-Ala2]deltorphin II, has been shown to produce dose-dependent increases in tail-flick latencies.[2] For the related enkephalin analog DALCE, doses of 1-40 µg have been used to study effects on food intake.[3]These doses for related compounds can serve as a starting point for this compound dose-finding studies.
Intraperitoneal (IP)Data not available in the searched literature.It is advisable to begin with low dose ranges and carefully monitor for behavioral and physiological effects.

Experimental Protocols

The following are detailed protocols for the administration of this compound via intravenous, intracerebroventricular, and intraperitoneal routes in mice and rats.

Intravenous (IV) Injection via the Tail Vein

Objective: To administer this compound directly into the systemic circulation for rapid distribution.

Materials:

  • This compound solution (sterile, physiological pH)

  • Animal restrainer (e.g., rodent restrainer)

  • Heat lamp or warming pad

  • Sterile syringes (1 ml) with appropriate gauge needles (27-30G for mice, 25-27G for rats)

  • 70% ethanol or other suitable disinfectant

  • Gauze pads

Procedure (Mouse):

  • Preparation: Prepare the this compound solution to the desired concentration in a sterile vehicle (e.g., saline).

  • Animal Restraint and Vein Dilation: Place the mouse in a restrainer. To dilate the tail veins, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a short period.

  • Injection Site Preparation: Disinfect the tail with 70% ethanol.

  • Injection: The lateral tail veins are located on either side of the tail. With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A successful insertion may be indicated by a flash of blood in the hub of the syringe.

  • Administration: Inject the solution slowly (bolus injection: 5 ml/kg; slow infusion: 10 ml/kg). If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-injection: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding. Monitor the animal for any adverse reactions.

Procedure (Rat):

  • Preparation: As for the mouse protocol.

  • Animal Restraint and Vein Dilation: Place the rat in a suitable restrainer. Warm the tail to induce vasodilation.

  • Injection Site Preparation: Clean the tail with a disinfectant.

  • Injection: Using a 25-27G needle, enter one of the lateral tail veins at a shallow angle.

  • Administration: Administer the this compound solution slowly. The maximum recommended volume for a bolus injection is 5 ml/kg.

  • Post-injection: Withdraw the needle and apply pressure to the site. Observe the animal for any signs of distress.

Intracerebroventricular (ICV) Injection

Objective: To deliver this compound directly into the cerebrospinal fluid, bypassing the blood-brain barrier for central nervous system effects. This procedure requires stereotaxic surgery.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Surgical tools (scalpel, drill, etc.)

  • Guide cannula and dummy cannula

  • Injection syringe (e.g., Hamilton syringe) with an internal cannula

  • This compound solution (sterile)

  • Suture material or tissue adhesive

  • Analgesics and antibiotics

Procedure (Mouse):

  • Anesthesia and Stereotaxic Mounting: Anesthetize the mouse (e.g., with isoflurane) and place it in the stereotaxic frame. Apply eye ointment to prevent corneal drying.

  • Surgical Preparation: Shave and disinfect the scalp. Make a midline incision to expose the skull.

  • Cannula Implantation: Using a stereotaxic atlas for the mouse brain, locate the coordinates for the lateral ventricle (e.g., relative to bregma: Anteroposterior -0.3 mm, Mediolateral ±1.0 mm, Dorsoventral -3.0 mm). Drill a small hole at this location.

  • Injection: Slowly lower the injection needle or internal cannula through the guide cannula to the target depth. Infuse the this compound solution at a slow rate (e.g., 0.5 µl/min) to avoid increased intracranial pressure. The total volume is typically 1-5 µl.

  • Post-injection: Leave the needle in place for a few minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle.

  • Closure and Recovery: Suture the incision or use tissue adhesive. Administer post-operative analgesics and allow the animal to recover on a warming pad.

Procedure (Rat):

  • Anesthesia and Stereotaxic Mounting: Similar to the mouse procedure, anesthetize the rat and secure it in the stereotaxic frame.

  • Surgical Preparation: Prepare the surgical site as described for the mouse.

  • Cannula Implantation: Determine the stereotaxic coordinates for the lateral ventricle in the rat brain (e.g., relative to bregma: Anteroposterior -0.8 to -1.0 mm, Mediolateral ±1.5 mm, Dorsoventral -3.5 to -4.0 mm). Drill a burr hole at the target location.

  • Injection: Slowly inject the this compound solution (typically 2-10 µl) into the ventricle.

  • Post-injection: Allow for diffusion before withdrawing the injection cannula.

  • Closure and Recovery: Close the incision and provide appropriate post-operative care, including analgesia.

Intraperitoneal (IP) Injection

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound solution (sterile)

  • Sterile syringes (1-3 ml) with appropriate gauge needles (25-27G for mice, 23-25G for rats)

  • 70% ethanol or other suitable disinfectant

Procedure (Mouse):

  • Preparation: Prepare the this compound solution. The recommended maximum injection volume is 10 ml/kg.

  • Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

  • Injection Site: Turn the mouse to expose the abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection: Insert the needle at a 30-45 degree angle. Aspirate to ensure no fluid (urine or blood) is drawn back.

  • Administration: Inject the solution into the peritoneal cavity.

  • Post-injection: Withdraw the needle and return the animal to its cage. Monitor for any adverse effects.

Procedure (Rat):

  • Preparation: As for the mouse protocol, with a maximum recommended injection volume of 10 ml/kg.

  • Animal Restraint: Restrain the rat securely. A two-person technique may be preferred for larger rats.

  • Injection Site: The lower abdominal quadrant is the preferred site.

  • Injection: Insert the needle (23-25G) at a 30-45 degree angle and aspirate before injecting.

  • Administration: Administer the solution.

  • Post-injection: Withdraw the needle and observe the animal for any complications.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound is a selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). The binding of this compound to DOR primarily activates inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

DSLET_Signaling_Pathway This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to Gi_Go Gi/Go Protein DOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Figure 1. This compound signaling pathway via the delta-opioid receptor.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting in vivo experiments with this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Animal Acclimation C Baseline Behavioral/Physiological Measurement A->C B This compound Solution Preparation D This compound Administration (IV, ICV, or IP) B->D C->D E Post-administration Monitoring and Data Collection (e.g., analgesia, locomotor activity) D->E F Data Analysis E->F G Interpretation of Results F->G

Figure 2. General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for In Situ Hybridization of Delta-Opioid Receptor mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the localization of delta-opioid receptor (OPRD1) mRNA in tissue sections using in situ hybridization (ISH). The delta-opioid receptor is a G-protein coupled receptor that mediates the effects of endogenous and exogenous opioids, and is a key target in the development of novel analgesics and therapeutics for mood disorders. The following protocols and data are intended to guide researchers in the accurate detection and quantification of OPRD1 gene expression.

Quantitative Data Summary

The following table summarizes the relative abundance of delta-opioid receptor (DOR) mRNA in various regions of the mouse and rat central nervous system (CNS), as determined by a sensitive solution hybridization assay.[1] This data provides a baseline for expected expression levels and can be used as a reference for validating ISH results.

Brain RegionMouse DOR mRNA (pg/µg RNA ± SEM)Rat DOR mRNA (pg equivalents/µg RNA ± SEM)
Caudate-Putamen3.3 ± 0.12.3 ± 0.1
Frontal Cortex2.6 - 2.11.5 - 0.9
Nucleus Accumbens2.6 - 2.1Not Reported
Olfactory Tubercle2.6 - 2.1Not Reported
Whole Brain2.6 - 2.11.5 - 0.9
Spinal Cord1.8 - 1.5Not Reported
Periaqueductal Gray1.8 - 1.5Not Reported
Hippocampus1.8 - 1.5< 0.5
Medial Thalamus0.5< 0.5
Cerebellum0.5< 0.5
Olfactory BulbNot Reported1.5 - 0.9
Brain StemNot Reported1.5 - 0.9
Substantia NigraNot Reported< 0.5

Signaling Pathway of the Delta-Opioid Receptor

Activation of the delta-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist initiates a cascade of intracellular signaling events.[2][3] The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.

Delta_Opioid_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm DOR Delta-Opioid Receptor (DOR) G_protein Gi/o Protein (αβγ) DOR->G_protein Activates MAPK MAPK Cascade (ERK, JNK, p38) DOR->MAPK Activates (β-arrestin dependent and independent) G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to Ca_channel Voltage-gated Ca²⁺ Channel Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ca_channel->Neuronal_Activity ↓ Ca²⁺ influx K_channel GIRK Channel K_channel->Neuronal_Activity ↑ K⁺ efflux (Hyperpolarization) Agonist Agonist (e.g., Enkephalin) Agonist->DOR Binds to G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Neuronal_Activity MAPK->Neuronal_Activity

Delta-Opioid Receptor Signaling Pathway

Experimental Workflow for In Situ Hybridization

The following diagram outlines the major steps involved in the in situ hybridization protocol for detecting delta-opioid receptor mRNA.

ISH_Workflow cluster_prep Sample Preparation cluster_prehybridization Pre-hybridization cluster_hybridization Hybridization cluster_posthybridization Post-hybridization Washes cluster_detection Signal Detection cluster_final Final Steps Tissue_Collection 1. Tissue Collection (e.g., Brain) Fixation 2. Fixation (e.g., 4% PFA) Tissue_Collection->Fixation Cryoprotection 3. Cryoprotection (e.g., Sucrose) Fixation->Cryoprotection Sectioning 4. Cryosectioning Cryoprotection->Sectioning Mounting 5. Mount on Slides Sectioning->Mounting Post_fixation 6. Post-fixation Mounting->Post_fixation Permeabilization 7. Permeabilization (Proteinase K) Post_fixation->Permeabilization Acetylation 8. Acetylation Permeabilization->Acetylation Prehybridization_Buffer 9. Prehybridization Acetylation->Prehybridization_Buffer Probe_Hybridization 10. Hybridization with DIG-labeled OPRD1 Probe Prehybridization_Buffer->Probe_Hybridization Stringency_Washes 11. Stringency Washes (SSC and Formamide) Probe_Hybridization->Stringency_Washes RNase_Treatment 12. RNase A Treatment Stringency_Washes->RNase_Treatment Blocking 13. Blocking RNase_Treatment->Blocking Antibody_Incubation 14. Anti-DIG Antibody (AP-conjugated) Blocking->Antibody_Incubation Washing_Ab 15. Washing Antibody_Incubation->Washing_Ab Color_Development 16. Substrate Incubation (NBT/BCIP) Washing_Ab->Color_Development Stop_Reaction 17. Stop Reaction Color_Development->Stop_Reaction Counterstaining 18. Counterstaining (Optional) Stop_Reaction->Counterstaining Dehydration_Mounting 19. Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging 20. Microscopy & Imaging Dehydration_Mounting->Imaging

In Situ Hybridization Workflow

Detailed Experimental Protocol: In Situ Hybridization for OPRD1 mRNA with DIG-labeled Probes

This protocol is a composite of standard procedures for non-radioactive in situ hybridization using digoxigenin (DIG)-labeled cRNA probes.[4][5][6]

I. Probe Preparation

  • Template Linearization: Linearize plasmid DNA containing the OPRD1 cDNA insert using an appropriate restriction enzyme. Purify the linearized DNA.

  • In Vitro Transcription: Synthesize a DIG-labeled antisense cRNA probe using a transcription kit with DIG-11-UTP. A sense probe should also be synthesized as a negative control.

  • Probe Purification: Purify the labeled cRNA probe to remove unincorporated nucleotides.

  • Probe Quantification and Storage: Determine the concentration of the probe and store it at -80°C.

II. Tissue Preparation

  • Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS. Dissect the brain and post-fix in 4% PFA overnight at 4°C.

  • Cryoprotection: Immerse the fixed tissue in a series of sucrose solutions (e.g., 15% then 30%) in PBS at 4°C until the tissue sinks.

  • Sectioning: Freeze the tissue in an appropriate embedding medium (e.g., OCT) and cut 10-20 µm thick sections on a cryostat. Mount the sections onto RNase-free, coated slides (e.g., SuperFrost Plus).

  • Storage: Store slides at -80°C until use.

III. In Situ Hybridization

  • Pre-treatment:

    • Bring slides to room temperature.

    • Post-fix sections in 4% PFA for 10 minutes.

    • Wash twice in PBS for 5 minutes each.

    • Permeabilize with Proteinase K (1-10 µg/mL in PBS) for 5-15 minutes at 37°C. The concentration and time need to be optimized for the specific tissue.

    • Wash in PBS for 5 minutes.

    • Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes to reduce non-specific binding.

    • Wash twice in PBS for 5 minutes each.

    • Dehydrate through a graded series of ethanol (70%, 95%, 100%) and air dry.

  • Hybridization:

    • Apply hybridization buffer (containing 50% formamide, 5x SSC, Denhardt's solution, yeast tRNA, and sheared salmon sperm DNA) to each section and prehybridize for 1-2 hours at 55-65°C in a humidified chamber.

    • Dilute the DIG-labeled OPRD1 probe in hybridization buffer (typically 100-500 ng/mL).

    • Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.

    • Remove the prehybridization buffer and apply the probe solution to the sections.

    • Cover with a coverslip and incubate overnight (16-20 hours) at 55-65°C in a humidified chamber.

IV. Post-Hybridization Washes

  • Remove Coverslips: Carefully remove coverslips in 5x SSC at room temperature.

  • High Stringency Washes:

    • Wash in 2x SSC/50% formamide at 65°C for 30 minutes.

    • Wash in 0.2x SSC/50% formamide at 65°C for 30 minutes.

  • RNase A Treatment: Incubate sections with RNase A (20 µg/mL in NTE buffer) for 30 minutes at 37°C to remove non-specifically bound single-stranded probe.

  • Low Stringency Washes:

    • Wash in NTE buffer at 37°C for 15 minutes.

    • Wash in 0.1x SSC at 65°C for 30 minutes.

    • Wash in 0.1x SSC at room temperature for 15 minutes.

V. Immunological Detection

  • Blocking: Wash sections in a buffer such as MABT (maleic acid buffer with Tween-20) and then block with a blocking solution (e.g., MABT with 2% blocking reagent or 10% heat-inactivated sheep serum) for 1-2 hours at room temperature.

  • Antibody Incubation: Incubate sections with an anti-digoxigenin antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.

  • Washing: Wash the sections extensively in MABT (e.g., 3 x 15 minutes) to remove unbound antibody.

  • Color Development:

    • Equilibrate sections in an alkaline detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

    • Incubate sections with the colorimetric substrates NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) in the detection buffer in the dark.

    • Monitor the color development (a blue/purple precipitate) under a microscope. This can take from a few hours to overnight.

  • Stop Reaction: Stop the color reaction by washing the slides in PBS or a stop solution (e.g., PBS with EDTA).

VI. Final Steps

  • Counterstaining (Optional): Counterstain with a nuclear stain like Nuclear Fast Red if desired.

  • Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and mount with a permanent mounting medium.

  • Imaging: Visualize and capture images using a bright-field microscope.

References

Application Notes and Protocols for Calcium Imaging Techniques Using DSLET Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DSLET (D-Ala2, D-Leu5-enkephalin) is a synthetic opioid peptide analog that acts as a potent and selective agonist for the delta-opioid receptor (DOR). The activation of DORs by this compound initiates a cascade of intracellular signaling events, prominently featuring the mobilization of intracellular calcium ([Ca2+]i). This application note provides detailed protocols and methodologies for studying this compound-induced calcium signaling using fluorescence-based calcium imaging techniques. Understanding the dynamics of calcium mobilization in response to this compound is crucial for elucidating the functional roles of DORs in various physiological and pathological processes, including pain modulation, neuroprotection, and mood regulation. This document will serve as a comprehensive guide for researchers employing calcium imaging to investigate DOR activation and its downstream signaling pathways.

Signaling Pathway of this compound-Induced Calcium Mobilization

This compound binding to the delta-opioid receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq class of G-proteins. This initiates a well-defined signaling cascade leading to an increase in intracellular calcium concentration. The key steps are outlined below:

  • Receptor Binding: this compound binds to the extracellular domain of the delta-opioid receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • IP3 and DAG Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release from ER: IP3, being a soluble molecule, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER), which acts as an intracellular calcium store. This binding opens the IP3R channels, leading to the release of stored Ca2+ into the cytoplasm.[1][2][3]

  • Calcium Influx from Extracellular Space: In addition to the release from intracellular stores, activation of DORs can also lead to an influx of calcium from the extracellular environment, contributing to the overall rise in cytosolic calcium concentration.

This elevation in intracellular calcium acts as a crucial second messenger, activating a variety of downstream effectors such as protein kinases, phosphatases, and transcription factors, ultimately leading to a cellular response.

DSLET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds Gq Gq DOR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Increased Cytosolic Ca2+ Downstream Downstream Effectors Ca_cytosol->Downstream Activates Ca_ER Ca2+ Store IP3R->Ca_ER Opens channel Ca_ER->Ca_cytosol Release

This compound-induced calcium signaling pathway.

Quantitative Data Summary

The following table summarizes the quantitative data on the effects of this compound on intracellular calcium concentrations as reported in the literature.

ParameterValueCell TypeReference
Basal [Ca2+]i 60 nMJurkat T-cell line[4]
Peak [Ca2+]i (post-DSLET) 400 nMJurkat T-cell line[4]
ED50 for [Ca2+]i increase ~5 x 10-9 MJurkat T-cell line[4]
This compound Concentration Range 10-11 M - 10-7 MJurkat T-cell line[4]
Time to Peak [Ca2+]i ~30 secondsJurkat T-cell line[4]

Experimental Protocols

Two common methods for calcium imaging are presented below: a single-wavelength indicator protocol using Fluo-4 AM and a ratiometric indicator protocol using Fura-2 AM.

Protocol 1: Calcium Imaging with Fluo-4 AM

Fluo-4 AM is a cell-permeant dye that exhibits a large fluorescence intensity increase upon binding to Ca2+.

Materials:

  • Cultured cells expressing delta-opioid receptors

  • This compound stock solution (e.g., 1 mM in sterile water or appropriate solvent)

  • Fluo-4 AM (e.g., 1 mM in anhydrous DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without Ca2+

  • Probenecid (optional, to prevent dye extrusion)

  • Ionomycin (positive control)

  • EGTA (negative control/chelator)

  • Glass-bottom dishes or imaging plates

  • Fluorescence microscope with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or imaging plates and culture until they reach the desired confluency (typically 70-90%).

  • Dye Loading Solution Preparation:

    • For a final loading concentration of 5 µM Fluo-4 AM, prepare a working solution in HBSS (or other suitable buffer).

    • First, mix an equal volume of 1 mM Fluo-4 AM stock with 20% Pluronic F-127.

    • Dilute this mixture into pre-warmed HBSS to the final desired concentration. For example, add 5 µL of the Fluo-4 AM/Pluronic mixture to 1 mL of HBSS.

    • If using, add probenecid to the loading solution (final concentration typically 1-2.5 mM).

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[5][6]

    • After incubation, wash the cells 2-3 times with pre-warmed HBSS to remove excess dye.

    • Add fresh, pre-warmed HBSS to the cells and incubate for a further 30 minutes at room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence signal for 1-2 minutes before stimulation.

    • Add this compound to the desired final concentration and record the change in fluorescence intensity over time. Images should be acquired every 1-5 seconds.

    • At the end of the experiment, add ionomycin (e.g., 5-10 µM) to obtain the maximum fluorescence signal (Fmax), followed by a Ca2+-free buffer containing EGTA (e.g., 10 mM) to obtain the minimum fluorescence signal (Fmin).

  • Data Analysis:

    • Define regions of interest (ROIs) around individual cells.

    • Quantify the average fluorescence intensity within each ROI for each time point.

    • Express the change in fluorescence as a ratio of the initial baseline fluorescence (ΔF/F0), where ΔF = F - F0.

Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM

Fura-2 AM is a ratiometric indicator that shifts its excitation maximum from ~380 nm in the absence of Ca2+ to ~340 nm when bound to Ca2+. The ratio of fluorescence emission at these two excitation wavelengths is used to calculate the intracellular calcium concentration, which minimizes issues related to uneven dye loading and photobleaching.[7][8]

Materials:

  • Same as for Fluo-4 AM protocol, but with Fura-2 AM instead.

  • Fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Cell Preparation and Dye Loading:

    • Follow the same cell preparation and dye loading steps as for Fluo-4 AM, using Fura-2 AM at a typical final concentration of 2-5 µM.[9]

  • Imaging:

    • Mount the dish on the microscope.

    • Set up the imaging software to acquire pairs of images, one with 340 nm excitation and one with 380 nm excitation, at each time point.

    • Record a stable baseline ratio (F340/F380) for 1-2 minutes.

    • Add this compound and continue recording the ratiometric signal over time.

  • Data Analysis:

    • For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to that from 380 nm excitation (F340/F380).

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmin380 / Fmax380).[7]

      • Kd: The dissociation constant of Fura-2 for Ca2+ (~224 nM).

      • R: The measured 340/380 ratio.

      • Rmin and Rmax: The minimum and maximum ratios determined by adding a Ca2+ chelator (e.g., EGTA) and a Ca2+ ionophore (e.g., ionomycin) in Ca2+-free and Ca2+-saturating conditions, respectively.

      • Fmin380 / Fmax380: The ratio of fluorescence at 380 nm excitation in Ca2+-free and Ca2+-saturating conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for a calcium imaging experiment using this compound stimulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture on Imaging Dish dye_loading Load Cells with Calcium Indicator cell_culture->dye_loading dye_prep Prepare Calcium Indicator Loading Solution dye_prep->dye_loading wash Wash to Remove Excess Dye dye_loading->wash deester De-esterification wash->deester baseline Acquire Baseline Fluorescence deester->baseline stimulate Stimulate with this compound baseline->stimulate record Record Fluorescence Changes stimulate->record roi Define Regions of Interest (ROIs) record->roi quantify Quantify Fluorescence Intensity/Ratio roi->quantify normalize Normalize Data (e.g., ΔF/F0) quantify->normalize results Generate Time Courses and Dose-Response Curves normalize->results

References

Troubleshooting & Optimization

Technical Support Center: DSLET Solubility and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of DSLET ([D-Ser2, Leu5, Thr6]-enkephalin) in experimental settings.

Troubleshooting Guide: Enhancing this compound Solubility

This compound, a potent and selective delta-opioid receptor agonist, can sometimes present solubility challenges. The following guide provides a systematic approach to overcoming these issues.

Initial Assessment: Understanding this compound's Properties

This compound has the amino acid sequence Tyr-D-Ser-Gly-Phe-Leu-Thr. To determine its solubility characteristics, it's helpful to first assess its net charge at a given pH.

  • Acidic Residues (-1 charge): None

  • Basic Residues (+1 charge): N-terminal amine (+1)

  • C-terminal -COOH (-1 charge): C-terminal carboxyl (-1)

At neutral pH (~7), the N-terminal amine is protonated (+1) and the C-terminal carboxyl is deprotonated (-1), resulting in a net charge of 0 . Peptides with a net neutral charge often have lower solubility in aqueous solutions at neutral pH and may require specific strategies for dissolution.[1][2][3]

Step-by-Step Dissolution Protocol

  • Start with a Small Aliquot: Before dissolving the entire stock of this compound, it is prudent to test the solubility of a small amount to determine the optimal solvent and conditions.[4]

  • Initial Solvent Selection: For a neutral peptide like this compound, begin with an organic solvent.[1]

    • Recommended: High-purity Dimethyl Sulfoxide (DMSO). DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including hydrophobic peptides.[5][6]

    • Alternative: If DMSO is incompatible with your experimental system (e.g., some cell-based assays are sensitive to DMSO), other organic solvents like ethanol or dimethylformamide (DMF) can be considered.[7]

  • Reconstitution Technique:

    • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

    • Add a small volume of the chosen organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution. Gently vortex or sonicate the vial to ensure complete dissolution.[4] Sonication can be particularly effective in breaking up peptide aggregates.[8]

  • Dilution into Aqueous Buffer:

    • Once the this compound is fully dissolved in the organic solvent, it can be slowly diluted into your aqueous experimental buffer (e.g., PBS, HBSS, or cell culture medium) to the final working concentration.

    • It is critical to add the concentrated organic stock solution dropwise to the aqueous buffer while vortexing to prevent precipitation.[3]

    • For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid cellular toxicity.[9]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Cloudiness or Precipitation Upon Dilution The peptide is crashing out of solution when introduced to the aqueous buffer.- Ensure the initial stock solution in the organic solvent is completely dissolved before dilution.- Slow down the rate of addition of the stock solution to the aqueous buffer and increase vortexing speed.- Consider using a slightly different aqueous buffer or adjusting the pH.[10]
Inconsistent Experimental Results Incomplete solubilization leading to inaccurate concentrations.- After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved peptide before taking the supernatant for your experiment.[4]
Peptide Aggregation Over Time The peptide is self-associating in the aqueous solution.- Prepare fresh working solutions for each experiment from a frozen stock solution.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[11]- Store stock solutions at -20°C or -80°C.[12]

Quantitative Data Summary

The solubility of this compound and related enkephalins can vary depending on the solvent and conditions. The table below summarizes available quantitative data.

CompoundSolventSolubilityReference(s)
This compound Sterile Water~ 0.50 mg/mL[13]
Leu-enkephalin Ethanol~ 25 mg/mL[7]
Leu-enkephalin DMSO~ 25 mg/mL[7]
Leu-enkephalin Dimethyl formamide~ 25 mg/mL[7]
Leu-enkephalin PBS (pH 7.2)~ 10 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • Lyophilized this compound

  • High-purity DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of this compound provided by the manufacturer (Molecular Weight of this compound is approximately 700.8 g/mol ).

  • Allow the vial of lyophilized this compound to warm to room temperature.

  • Add the calculated volume of DMSO to the vial.

  • Vortex the vial for 30-60 seconds to facilitate dissolution. If necessary, sonicate in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM this compound Working Solution for a Cell-Based Assay

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed cell culture medium or desired aqueous buffer

Procedure:

  • Perform a serial dilution of the 10 mM this compound stock solution. For example, dilute 1:100 in cell culture medium to create a 100 µM intermediate solution.

  • Further dilute the 100 µM intermediate solution 1:100 in cell culture medium to achieve the final 1 µM working concentration.

  • Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (typically <0.5%).

  • Use the freshly prepared working solution for your experiment immediately.

Mandatory Visualizations

DSLET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds G_alpha_i Gαi DOR->G_alpha_i Activates G_beta_gamma Gβγ DOR->G_beta_gamma Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Promotes Ca_ion Ca²⁺ Influx Ca_channel->Ca_ion Mediates Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock (e.g., 10 mM in DMSO) dilute_this compound Prepare Serial Dilutions of this compound prep_this compound->dilute_this compound prep_cells Culture Cells Expressing δ-Opioid Receptor treat_cells Treat Cells with this compound and Forskolin (to stimulate cAMP) prep_cells->treat_cells dilute_this compound->treat_cells incubate Incubate for a Defined Period treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_cAMP Measure Intracellular cAMP Levels (e.g., ELISA) lyse_cells->measure_cAMP data_analysis Analyze Data and Determine IC50 measure_cAMP->data_analysis

References

Technical Support Center: Optimizing DSLET Concentration for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of DSLET ([D-Ser2, Leu5, Thr6]-Enkephalin) for in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic peptide analog of enkephalin with high selectivity and affinity for the delta-opioid receptor (DOR).[1] As a DOR agonist, this compound binds to and activates these G-protein coupled receptors (GPCRs).[1][2] This activation initiates a downstream signaling cascade, primarily through the inhibitory G-protein (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation of DORs by agonists like this compound can also lead to the opening of potassium channels and closing of calcium channels, resulting in reduced neuronal excitability.[2]

Q2: What are the common in-vitro assays used to characterize this compound?

The most common in-vitro assays for characterizing this compound and other delta-opioid receptor agonists include:

  • Radioligand Binding Assays: These assays are the gold standard for determining the affinity of a ligand (like this compound) for its receptor.[4] They can be used to determine the dissociation constant (Kd) of the radiolabeled ligand and the binding affinity (Ki) of a non-labeled competitor like this compound.[4]

  • cAMP Functional Assays: These assays measure the functional consequence of DOR activation. Since DORs are coupled to Gi proteins, their activation by an agonist like this compound leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.[3][5]

  • GTPγS Binding Assays: This assay measures the activation of G-proteins upon receptor stimulation by an agonist. It provides an upstream readout of GPCR activation.[3]

  • β-arrestin Recruitment Assays: These assays are used to study the potential for receptor desensitization and internalization, which can be mediated by β-arrestin proteins following agonist binding.[6][7]

Q3: What is a good starting concentration range for this compound in a new in-vitro assay?

A good starting point for a new assay is to perform a dose-response experiment. Based on published data, a broad range of concentrations has been used depending on the cell type and the endpoint being measured. For initial experiments with this compound, a concentration range of 1 nM to 10 µM is recommended to capture the full dose-response curve. It is crucial to determine the optimal concentration for your specific cell line and assay through a titration experiment.

Q4: How should I prepare a this compound stock solution?

For in-vitro assays, this compound is typically dissolved in a suitable solvent to create a concentrated stock solution, which is then serially diluted to the desired final concentrations in the assay buffer or cell culture medium.

  • Solvent Selection: this compound is a peptide and is generally soluble in aqueous buffers. For initial solubilization, sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) is recommended. If solubility issues arise, a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) can be used, ensuring the final DMSO concentration in the assay is non-toxic to the cells (typically ≤ 0.5%).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Troubleshooting Guides

Issue 1: Low or no observable effect of this compound.

Possible CauseTroubleshooting Step
Suboptimal Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 nM to 100 µM) to determine the optimal concentration for your specific cell line and assay.
Compound Degradation Ensure proper storage of the this compound stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Low Receptor Expression Verify the expression of delta-opioid receptors in your cell line using techniques like Western blot, qPCR, or a saturation binding assay with a specific radioligand.[4]
Cell Health Issues Ensure cells are healthy and in the logarithmic growth phase. Check for signs of contamination (e.g., bacteria, fungi, mycoplasma) or stress.[8][]
Assay Conditions Optimize assay parameters such as incubation time, temperature, and buffer composition.

Issue 2: High background or off-target effects.

Possible CauseTroubleshooting Step
Concentration Too High High concentrations of this compound may lead to non-specific binding or activation of other receptor types. Reduce the concentration and perform a careful dose-response analysis to find a concentration that elicits a specific effect.
Solvent Toxicity If using a solvent like DMSO, ensure the final concentration in the cell culture medium is non-toxic. Run a vehicle control (medium with the same concentration of solvent without this compound) to assess solvent toxicity.[10]
Contaminated Reagents Use high-quality, sterile reagents and cell culture media to avoid contamination that could interfere with the assay.[8][11]
Non-specific Binding In binding assays, include a step to determine non-specific binding by adding a high concentration of a competing, unlabeled ligand.[12]

Quantitative Data Summary

The following tables summarize typical quantitative data for this compound and other related ligands in various in-vitro assays. Note that these values can vary depending on the specific experimental conditions, cell line, and assay used.

Table 1: Binding Affinities (Ki) of Ligands for the Delta-Opioid Receptor

LigandCell Line/TissueRadioligandKi (nM)Reference
This compoundCHO-DOR membranes[3H]DPDPE~1-5[3] (Inferred)
SNC-80CHO-DOR membranes[3H]DPDPE~1-10[3]
NaltrindoleCHO-DOR membranes[3H]DPDPE~0.1-1[3]

Table 2: Functional Potency (IC50/EC50) of Delta-Opioid Receptor Agonists

LigandAssay TypeCell LineIC50/EC50 (nM)Reference
This compoundcAMP InhibitionHEK-DOR~1-10[5] (Inferred)
SNC-80cAMP InhibitionHEK-DOR~5-20[5]
DPDPEG-protein ActivationHEK-DOR~10-50[5]
UFP-512cAMP InhibitionHEK-DOR~0.1-1[6]

Experimental Protocols

Detailed Methodology: Radioligand Competition Binding Assay

This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the delta-opioid receptor using a radiolabeled ligand.

  • Membrane Preparation:

    • Culture cells expressing the delta-opioid receptor (e.g., CHO-K1 or HEK293 cells stably expressing DOR).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.[12]

    • Determine the protein concentration of the membrane preparation.[12]

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer

      • A fixed concentration of a suitable radioligand for DOR (e.g., [³H]DPDPE).

      • Increasing concentrations of unlabeled this compound (competitor).

      • Membrane preparation.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a potent unlabeled ligand like naltrindole).

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7][12]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Detection and Analysis:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).[13]

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Detailed Methodology: cAMP Functional Assay

This protocol outlines the steps to measure the inhibition of forskolin-stimulated cAMP production by this compound.

  • Cell Culture and Plating:

    • Culture cells expressing the delta-opioid receptor in a suitable medium.

    • Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.[6]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer or serum-free medium.

    • Prepare a solution of forskolin (an adenylyl cyclase activator) at a concentration that will induce a submaximal cAMP response.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound for a short period (e.g., 15-30 minutes).

    • Add forskolin to all wells (except for the basal control) and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[5]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or BRET-based biosensors).[3][5]

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).

    • Plot the percentage of inhibition of cAMP production against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.[13]

Visualizations

DSLET_Signaling_Pathway This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_protein Gi/Go Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased neuronal excitability) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (DOR-expressing cells) Dose_Response Dose-Response Treatment (Varying this compound concentrations) Cell_Culture->Dose_Response DSLET_Prep This compound Stock Preparation & Dilution DSLET_Prep->Dose_Response Incubation Incubation Dose_Response->Incubation Measurement Measurement (e.g., cAMP levels, Radioligand binding) Incubation->Measurement Data_Normalization Data Normalization Measurement->Data_Normalization Curve_Fitting Curve Fitting (Dose-Response Curve) Data_Normalization->Curve_Fitting Parameter_Determination Determine IC50/EC50/Ki Curve_Fitting->Parameter_Determination Troubleshooting_Tree Start No/Low this compound Effect Check_Concentration Is the concentration range appropriate? Start->Check_Concentration Check_Cells Are the cells healthy and expressing DOR? Check_Concentration->Check_Cells Yes Widen_Range Perform wider dose-response Check_Concentration->Widen_Range No Check_Reagents Are the reagents (including this compound) of good quality? Check_Cells->Check_Reagents Yes Verify_Expression Verify DOR expression (e.g., Western Blot) Check_Cells->Verify_Expression No Optimize_Assay Optimize assay parameters (incubation, buffer, etc.) Check_Reagents->Optimize_Assay Yes New_Reagents Use fresh this compound stock and other reagents Check_Reagents->New_Reagents No Success Problem Solved Optimize_Assay->Success Widen_Range->Success Verify_Expression->Success New_Reagents->Success

References

Technical Support Center: DSLET Stability and Experimental Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DSLET ([(D-Ser2,L-Leu5)enkephalin-Thr6]) in various experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic opioid peptide that acts as a highly selective and potent agonist for the delta-opioid receptor (DOR). DORs are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.[1][2] These pathways ultimately modulate neuronal activity and are involved in processes such as pain perception.[3]

Q2: What are the common experimental solutions used for this compound?

Commonly used buffers for experiments involving peptides like this compound include Phosphate-Buffered Saline (PBS), Tris-Buffered Saline (TBS), and various cell culture media. The choice of buffer can significantly impact the stability of the peptide.[4][5]

Q3: How should this compound be stored to ensure maximum stability?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C.[6][7] For short-term storage of stock solutions, it is advisable to use a suitable solvent (e.g., sterile water or a buffer with cryoprotectants), aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[6]

Q4: What are the main factors that can affect this compound stability in experimental solutions?

Several factors can influence the stability of this compound in solution, including:

  • Temperature: Higher temperatures generally accelerate degradation.[8][9]

  • pH: The pH of the solution can affect the peptide's structure and susceptibility to hydrolysis.[10]

  • Enzymatic Degradation: Proteases present in biological samples (e.g., serum, cell lysates) can rapidly degrade this compound.[8][11]

  • Oxidation: Certain amino acid residues in the peptide can be susceptible to oxidation.[12]

  • Aggregation: At high concentrations or in certain buffer conditions, peptides can aggregate, leading to loss of function.[13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or No Signal in Receptor Binding Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh this compound solutions for each experiment. If using biological samples, consider adding protease inhibitors to the assay buffer.
Suboptimal Assay Buffer Optimize buffer components, including pH and ionic strength. Ensure the buffer does not contain components that interfere with binding.[15]
Incorrect Ligand/Receptor Concentration Titrate both the labeled ligand and the receptor to determine optimal concentrations. Ensure that less than 10% of the added radioligand is bound to avoid ligand depletion.[16]
Non-Specific Binding Include a step to determine and minimize non-specific binding, for example, by adding a high concentration of an unlabeled ligand.[10] Consider using blocking agents like BSA.[14]
Detector/Instrument Issues Verify instrument settings and ensure the detector is functioning correctly. Run positive and negative controls to validate the assay setup.[17]
Issue 2: Unexpected Peaks or Poor Peak Shape in HPLC Analysis

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
This compound Degradation The appearance of new peaks may indicate degradation products. Analyze fresh vs. aged samples to confirm.[18]
Contaminated Mobile Phase Use high-purity solvents and freshly prepared mobile phases. Filter all buffers and solvents before use.[19]
Column Issues Ensure the column is properly equilibrated. If peak tailing or splitting occurs, the column may be overloaded or contaminated.[18]
Sample Overload Reduce the concentration or injection volume of the sample.
Ghost Peaks These can arise from the injection of a blank and may be due to contaminants in the mobile phase or carryover from previous injections.[16][20]

Experimental Protocols

Protocol: Assessing this compound Stability by RP-HPLC

This protocol outlines a general procedure for evaluating the stability of this compound in a specific buffer over time.

  • Preparation of this compound Stock Solution:

    • Dissolve lyophilized this compound in the desired buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

    • Filter the stock solution through a 0.22 µm filter.

  • Incubation:

    • Aliquot the this compound solution into several vials.

    • Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

    • Immediately freeze the sample at -80°C to halt further degradation until analysis.

  • RP-HPLC Analysis:

    • Thaw the samples and inject them into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase gradient (e.g., a water/acetonitrile gradient with 0.1% trifluoroacetic acid).

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the t=0 time point.

    • Plot the percentage of intact this compound versus time to determine the degradation kinetics and half-life under each condition.[21]

Data Presentation

Table 1: Factors Influencing this compound Stability in Experimental Solutions
FactorPotential Impact on this compoundRecommended Mitigation Strategies
Temperature Increased degradation rate at higher temperatures.Store stock solutions at ≤ -20°C. Perform experiments on ice where possible.
pH Hydrolysis of peptide bonds outside of the optimal pH range.Use buffers within the optimal pH range for peptide stability (typically pH 6-8).
Enzymes Rapid cleavage by proteases in biological samples.Add a cocktail of protease inhibitors to biological samples.
Oxidation Modification of susceptible amino acid residues.Prepare solutions fresh and consider degassing buffers. Store under an inert gas (e.g., argon).
Aggregation Formation of insoluble aggregates leading to loss of activity.Work with concentrations below the known aggregation threshold. Optimize buffer conditions (e.g., ionic strength).[13]

Visualizations

Signaling Pathway of this compound

DSLET_Signaling_Pathway This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to G_Protein Gi/o Protein DOR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., for analgesia) CREB->Gene_Expression Regulates Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Sol Prepare this compound Solution in Test Buffer Aliquots Create Aliquots for Time Points & Temperatures Prep_Sol->Aliquots Incubate_T1 Incubate at T1 (e.g., 4°C) Aliquots->Incubate_T1 Incubate_T2 Incubate at T2 (e.g., 25°C) Aliquots->Incubate_T2 Incubate_T3 Incubate at T3 (e.g., 37°C) Aliquots->Incubate_T3 Sampling Collect Samples at Defined Time Intervals Incubate_T1->Sampling Incubate_T2->Sampling Incubate_T3->Sampling HPLC Analyze by RP-HPLC Sampling->HPLC Data Quantify Peak Area & Calculate % Remaining HPLC->Data HPLC_Troubleshooting Start Poor HPLC Results? Issue What is the issue? Start->Issue Peak_Shape Poor Peak Shape (Tailing/Fronting/Split) Issue->Peak_Shape Shape Extra_Peaks Unexpected Peaks Issue->Extra_Peaks Peaks No_Peaks No/Low Signal Issue->No_Peaks Signal Sol_Peak_Shape Check Column Integrity Optimize Mobile Phase Reduce Sample Load Peak_Shape->Sol_Peak_Shape Sol_Extra_Peaks Run Blank Injection Use Fresh Mobile Phase Check for Degradation Extra_Peaks->Sol_Extra_Peaks Sol_No_Peaks Check Detector Settings Verify Sample Preparation Ensure Correct Wavelength No_Peaks->Sol_No_Peaks

References

Troubleshooting common issues in DSLET receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during DSLET ([D-Ser2, Leu5, Thr6]-Enkephalin) receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a synthetic opioid peptide that is highly selective for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] In humans, DORs are predominantly expressed in the basal ganglia and neocortical regions of the brain.[2]

Q2: What are the fundamental types of receptor binding assays used for studying this compound?

The two primary types of radioligand binding assays are saturation and competition assays.[3][4]

  • Saturation Assays: These experiments involve incubating a fixed amount of receptor preparation with increasing concentrations of a radiolabeled ligand (like [³H]this compound) to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which indicates the ligand's affinity for the receptor.[3][4][5]

  • Competition Assays: These assays measure the ability of an unlabeled compound (the competitor, such as a novel drug candidate) to displace a fixed concentration of a radiolabeled ligand from the receptor. This allows for the determination of the competitor's inhibitory constant (Ki).[3][4][5]

Q3: What is a typical starting point for incubation time and temperature in a this compound binding assay?

A common starting point for incubation is 60 minutes at 25°C to 37°C.[6][7] However, it is critical to experimentally determine the optimal incubation time and temperature for your specific assay system to ensure that binding has reached equilibrium.[6][8]

Q4: What is an acceptable level of non-specific binding (NSB)?

Ideally, non-specific binding should be less than 10% of the total binding.[9] While levels up to 50% may be manageable, high NSB can compromise the accuracy and reliability of the data.[9]

Troubleshooting Common Issues

This section addresses frequent problems encountered during this compound receptor binding assays, providing potential causes and actionable solutions.

Problem Potential Cause Troubleshooting & Optimization
High Non-Specific Binding (NSB) 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing. 4. Hydrophobic or electrostatic interactions of the ligand. 5. Poor quality of receptor preparation.1. For competition assays, use a radioligand concentration at or below its Kd.[4][10] 2. Add blocking agents like bovine serum albumin (BSA) to the assay buffer. Pre-treat filters with polyethyleneimine (PEI).[4] 3. Optimize the number, volume, and temperature of wash steps with ice-cold buffer.[9] 4. Optimize buffer pH and ionic strength (e.g., add 150 mM NaCl). Include a non-ionic detergent (e.g., Tween-20) to minimize hydrophobic interactions.[9] 5. Ensure the purity of the receptor preparation.
Low Specific Binding / Low Signal 1. Suboptimal assay conditions (incubation time, temperature, pH). 2. Degraded radioligand or receptor. 3. Insufficient receptor concentration. 4. Inaccurate pipetting.1. Perform time-course and temperature optimization experiments to determine the ideal conditions for reaching equilibrium.[8][11] 2. Verify the quality and age of the radioligand and ensure proper storage of the receptor preparation.[8][12] 3. Increase the amount of receptor preparation in the assay. 4. Ensure all personnel are properly trained and use calibrated pipettes.[8]
Poor Reproducibility / High Variability 1. Inconsistent sample preparation and handling. 2. Temperature fluctuations during incubation. 3. Incomplete separation of bound and free ligand. 4. Batch-to-batch variability of reagents.1. Adhere to standardized protocols and ensure consistent training of all personnel.[8] 2. Use a temperature-controlled incubator or water bath.[6] 3. Ensure the vacuum for filtration is sufficient and consistent. If using centrifugation, ensure consistent pelleting.[6][7] 4. Prepare reagents in large batches and aliquot for single use where possible.[8]
No Saturation in Saturation Assay 1. The range of radioligand concentrations is not wide enough. 2. The radioligand has low affinity for the receptor.1. Extend the range of radioligand concentrations, typically from 0.1 x Kd to 10 x Kd.[4] 2. If the radioligand's affinity is low, achieving saturation may be difficult. Consider using a higher affinity radioligand if available.[13]

Experimental Protocols

Protocol 1: Time-Course (Association Kinetics) Assay

This experiment determines the optimal incubation time to reach binding equilibrium.

  • Reagent Preparation: Prepare binding buffer, radiolabeled this compound, a non-labeled competitor for NSB (e.g., naloxone[14][15]), and the receptor membrane preparation.

  • Assay Setup: Prepare two sets of tubes: one for Total Binding and one for Non-Specific Binding (NSB).

  • Add binding buffer to all tubes.

  • Add the unlabeled competitor to the NSB tubes.

  • Add a fixed concentration of radiolabeled this compound (at or below its Kd) to all tubes.

  • Incubation: Initiate the binding by adding the receptor preparation to all tubes. Incubate at a constant temperature, removing tubes at various time points (e.g., 10, 20, 30, 60, 90, 120 minutes).

  • Separation: Rapidly separate bound from free ligand by filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding as a function of time. The optimal incubation time is the point at which the specific binding reaches a stable plateau.[6]

Protocol 2: Competition Binding Assay

This protocol determines the binding affinity (Ki) of a test compound.

  • Reagent Preparation: As described in Protocol 1, with the addition of a serial dilution of the unlabeled test compound.

  • Assay Setup: Prepare tubes for Total Binding, Non-Specific Binding, and a range of test compound concentrations.

  • Add binding buffer to the Total Binding tubes.

  • Add the unlabeled competitor for NSB to the NSB tubes.

  • Add the different concentrations of the test compound to the respective competitor tubes.

  • Add a fixed concentration of the radiolabeled this compound to all tubes.

  • Incubation: Add the receptor preparation to all tubes to initiate the binding. Incubate for the predetermined optimal incubation time at the optimal temperature.[6]

  • Separation and Quantification: As described in Protocol 1.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.[16]

Visualizations

Delta-Opioid Receptor Signaling Pathway

Delta-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates

Caption: Simplified signaling cascade following this compound binding to the delta-opioid receptor.

Experimental Workflow for a Competition Binding Assay

Competition Binding Assay Workflow start Start reagent_prep Prepare Reagents: - Receptor Membranes - Radiolabeled this compound - Unlabeled Competitor - Assay Buffer start->reagent_prep assay_setup Set up Assay Tubes: - Total Binding - Non-Specific Binding - Test Compound Dilutions reagent_prep->assay_setup incubation Incubate at Optimal Temperature and Time assay_setup->incubation filtration Separate Bound and Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate % Specific Binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Step-by-step workflow for performing a this compound competition binding assay.

Troubleshooting Logic Diagram

Troubleshooting Logic start Assay Issue Identified high_nsb High Non-Specific Binding? start->high_nsb low_signal Low Specific Binding? high_nsb->low_signal No optimize_blocking Optimize Blocking & Wash Steps high_nsb->optimize_blocking Yes poor_repro Poor Reproducibility? low_signal->poor_repro No optimize_conditions Optimize Incubation Time & Temperature low_signal->optimize_conditions Yes standardize_protocol Standardize Protocol & Ensure Consistent Handling poor_repro->standardize_protocol Yes resolve Issue Resolved poor_repro->resolve No check_radioligand Check Radioligand Concentration & Quality optimize_blocking->check_radioligand check_radioligand->resolve check_receptor Check Receptor Concentration & Quality optimize_conditions->check_receptor check_receptor->resolve review_reagents Review Reagent Prep & Batch Consistency standardize_protocol->review_reagents review_reagents->resolve

Caption: A logical workflow for troubleshooting common issues in receptor binding assays.

References

Best Practices for Preventing DSLET Degradation During Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of DSLET ([(D-Ser2, Leu5)-enkephalin-Thr6]) during storage. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage important?

A1: this compound is a synthetic opioid peptide that acts as a highly selective agonist for the delta-opioid receptor. Its stability is crucial for accurate and reproducible experimental outcomes. Degradation can lead to a loss of biological activity, altered receptor binding affinity, and the generation of impurities that may interfere with your experiments.

Q2: What are the primary factors that can cause this compound degradation during storage?

A2: Several factors can contribute to the degradation of this compound, including:

  • Temperature: Higher temperatures accelerate chemical degradation processes such as hydrolysis and oxidation.

  • pH: Non-optimal pH can lead to hydrolysis of peptide bonds.

  • Moisture: The presence of water can facilitate hydrolysis.

  • Oxygen: Exposure to oxygen can lead to the oxidation of sensitive amino acid residues.

  • Light: Exposure to UV or fluorescent light can cause photodegradation.

  • Repeated Freeze-Thaw Cycles: These cycles can disrupt the physical structure of the peptide and introduce moisture.

  • Enzymatic Degradation: If the storage solution is not sterile, microbial contamination can lead to enzymatic degradation.

Q3: What are the ideal storage conditions for lyophilized this compound powder?

A3: For long-term storage, lyophilized this compound powder should be stored at -20°C or, preferably, -80°C in a tightly sealed container to protect it from moisture.[1][2][3][4][5] It is also advisable to store it in the dark or in an amber vial to prevent light exposure.[1][2]

Q4: How should I store this compound once it is reconstituted in a solution?

A4: Reconstituted this compound solutions are significantly less stable than the lyophilized powder.[6] For short-term storage (a few days), solutions can be kept at 2-8°C. For longer-term storage, it is essential to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3] The pH of the storage buffer should ideally be between 5 and 7.[6]

Q5: What are the common degradation pathways for peptides like this compound?

A5: Peptides like this compound are susceptible to several degradation pathways, including:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid residues.[5]

  • Oxidation: Methionine and cysteine residues are particularly prone to oxidation.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation.[5] For enkephalin-related peptides, a primary degradation pathway involves the cleavage of the N-terminal tyrosine, rendering the peptide inactive.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound activity in experiments Peptide degradation due to improper storage.Review your storage procedures. Ensure lyophilized powder is stored at ≤ -20°C and protected from light and moisture. For reconstituted solutions, use aliquots stored at ≤ -20°C to avoid freeze-thaw cycles.
Inconsistent results between experiments Partial degradation of this compound stock solution.Prepare fresh stock solutions more frequently. When reconstituting, use sterile, nuclease-free solvents to prevent microbial growth. Consider filtering the solution through a 0.22 µm filter.
Appearance of unexpected peaks in HPLC analysis Presence of degradation products.Perform a forced degradation study to identify potential degradation products. Optimize your HPLC method to ensure separation of the intact peptide from these products.
Cloudiness or precipitation in the reconstituted solution Poor solubility or aggregation.Ensure the peptide is fully dissolved in the recommended solvent. If solubility is an issue, consider using a different buffer system or adding a small amount of a solubilizing agent, ensuring it is compatible with your downstream application.

Quantitative Data on Peptide Stability

While specific quantitative degradation data for this compound is limited in publicly available literature, the following table summarizes the stability of a closely related peptide, [Met5]-enkephalin, in a saline solution, which can serve as a general guideline.

Storage Temperature1 Week2 Weeks8 Weeks
-17°C --97%
4°C --94%
23°C --88-94%
Data adapted from a stability study on [Met5]-enkephalin in sterile saline.[6] The percentage represents the amount of the initial peptide concentration remaining.

Experimental Protocols

Protocol for a Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound.

1. Objective: To develop and validate an HPLC method capable of separating intact this compound from its potential degradation products generated under forced degradation conditions.

2. Materials:

  • This compound reference standard

  • HPLC grade water, acetonitrile, and trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂) for forced degradation

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

3. Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store lyophilized this compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

4. HPLC Method Development (Example Conditions):

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: 5-95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

5. Analysis:

  • Inject the undergraded this compound standard to determine its retention time.

  • Inject each of the stressed samples to observe the formation of degradation products.

  • Optimize the gradient to achieve baseline separation between the this compound peak and all degradation peaks.

6. Validation:

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

This compound Signaling Pathway

This compound is a selective agonist for the delta-opioid receptor (DOR), which is a G-protein coupled receptor (GPCR). The binding of this compound to DOR primarily activates the Gi/Go signaling pathway.

DSLET_Signaling This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds to Gi_Go Gi/Go Protein DOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits IonChannels Ion Channels (e.g., K+, Ca2+) Gi_Go->IonChannels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia, Neuroprotection) PKA->CellularResponse Leads to IonChannels->CellularResponse Contributes to

Caption: Simplified Gi/Go-coupled signaling pathway activated by this compound binding to the delta-opioid receptor.

Experimental Workflow for this compound Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation DSLET_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis DSLET_Stock->Acid Base Base Hydrolysis DSLET_Stock->Base Oxidation Oxidation DSLET_Stock->Oxidation Thermal Thermal Degradation DSLET_Stock->Thermal Photo Photodegradation DSLET_Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS Mass Spectrometry (for identification) HPLC->MS Peak Fractionation Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants MS->Identify Pathway Propose Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study and stability-indicating method development for this compound.

References

Identifying and minimizing off-target effects of DSLET

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DSLET

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of this compound ([D-Ser2, Leu5]enkephalin-Thr6). The information is presented in a question-and-answer format, including detailed troubleshooting guides, experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound ([D-Ser2, Leu5]enkephalin-Thr6) is a synthetic hexapeptide analog of enkephalin. Its primary mechanism of action is as a high-affinity agonist for the delta (δ)-opioid receptor, a member of the G protein-coupled receptor (GPCR) family.[1] Upon binding, this compound activates inhibitory G-proteins (Gi/o), which leads to downstream signaling events such as the inhibition of adenylyl cyclase, modulation of ion channels, and activation of kinase cascades.[2]

Q2: What are off-target effects and why are they a concern for a peptide like this compound?

A2: Off-target effects occur when a therapeutic agent binds to and modulates molecules other than its intended target. For this compound, this primarily involves binding to other opioid receptor subtypes, such as mu (µ)- and kappa (κ)-opioid receptors.[1][3] These unintended interactions can lead to undesirable side effects, alter the therapeutic window, and complicate the interpretation of experimental results. Minimizing off-target activity is critical for developing selective and safe therapeutics.

Q3: How selective is this compound for the delta-opioid receptor?

A3: this compound is known to be a relatively selective ligand for the delta-opioid receptor.[1] However, studies have shown that it can also bind with high affinity to the mu-1 (µ1) subtype of the mu-opioid receptor, while showing lower affinity for mu-2 (µ2) sites.[1] Its affinity for kappa-opioid receptors is generally low.[4] The degree of selectivity is best understood by comparing the inhibition constants (Ki) across the different opioid receptor types.

Data Presentation: Opioid Receptor Binding Profile of this compound

The following table summarizes the binding affinity of this compound for the primary opioid receptor subtypes. Note that values are compiled from different studies and experimental conditions may vary; therefore, direct comparison should be made with caution.[5]

CompoundReceptor SubtypeKi (nM)Selectivity Ratio (Ki µ / Ki δ)Selectivity Ratio (Ki κ / Ki δ)Source
This compound δ (Delta)~1-2--[1]
µ (Mu)~20-50*~20-25-[1]
κ (Kappa)>1000>500-[4]

*Note: Affinity for the µ-opioid receptor can be complex, with some studies indicating high affinity for the µ1 subtype.[1]

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Binding Assay

Q: I am performing a competition binding assay with [3H]-DSLET and observing high non-specific binding (NSB). What could be the cause and how can I fix it?

A: High non-specific binding can obscure your specific binding signal and lead to inaccurate affinity measurements. Here are common causes and troubleshooting steps:

Potential Cause Troubleshooting Steps & Optimization Expected Outcome
Ligand Properties Highly hydrophobic ligands are prone to non-specific binding. While you cannot change the ligand, you can optimize the assay conditions.[6]A significant reduction in background signal.
Suboptimal Buffer - Add a small amount of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) to the buffer to disrupt hydrophobic interactions. - Include Bovine Serum Albumin (BSA, 0.1-0.5%) in the buffer to block non-specific sites.[6] - Increase the ionic strength with NaCl (up to 150 mM) to reduce electrostatic interactions.Lower NSB across all ligand concentrations.
Filter Binding - Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) to reduce the binding of positively charged ligands to the negatively charged filters.[7] - Increase the volume and/or temperature of the ice-cold wash buffer to more effectively remove unbound ligand.[8]Minimized ligand binding to the filter itself, leading to a lower and more consistent NSB signal.
Excessive Radioligand Ensure the concentration of the radioligand is at or below its Kd value. Using too high a concentration increases the likelihood of binding to low-affinity, non-specific sites.[6]NSB will be a smaller and more manageable percentage of the total binding (ideally <20%).[9]
Issue 2: Low or No Signal in Calcium Flux Assay

Q: My calcium flux assay is showing a very weak or no signal after applying this compound to cells expressing the delta-opioid receptor. What are the possible issues?

A: A weak or absent signal in a calcium flux assay can stem from issues with the cells, reagents, or the receptor's signaling pathway.

Potential Cause Troubleshooting Steps & Optimization Expected Outcome
Poor G-protein Coupling The δ-opioid receptor naturally couples to Gi/o, which does not directly stimulate calcium release.[2] For a robust calcium signal, cells must be engineered to co-express a promiscuous G-protein like Gα16 or a chimeric G-protein (e.g., Gαqi5) that redirects the signal through the Gq pathway, leading to PLC activation and calcium mobilization.[10][11]A robust, dose-dependent increase in intracellular calcium upon agonist stimulation.
Receptor Desensitization Prolonged exposure to agonists, even from serum in the media, can cause receptor desensitization.[11] Serum-starve the cells for several hours before loading the dye and running the assay.[11]Increased responsiveness of the cells to the agonist.
Cell Health/Viability Ensure cells are healthy, not overgrown, and were handled gently during plating and dye loading. Use a positive control for cell viability, such as ATP or a calcium ionophore, to confirm that the cells are capable of releasing calcium.[11]A strong signal with the positive control, confirming the issue is specific to the receptor-agonist interaction.
Dye Loading Issues - Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and incubation time. - Ensure probenecid is included in the loading buffer to prevent the dye from being pumped out of the cells. - Visually inspect the cells under a fluorescence microscope to confirm successful dye loading.[11]Uniform and bright fluorescence in the cell population before agonist addition.

Experimental Protocols & Methodologies

Protocol 1: Opioid Receptor Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand from the µ, δ, and κ opioid receptors.

1. Reagents and Materials:

  • Cell Membranes: CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligand: [3H]DAMGO (for µ), [3H]Naltrindole (for δ), or [3H]U69,593 (for κ).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Non-specific Binding Control: 10 µM Naloxone.

  • Test Compound: this compound, serially diluted.

  • Glass fiber filters (GF/C), pre-soaked in 0.5% PEI.[7]

  • Scintillation cocktail and liquid scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold binding buffer to a final protein concentration of 20-50 µg per well.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL radioligand + 50 µL binding buffer + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL radioligand + 50 µL Naloxone (10 µM) + 100 µL membrane suspension.

    • Competition: 50 µL radioligand + 50 µL of this compound dilution + 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer.

  • Counting: Transfer filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity (counts per minute, CPM).[7]

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM).

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Protocol 2: β-Arrestin Recruitment Assay

This assay measures functional selectivity by quantifying the recruitment of β-arrestin to the receptor upon agonist stimulation, often using enzyme fragment complementation (EFC) technology.

1. Reagents and Materials:

  • Cells: PathHunter β-arrestin cell line co-expressing the opioid receptor of interest fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

  • Cell Culture Medium & Plating Reagent.

  • Test Compound: this compound, serially diluted.

  • Control Agonist: DAMGO (for µ), SNC80 (for δ), or U50,488 (for κ).

  • PathHunter Detection Reagents.

  • 384-well white, solid-bottom assay plates.

2. Procedure:

  • Cell Plating: Harvest and dilute cells in the appropriate medium. Dispense 10-20 µL of the cell suspension into each well of the 384-well plate and incubate overnight at 37°C, 5% CO₂.

  • Compound Addition: Prepare serial dilutions of this compound and control agonists in assay buffer. Add 5 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Prepare the PathHunter detection reagent mixture according to the manufacturer's protocol. Add 12 µL of the reagent mixture to each well.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Data Acquisition: Read the chemiluminescent signal on a plate reader.

3. Data Analysis:

  • Plot the relative luminescence units (RLU) against the log concentration of this compound.

  • Normalize the data relative to the response of a known full agonist (Emax).

  • Use non-linear regression to calculate the potency (EC50) and efficacy (%Emax) of this compound for β-arrestin recruitment at each receptor subtype.

Protocol 3: Peptide Stability Assay in Serum

This protocol assesses the stability of this compound in the presence of serum proteases by monitoring the amount of intact peptide over time using LC-MS.

1. Reagents and Materials:

  • This compound Stock Solution: 1 mg/mL in a suitable solvent (e.g., water or DMSO).

  • Human or Rat Serum: Pooled, stored at -80°C.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Precipitation Solution: Acetonitrile (ACN) with 1% formic acid.

  • LC-MS System: Liquid chromatography system coupled to a mass spectrometer.

2. Procedure:

  • Reaction Setup: Thaw serum on ice. In a microcentrifuge tube, mix 90 µL of serum with 10 µL of this compound stock solution to achieve a final concentration of 100 µg/mL. Prepare a control sample with PBS instead of serum.

  • Incubation: Incubate the tubes in a water bath at 37°C.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.

  • Protein Precipitation: Immediately add the 20 µL aliquot to 80 µL of ice-cold precipitation solution (ACN with 1% formic acid) to stop the enzymatic degradation.

  • Centrifugation: Vortex the mixture and centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Preparation: Transfer the supernatant to an LC-MS vial for analysis.

3. Data Analysis:

  • LC-MS Analysis: Inject the samples into the LC-MS system. Monitor the peak area corresponding to the mass-to-charge ratio (m/z) of intact this compound.

  • Quantification: Plot the peak area of intact this compound against time.

  • Half-Life Calculation: Determine the half-life (t1/2) of the peptide by fitting the data to a one-phase decay curve using appropriate software (e.g., GraphPad Prism).

Protocol 4: Minimizing Off-Target Effects via Peptide Modification

To reduce binding to µ-opioid receptors and improve serum stability, rational modifications can be made to the this compound peptide sequence.

1. Rationale for Modification:

  • Improve Stability: Proteolytic degradation often occurs at the N- and C-termini.[3] Replacing L-amino acids with their D-enantiomers at cleavage-susceptible sites can increase resistance to proteases.[1]

  • Enhance Selectivity: Altering the conformation of the peptide through cyclization or incorporating bulky or charged residues can disfavor binding to the µ-receptor pocket while preserving or enhancing affinity for the δ-receptor.

2. Example Strategies:

  • N-terminal Acetylation / C-terminal Amidation: Capping the ends of the peptide can block exopeptidase activity, significantly increasing the peptide's half-life.

  • D-Amino Acid Substitution: The D-Ser at position 2 in this compound already enhances stability. Further substitutions could be explored, but require careful consideration to maintain on-target activity.[1]

  • Cyclization: Introducing a covalent bond (e.g., disulfide or amide linkage) between the N- and C-termini or between side chains can lock the peptide into a more receptor-selective conformation and improve stability.[3]

3. Experimental Workflow:

  • Design & Synthesis: Design a small library of modified this compound analogs based on the strategies above.

  • In Vitro Screening: Characterize the new analogs using the protocols described previously:

    • Protocol 1 (Binding Assay): Determine Ki values for µ, δ, and κ receptors to assess changes in affinity and selectivity.

    • Protocol 2 (Functional Assay): Measure EC50 and Emax for G-protein activation (e.g., via calcium flux) and/or β-arrestin recruitment to confirm on-target efficacy and profile functional selectivity.

    • Protocol 3 (Stability Assay): Evaluate the half-life of promising analogs in serum to confirm improved stability.

  • Lead Optimization: Select the analog with the best combination of high δ-receptor affinity and functional activity, high selectivity over other opioid receptors, and improved serum stability for further investigation.

Visualizations

DSLET_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds G_protein Gi/o Protein (α, βγ) DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Kinase Kinase Cascades (e.g., MAPK) G_protein->Kinase βγ activates IonChannel K+ Channels G_protein->IonChannel βγ opens cAMP cAMP AC->cAMP ATP ATP ATP->AC cAMP->Kinase Reduced Activation

Caption: Simplified signaling pathway of this compound at the delta-opioid receptor.

Off_Target_Workflow start Start: This compound or Analog binding_assay Step 1: Radioligand Competition Binding Assay start->binding_assay receptors Screen against: - δ-Opioid Receptor (Target) - µ-Opioid Receptor (Off-Target) - κ-Opioid Receptor (Off-Target) binding_assay->receptors analyze_binding Analyze Ki Values & Determine Selectivity receptors->analyze_binding decision Is Selectivity Acceptable? analyze_binding->decision functional_assay Step 2: Functional Assays (e.g., Calcium, β-Arrestin) decision->functional_assay Yes end_bad Redesign Analog (Protocol 4) decision->end_bad No analyze_functional Analyze EC50/Emax & Confirm On-Target Activity functional_assay->analyze_functional end_good End: Characterized Profile analyze_functional->end_good Troubleshooting_Logic cluster_exp Experimental Failure cluster_bio Biological Finding start Unexpected Result (e.g., Low Signal, High Noise) check_controls Did Positive & Negative Controls Work? start->check_controls troubleshoot_reagents Check Reagents: - Degradation? - Correct Concentration? check_controls->troubleshoot_reagents No interpret_result Result is Valid: - Low Receptor Expression? - Weak Agonist Activity? - Receptor Desensitization? check_controls->interpret_result Yes troubleshoot_cells Check Cells: - Viability? - Correct Passage #? - Receptor Expression? troubleshoot_reagents->troubleshoot_cells troubleshoot_protocol Review Protocol: - Deviations? - Incubation Times/Temps? troubleshoot_cells->troubleshoot_protocol formulate_hypothesis Formulate New Hypothesis & Design Follow-up Experiment interpret_result->formulate_hypothesis

References

Navigating the Blood-Brain Barrier: A Technical Guide to Enhancing DSLET Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting and optimizing the delivery of the potent opioid peptide DSLET to the central nervous system.

This technical support center provides a curated collection of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of delivering this compound (D-Pen[1][2]-enkephalin) across the blood-brain barrier (BBB). The information is presented in a practical question-and-answer format to directly assist researchers in their experimental endeavors.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing this compound delivery to the brain.

Issue 1: Low Encapsulation Efficiency of this compound in Nanoparticles/Liposomes

Symptom Possible Cause Suggested Solution
Low percentage of this compound successfully loaded into the nanocarrier.Poor affinity of this compound for the nanoparticle core or liposomal bilayer: this compound is a hydrophilic peptide, which can make its encapsulation in hydrophobic carriers challenging.Optimize the formulation: - For nanoparticles, consider using polymers with some hydrophilic character or employing a double emulsion (w/o/w) method. - For liposomes, use techniques that favor the encapsulation of hydrophilic molecules, such as the reverse-phase evaporation method or thin-film hydration with a this compound solution.
This compound degradation during formulation: The energy input during some nanoparticle preparation methods (e.g., high-shear homogenization or sonication) can degrade the peptide.Use milder encapsulation techniques: Employ methods that require less harsh conditions, such as nanoprecipitation for nanoparticles or gentle hydration for liposomes.
Inaccurate quantification of encapsulated this compound: The method used to separate free this compound from the nanocarrier-encapsulated drug may be inefficient.Validate the separation method: Use techniques like centrifugal ultrafiltration with appropriate molecular weight cut-off filters or size exclusion chromatography. Ensure that the analytical method (e.g., HPLC) is validated for quantifying this compound in the presence of the formulation components.

Issue 2: Aggregation of this compound-Loaded Nanoparticles

Symptom Possible Cause Suggested Solution
Increased particle size and polydispersity index (PDI) observed by Dynamic Light Scattering (DLS).[3][4]Insufficient surface coating or stabilization: The nanoparticles may lack sufficient steric or electrostatic stabilization to prevent aggregation in solution.Optimize the surface chemistry: - Incorporate a sufficient density of PEG chains on the nanoparticle surface to provide steric hindrance. - Ensure the zeta potential is sufficiently high (positive or negative) to induce electrostatic repulsion.
High concentration of nanoparticles: Concentrated suspensions are more prone to aggregation.Work with more dilute suspensions: If possible, perform experiments at lower nanoparticle concentrations. If concentration is necessary, do so carefully and consider the use of cryoprotectants for storage.
Centrifugation-induced aggregation: High-speed centrifugation can force nanoparticles together, leading to irreversible aggregation.[5]Use alternative separation/concentration methods: Consider tangential flow filtration or dialysis instead of high-speed centrifugation. If centrifugation is necessary, use lower speeds and shorter durations.[5]

Issue 3: Low Brain Uptake of this compound in Animal Models

Symptom Possible Cause Suggested Solution
Low concentration of this compound detected in brain tissue homogenates after systemic administration.Rapid clearance of nanocarriers by the reticuloendothelial system (RES): Nanoparticles and liposomes can be quickly removed from circulation by the liver and spleen.Optimize nanocarrier surface properties: Ensure a high density of PEGylation on the surface to create a "stealth" effect and prolong circulation time.
Inefficient targeting of the BBB: The targeting ligand on the nanocarrier may not be effectively interacting with its receptor on the BBB.Validate ligand-receptor interaction: Confirm the expression of the target receptor on the brain endothelial cells of the animal model. Optimize the density of the targeting ligand on the nanocarrier surface.
In vivo instability of this compound: The peptide may be degrading in the bloodstream before it reaches the brain.Protect the peptide from degradation: Encapsulation within the nanocarrier should provide some protection. Consider co-encapsulating protease inhibitors or modifying the this compound sequence to improve stability.

Frequently Asked Questions (FAQs)

Q1: What are the most promising strategies for enhancing this compound delivery across the BBB?

A1: The most investigated and promising strategies include:

  • Nanoparticle-based delivery: Encapsulating this compound in nanoparticles can protect it from enzymatic degradation, prolong its circulation time, and facilitate its transport across the BBB.[6][7]

  • Liposomal formulations: Liposomes, which are lipid-based vesicles, can also encapsulate this compound and be surface-modified with targeting ligands to enhance brain delivery.

  • Intranasal delivery: This non-invasive route can bypass the BBB by delivering this compound directly to the brain via the olfactory and trigeminal nerves.[2][8][9][10][11]

  • Receptor-mediated transcytosis (RMT): This strategy involves conjugating this compound to a ligand that binds to a specific receptor on the surface of brain endothelial cells, triggering its transport across the barrier.[12][13][14][15][16]

Q2: How can I choose the best in vitro BBB model for my this compound transport studies?

A2: The choice of in vitro BBB model depends on the specific research question.

  • Simple monocultures of brain endothelial cells (e.g., bEnd.3 cells) are useful for initial screening of the permeability of different this compound formulations.

  • Co-culture models with astrocytes and/or pericytes provide a more physiologically relevant barrier with tighter junctions and are better for studying active transport mechanisms.

  • Dynamic models that incorporate shear stress more closely mimic the in vivo environment and can provide more accurate permeability data.[17] It is important to characterize your chosen model by measuring transendothelial electrical resistance (TEER) and the permeability of known BBB-impermeable markers.[18]

Q3: What are the critical parameters to consider when designing this compound-loaded nanoparticles?

A3: Key parameters to optimize include:

  • Size: Nanoparticles in the range of 50-200 nm are generally preferred for brain delivery to avoid rapid clearance and facilitate cellular uptake.[4]

  • Surface charge (Zeta Potential): A slightly negative or neutral surface charge is often desirable to minimize non-specific interactions with blood components.

  • Surface modification: PEGylation is crucial for prolonging circulation time. For targeted delivery, the choice and density of the targeting ligand are critical.

  • Drug loading and release kinetics: High encapsulation efficiency is desirable, and the release profile should be tailored to the therapeutic application (e.g., sustained release for prolonged effect).[6]

Q4: How can I accurately quantify the concentration of this compound in brain tissue?

A4: Quantifying this compound in the brain requires sensitive and specific analytical methods.

  • Sample preparation: The brain tissue must be homogenized, and this compound needs to be extracted from the tissue matrix. This often involves protein precipitation and solid-phase extraction.

  • Analytical techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices due to its high sensitivity and specificity.

  • Radiolabeling: Using a radiolabeled version of this compound (e.g., with tritium or iodine-125) allows for quantification using liquid scintillation counting or gamma counting, which can be very sensitive.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for different this compound delivery strategies. It is important to note that these values are for illustrative purposes and actual experimental results may vary depending on the specific formulation and experimental conditions.

Table 1: Comparison of this compound Brain Concentration with Different Delivery Systems

Delivery SystemDose (mg/kg)Time Post-Administration (min)Brain Concentration (ng/g tissue)
Free this compound (IV)130< 1
This compound-Nanoparticles (IV)13015 ± 4
This compound-Liposomes (IV)13012 ± 3
This compound (Intranasal)13025 ± 6

Table 2: In Vitro BBB Permeability of this compound Formulations

FormulationIn Vitro ModelApparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s)
Free this compoundbEnd.3 monoculture0.5 ± 0.1
This compound-NanoparticlesbEnd.3/Astrocyte co-culture2.1 ± 0.4
This compound-LiposomesbEnd.3/Astrocyte co-culture1.8 ± 0.3

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation

  • Prepare the inner aqueous phase (w1): Dissolve 5 mg of this compound in 0.5 mL of deionized water.

  • Prepare the organic phase (o): Dissolve 50 mg of PLGA in 2 mL of dichloromethane.

  • Form the primary emulsion (w1/o): Add the inner aqueous phase to the organic phase and emulsify using a probe sonicator for 1 minute on ice.

  • Prepare the outer aqueous phase (w2): Prepare a 2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water.

  • Form the double emulsion (w1/o/w2): Add the primary emulsion to 10 mL of the outer aqueous phase and sonicate for 2 minutes on ice.

  • Solvent evaporation: Stir the double emulsion at room temperature for at least 4 hours to allow the dichloromethane to evaporate.

  • Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated this compound.

  • Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for characterization and in vivo studies.

Protocol 2: In Situ Brain Perfusion in Rats to Determine this compound Permeability

  • Animal preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic.

  • Surgical procedure: Expose the common carotid artery and ligate the external carotid artery. Insert a catheter into the common carotid artery for perfusion.

  • Perfusion solution preparation: Prepare a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) containing a known concentration of radiolabeled this compound (e.g., [³H]-DSLET) and a vascular space marker (e.g., [¹⁴C]-sucrose).

  • Perfusion: Perfuse the solution at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 30-120 seconds).

  • Brain removal and analysis: At the end of the perfusion, decapitate the animal, and quickly remove the brain. Take a sample of the ipsilateral cerebral hemisphere for analysis.

  • Quantification: Homogenize the brain sample and determine the amount of radioactivity for both this compound and the vascular marker using a liquid scintillation counter.

  • Calculation of permeability: Calculate the brain uptake clearance (K_in) and the permeability-surface area (PS) product using established equations that account for the residual vascular volume.[19][20][21]

Visualizations

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation prep_w1 Prepare this compound Solution (w1) emulsify_w1o Form Primary Emulsion (w1/o) prep_w1->emulsify_w1o prep_o Prepare PLGA Solution (o) prep_o->emulsify_w1o emulsify_w1ow2 Form Double Emulsion (w1/o/w2) emulsify_w1o->emulsify_w1ow2 prep_w2 Prepare PVA Solution (w2) prep_w2->emulsify_w1ow2 evaporation Solvent Evaporation emulsify_w1ow2->evaporation collection Nanoparticle Collection & Washing evaporation->collection dls Size & PDI (DLS) collection->dls zeta Zeta Potential collection->zeta ee Encapsulation Efficiency (HPLC) collection->ee admin IV Administration to Animal Model collection->admin brain_collection Brain Tissue Collection admin->brain_collection quantification This compound Quantification (LC-MS/MS) brain_collection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Workflow for this compound-loaded nanoparticle formulation and evaluation.

rmt_pathway cluster_blood Blood Vessel Lumen cluster_bec Brain Endothelial Cell cluster_brain Brain Parenchyma ligand_this compound Ligand-DSLET Conjugate binding Binding ligand_this compound->binding 1. Binding receptor Receptor receptor->binding endocytosis Endocytosis (Vesicle Formation) binding->endocytosis 2. Internalization transcytosis Transcytosis endocytosis->transcytosis 3. Vesicular Transport exocytosis Exocytosis transcytosis->exocytosis 4. Release dslet_released This compound Released exocytosis->dslet_released

Caption: Schematic of receptor-mediated transcytosis of this compound across the BBB.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential experimental controls, troubleshooting guides, and frequently asked questions (FAQs) for researchers working with DSLET (D-Ser2, Leu5, Thr6-enkephalin), a selective delta-opioid receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What are the essential positive and negative controls for a this compound binding assay?

A1: Proper controls are critical for validating the results of any binding assay. For a competitive radioligand binding assay with this compound, the following controls are essential:

  • Positive Control: A well-characterized, high-affinity delta-opioid receptor agonist, such as DPDPE ([D-Pen2, D-Pen5]-enkephalin), should be used to demonstrate that the assay can detect binding to the receptor.[1][2]

  • Negative Control (Non-specific Binding): To determine the amount of radioligand that binds to non-receptor components, incubate the reaction mixture with a high concentration of a non-radiolabeled, high-affinity ligand (e.g., naloxone or unlabeled this compound) to saturate the specific binding sites.[3]

  • Negative Control (No Receptor): A cell line or membrane preparation that does not express the delta-opioid receptor should be included to ensure that the observed binding is receptor-specific.[4]

  • Vehicle Control: The vehicle used to dissolve this compound and other compounds (e.g., DMSO, PBS) should be tested alone to ensure it does not interfere with the binding assay.[5][6][7]

Q2: What are the critical controls for this compound functional assays (e.g., cAMP inhibition)?

A2: For functional assays assessing the Gαi-coupling of the delta-opioid receptor upon this compound stimulation, the following controls are necessary:

  • Positive Control Agonist: A known delta-opioid receptor agonist (e.g., SNC80) should be used to confirm that the signaling pathway is responsive.[1]

  • Positive Control for Gαi Pathway Inhibition: Forskolin is often used to stimulate adenylyl cyclase and increase cAMP levels. The ability of a known Gαi-coupled receptor agonist to inhibit this forskolin-induced cAMP production serves as a positive control for the assay's ability to detect inhibitory responses.[8][9]

  • Negative Control (No Agonist): A sample with cells and vehicle but no agonist is essential to establish the basal level of signaling.

  • Negative Control (Untransfected Cells): Cells that do not express the delta-opioid receptor should be included to confirm that the observed functional response is receptor-dependent.[4]

  • Antagonist Control: Pre-treatment with a selective delta-opioid receptor antagonist, such as naltrindole, should block the effect of this compound, confirming the specificity of the agonist's action.

Q3: How can I ensure the specificity of this compound for the delta-opioid receptor in my experiments?

A3: To confirm that the effects you observe are mediated specifically by the delta-opioid receptor, you should include the following controls:

  • Receptor Knockout/Knockdown: The most definitive control is to use cells or animals in which the delta-opioid receptor has been genetically knocked out or its expression has been knocked down. This compound should have no effect in these systems.

  • Selective Antagonists: As mentioned above, pre-incubating your cells or tissues with a selective delta-opioid receptor antagonist like naltrindole should block the effects of this compound.

  • Counter-Screening: Test this compound on cell lines expressing other opioid receptor subtypes (mu and kappa) to demonstrate its selectivity for the delta receptor.[10]

Q4: What are the best practices for handling and storing this compound to maintain its stability?

A4: this compound is a peptide and requires careful handling to prevent degradation:

  • Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or colder, protected from light.[11][12] For peptides containing amino acids prone to oxidation (like Met or Cys) or moisture absorption (like Asp, Glu, Lys, Arg, or His), storage in a desiccator under anaerobic conditions is recommended.[11]

  • Reconstitution: Before opening, allow the vial to warm to room temperature to prevent condensation.[12][13] Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, PBS, or a buffer at pH 5-6).[13][14] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution before further dilution in aqueous buffer.

  • Storage of Peptide Solutions: Peptide solutions are much less stable than the lyophilized form.[11][14] It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11][12][14]

Troubleshooting Guides

Binding Assays
Problem Potential Cause Troubleshooting Steps
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient washing. 3. Radioligand is "sticky" and binds to non-receptor materials (e.g., filter plates, tubes). 4. Membrane protein concentration is too high.[15]1. Perform a saturation binding experiment to determine the optimal radioligand concentration. 2. Optimize the number and duration of wash steps. 3. Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).[16] 4. Reduce the amount of membrane protein used in the assay.
Low or No Specific Binding 1. Degraded this compound or radioligand. 2. Low receptor expression in the cell line or tissue preparation. 3. Incorrect assay buffer composition (pH, ions). 4. Incubation time is too short to reach equilibrium.[17]1. Use a fresh stock of this compound and radioligand. Verify peptide integrity. 2. Confirm receptor expression using a validated antibody or by testing a positive control cell line with known high expression. 3. Optimize the assay buffer composition. 4. Perform a time-course experiment to determine the time required to reach binding equilibrium.
High Variability Between Replicates 1. Inconsistent pipetting. 2. Inhomogeneous cell or membrane suspension. 3. Temperature fluctuations during incubation.1. Use calibrated pipettes and ensure proper technique. 2. Gently mix the cell or membrane suspension before aliquoting. 3. Use a temperature-controlled incubator or water bath.
Functional Assays (cAMP)
Problem Potential Cause Troubleshooting Steps
No Inhibition of cAMP Production by this compound 1. Low receptor expression or poor coupling to Gαi. 2. This compound is inactive. 3. Cells are unhealthy or passage number is too high. 4. Insufficient stimulation of adenylyl cyclase by forskolin.1. Verify receptor expression and coupling using a potent, known agonist. 2. Test a fresh aliquot of this compound. 3. Use cells at a low passage number and ensure high viability. 4. Optimize the concentration of forskolin to achieve a robust cAMP signal.
High Basal cAMP Levels 1. Constitutive receptor activity. 2. Cell stress.1. Test for inverse agonist activity. 2. Ensure gentle cell handling and optimal culture conditions.
Inconsistent Results 1. Cell density is not uniform across wells. 2. Inaccurate serial dilutions of this compound. 3. Assay performed outside the linear range of the detection kit.1. Ensure even cell seeding and check for uniform cell growth. 2. Prepare fresh serial dilutions for each experiment. 3. Generate a standard curve for cAMP and ensure that the experimental measurements fall within the linear range.[18]

Key Experimental Protocols

Radioligand Competition Binding Assay
  • Preparation: Prepare cell membranes from cells overexpressing the delta-opioid receptor. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, add:

    • Assay buffer

    • A fixed concentration of a suitable radioligand (e.g., [3H]-naltrindole or [3H]-DPDPE) at a concentration near its Kd.

    • Varying concentrations of unlabeled this compound (or other competing ligands).

    • For non-specific binding control wells, add a saturating concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone).

  • Incubation: Add the cell membrane preparation (5-20 µg of protein) to each well to start the reaction. Incubate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[10]

  • Termination and Washing: Terminate the assay by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in 0.3-0.5% PEI).[19] Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the Ki.

cAMP Inhibition Functional Assay
  • Cell Plating: Seed cells expressing the delta-opioid receptor into a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes to prevent cAMP degradation.

  • Agonist Treatment: Add varying concentrations of this compound to the wells. For antagonist testing, pre-incubate with the antagonist before adding this compound.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 5 µM, this should be optimized for the cell line) to all wells (except the basal control) to stimulate adenylyl cyclase.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[9][18][20]

  • Data Analysis: Plot the cAMP concentration as a function of the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Visualizations

DSLET_Signaling_Pathway This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: this compound signaling pathway via the delta-opioid receptor.

Experimental_Workflow_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Cell Membranes (with δ-Opioid Receptor) incubate Incubate Membranes, Radioligand, and this compound prep_membranes->incubate prep_ligands Prepare Radioligand and This compound dilutions prep_ligands->incubate filtrate Filter and Wash to separate bound/free incubate->filtrate detect Detect Radioactivity filtrate->detect analyze Calculate Ki (Binding Affinity) detect->analyze Logical_Relationship_Controls cluster_experiment This compound Experiment cluster_validation Validation Controls DSLET_Effect Observed Effect Positive_Control Positive Control (e.g., DPDPE) Confirms assay works DSLET_Effect->Positive_Control Compared Against Negative_Control Negative Control (e.g., No Receptor) Confirms receptor-dependence DSLET_Effect->Negative_Control Compared Against Antagonist_Control Antagonist Control (e.g., Naltrindole) Confirms specificity DSLET_Effect->Antagonist_Control Compared Against

References

Technical Support Center: Methods to Reduce Peptide-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide addresses general methods for troubleshooting and reducing cytotoxicity observed with peptide compounds in cell culture. While using [D-Ser2, Leu5]enkephalin-Thr6 (DSLET) as an example, it is important to note that this compound is a well-characterized delta-opioid receptor agonist and is not typically associated with cytotoxicity; in fact, its receptor activation is often linked to neuroprotective effects.[1][2][3][4][5] The cytotoxic effects you may be observing could be specific to your experimental conditions, cell line, or potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: I am observing significant cytotoxicity in my cell lines after treatment with this compound. Is this an expected outcome?

A1: No, this is not a commonly reported effect. This compound is a synthetic opioid peptide that acts as a highly selective agonist for the delta-opioid receptor.[3][5] Published research often points towards a neuroprotective role for delta-opioid receptor activation, which would be contrary to a cytotoxic effect.[1][2]

Observed cytotoxicity could stem from several factors unrelated to the primary mechanism of this compound:

  • High Concentrations: At concentrations significantly above the receptor binding affinity, peptides can exhibit off-target effects, including membrane disruption or induction of stress pathways.[6]

  • Peptide Quality and Purity: Impurities or degradation products in the peptide stock could be toxic to cells.

  • Experimental Artifacts: The cytotoxicity assay itself may be subject to interference, or there could be issues with the solvent, cell culture conditions, or contamination.[7][8]

It is crucial to first rule out these external factors.

Q2: How can I determine if the cytotoxicity is a true biological effect of the peptide or an experimental artifact?

A2: A systematic approach is necessary to validate your observations.

  • Vehicle Control: Ensure you have a vehicle-only control (e.g., cells treated with the same concentration of DMSO or buffer used to dissolve the peptide) to rule out solvent toxicity.

  • Assay Interference: Some peptides can interfere with colorimetric or fluorometric assays.[9][10] For example, a peptide might directly reduce MTT, leading to a false viability reading.[10] Run a cell-free control (peptide in media with assay reagents but no cells) to check for direct chemical reactions.

  • Microscopy: Visually inspect the cells under a microscope after treatment. Look for morphological changes consistent with cell death, such as blebbing, detachment, or cell lysis.

Q3: What are the general mechanisms through which a peptide could induce cytotoxicity?

A3: Peptides can induce cytotoxicity through several mechanisms, often dependent on their sequence, charge, and concentration:[13][14]

  • Membrane Disruption: Cationic peptides can interact electrostatically with the negatively charged cancer cell membranes, leading to pore formation and loss of membrane integrity.[14] This results in rapid cell death resembling necrosis.

  • Mitochondrial Dysfunction: Some peptides can translocate into the cell and target mitochondria, disrupting the mitochondrial membrane potential and triggering the intrinsic apoptotic pathway.[14]

  • Apoptosis Induction: Peptides can activate signaling cascades leading to programmed cell death (apoptosis). This can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways, both culminating in the activation of caspases.[15][16][17][18]

  • Cell Cycle Arrest: Some peptides can interfere with the cell cycle, leading to an arrest at specific checkpoints which can subsequently trigger apoptosis.[14]

Q4: How can I reduce potential off-target or non-specific cytotoxicity?

A4: If you have confirmed that the cytotoxicity is a real effect, here are some strategies to minimize it, assuming it is an undesired, off-target effect:

  • Dose-Response Optimization: Perform a careful dose-response study to find the lowest effective concentration for your primary biological question (e.g., receptor activation). Cytotoxicity may only appear at much higher concentrations.

  • Time-Course Experiment: Reduce the incubation time. A shorter exposure may be sufficient to observe the desired on-target effect without inducing significant cell death.

  • Use a Control Peptide: Synthesize or purchase a scrambled version of your peptide with the same amino acid composition but a randomized sequence. If the scrambled peptide does not cause cytotoxicity, it suggests the effect is sequence-specific.

  • Improve Peptide Design: For therapeutic applications, peptide sequences can be modified to improve selectivity and reduce off-target effects, for example by altering charge or adding shielding moieties.[19][20][21]

  • Receptor Antagonist: To confirm if the cytotoxicity is mediated by the delta-opioid receptor (which would be highly unusual), co-treat the cells with a specific delta-opioid receptor antagonist like Naltrindole. If the antagonist blocks the cytotoxicity, it would suggest an on-target, albeit unexpected, effect.

Troubleshooting Guides

Troubleshooting High Cytotoxicity in Cell Lines

This guide provides a systematic workflow to diagnose and address unexpected cytotoxicity.

Workflow for Troubleshooting Unexpected Cytotoxicity cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: Biological Investigation cluster_4 Outcomes Start High Cytotoxicity Observed Check_Contamination Check for Mycoplasma & Bacterial/Fungal Contamination Start->Check_Contamination Check_Reagents Verify Peptide Stock (Purity, Concentration, Solvent) Check_Contamination->Check_Reagents Clean Contaminated Outcome: Contamination (Action: Discard Cultures, Re-test) Check_Contamination->Contaminated Positive Vehicle_Control Run Vehicle-Only Control Check_Reagents->Vehicle_Control Cell_Free_Assay Run Cell-Free Assay (Peptide + Reagents, No Cells) Vehicle_Control->Cell_Free_Assay No Solvent Toxicity Solvent_Toxicity Outcome: Solvent Toxicity (Action: Reduce Solvent Conc.) Vehicle_Control->Solvent_Toxicity Toxicity Observed Orthogonal_Assay Perform Orthogonal Assay (e.g., LDH if using MTT) Cell_Free_Assay->Orthogonal_Assay No Interference Assay_Artifact Outcome: Assay Artifact (Action: Choose Different Assay) Cell_Free_Assay->Assay_Artifact Interference Observed Dose_Response Optimize Dose & Incubation Time Orthogonal_Assay->Dose_Response Cytotoxicity Confirmed Control_Peptide Test with Scrambled or Inactive Peptide Dose_Response->Control_Peptide Mechanism_Study Investigate Mechanism (e.g., Apoptosis vs. Necrosis) Control_Peptide->Mechanism_Study Effect is Sequence-Specific True_Effect Outcome: True Cytotoxicity (Action: Proceed to Mechanism Study) Mechanism_Study->True_Effect G Generic Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_common Common Execution Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Casp8 Activated Caspase-8 DISC->Casp8 Casp3 Activated Caspase-3 Casp8->Casp3 Bid tBid Casp8->Bid cleavage Stress Cellular Stress (e.g., DNA Damage, Peptide) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytoC->Apoptosome Casp9 Activated Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Substrates Cleavage of Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Bid->Bcl2 activation

References

Technical Support Center: Optimizing Dose-Response Curves for DSLET Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with DSLET ([D-Ser2, Leu5]enkephalin-Thr6), a selective delta-opioid receptor agonist. The information is designed to assist in optimizing experimental design and overcoming common challenges in generating reliable dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic opioid peptide that acts as a selective agonist for the delta-opioid receptor (DOR), a member of the G protein-coupled receptor (GPCR) family.[1][2] Upon binding, this compound activates DORs, which are primarily coupled to inhibitory G proteins (Gαi/o). This activation leads to downstream signaling cascades, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[2]

Q2: Which cell-based assays are most common for determining the dose-response curve of this compound?

Common cell-based assays for characterizing this compound's dose-response relationship include:[3][4][5][6][7]

  • cAMP Inhibition Assays: These assays directly measure the functional consequence of Gαi/o activation by quantifying the decrease in intracellular cAMP levels.[2][8][9]

  • ERK1/2 Phosphorylation Assays: Agonist stimulation of DORs can lead to the phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2), a downstream signaling event that can be used as a readout for receptor activation.[10][11][12][13]

  • Radioligand Binding Assays: These assays determine the affinity of this compound for the delta-opioid receptor by measuring its ability to displace a radiolabeled ligand.[14][15][16][17][18]

Q3: What are the key parameters to determine from a dose-response curve?

A typical dose-response curve analysis will yield the following key parameters:

ParameterDescription
EC₅₀ / IC₅₀ The concentration of an agonist (EC₅₀) or antagonist (IC₅₀) that produces 50% of the maximal response. It is a measure of the compound's potency.
Eₘₐₓ The maximum response achievable by the agonist. It is a measure of the compound's efficacy.
Hill Slope Describes the steepness of the curve. A slope of 1 suggests a 1:1 ligand-receptor interaction, while values greater or less than 1 can indicate cooperativity.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in cAMP assay results.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Cell Health and Density Ensure cells are healthy and not overgrown. Optimize cell seeding density to achieve a consistent response.
Serum Starvation Serum components can activate signaling pathways. Evaluate the necessity and duration of serum starvation before the experiment.
Reagent Preparation Prepare fresh solutions of this compound and other reagents for each experiment. Use a consistent solvent for all dilutions.
Incubation Times Optimize the stimulation time with this compound. Time-course experiments are recommended to determine the optimal window for measuring cAMP inhibition.[8]
Issue 2: Noisy or weak signal in ERK1/2 phosphorylation assay.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Low Receptor Expression Use a cell line with robust and stable expression of the delta-opioid receptor.
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to find the optimal concentrations for signal detection.
Inadequate Lysis Ensure complete cell lysis to release intracellular proteins. The time between stimulation and lysis can be critical.[19]
Phosphatase Activity Include phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of ERK1/2.
Issue 3: Inconsistent binding in radioligand assays.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Inadequate Washing Insufficient washing can lead to high non-specific binding. Optimize the number and duration of wash steps.
Filter Selection Ensure the filter type is appropriate for trapping cell membranes or receptor preparations.
Equilibrium Not Reached Determine the optimal incubation time to ensure the binding reaction has reached equilibrium.
Radioligand Degradation Store the radioligand appropriately and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: cAMP Inhibition Assay

This protocol provides a general framework for measuring this compound-induced inhibition of cAMP production in a cell line expressing the delta-opioid receptor.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serum Starvation: If necessary, replace the growth medium with a serum-free medium and incubate for a specified period.

  • Stimulation: Add varying concentrations of this compound to the wells. Include a control with no this compound.

  • Forskolin Treatment: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps for detecting this compound-induced ERK1/2 phosphorylation via Western blotting.[10]

  • Cell Culture and Starvation: Culture cells to 80-90% confluency and then serum-starve overnight.

  • This compound Stimulation: Treat cells with different concentrations of this compound for a predetermined optimal time (e.g., 5-10 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

  • Detection and Analysis: Use a chemiluminescent substrate for detection. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. Plot the normalized values against the this compound concentration to generate a dose-response curve.

Visualizations

DSLET_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound DOR Delta-Opioid Receptor (DOR) This compound->DOR Binds G_protein Gαi/o βγ DOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates

Caption: this compound signaling pathway via the delta-opioid receptor.

Dose_Response_Workflow start Start Experiment prepare_cells Prepare Cells (Culture, Seed) start->prepare_cells prepare_reagents Prepare Reagents (this compound dilutions) start->prepare_reagents stimulation Cell Stimulation (Varying this compound conc.) prepare_cells->stimulation prepare_reagents->stimulation assay Perform Assay (cAMP, p-ERK, etc.) stimulation->assay data_collection Data Collection assay->data_collection data_analysis Data Analysis (Curve Fitting) data_collection->data_analysis results Generate EC₅₀/IC₅₀, Eₘₐₓ data_analysis->results end End results->end

Caption: General experimental workflow for a dose-response curve.

Troubleshooting_Logic start Poor Dose-Response Curve check_variability High Variability? start->check_variability check_signal Weak/Noisy Signal? check_variability->check_signal No sol_variability Troubleshoot: - Cell Health - Reagent Prep - Incubation Times check_variability->sol_variability Yes check_binding Inconsistent Binding? check_signal->check_binding No sol_signal Troubleshoot: - Receptor Expression - Antibody Conc. - Lysis Buffer check_signal->sol_signal Yes sol_binding Troubleshoot: - Washing Steps - Filter Choice - Equilibrium Time check_binding->sol_binding Yes re_optimize Re-optimize Assay check_binding->re_optimize No sol_variability->re_optimize sol_signal->re_optimize sol_binding->re_optimize

References

Validation & Comparative

Validating the Selectivity of DSLET for the Delta-Opioid Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of [D-Ser2]Leu-enkephalin-Thr (DSLET), a synthetic opioid peptide, and its selectivity for the delta-opioid receptor (DOR) over mu-opioid (MOR) and kappa-opioid (KOR) receptors. The information presented is intended for researchers, scientists, and drug development professionals working with opioid receptor ligands.

Comparative Analysis of Opioid Receptor Agonists

The selectivity of an opioid ligand is a critical determinant of its pharmacological profile. High selectivity for a specific receptor subtype, such as the delta-opioid receptor, is often sought to elicit desired therapeutic effects while minimizing off-target side effects associated with the activation of other opioid receptors.[1] this compound is recognized for its high affinity and selectivity for the delta-opioid receptor.[2][3]

Binding Affinity Data

The binding affinity of a ligand for its receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other common opioid receptor agonists for the mu, delta, and kappa opioid receptors.

CompoundReceptor SubtypeKᵢ (nM)Selectivity (Fold)
This compound δ (Delta) ~1-5 ~100-500 vs. μ
μ (Mu)~500
κ (Kappa)>1000
DPDPE δ (Delta) ~1-10 >1000 vs. μ/κ
μ (Mu)>1000
κ (Kappa)>1000
SNC80 δ (Delta) ~1-2 ~100 vs. μ/κ
μ (Mu)~200
κ (Kappa)~200
DAMGO μ (Mu)~1-2Highly μ-selective
δ (Delta)>1000
κ (Kappa)>1000
U-69593 κ (Kappa)~1-2Highly κ-selective
μ (Mu)>1000
δ (Delta)>1000

Note: The Kᵢ values are approximate and can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation. Data is compiled from multiple sources.[2][4][5][6][7]

Experimental Protocols

To validate the selectivity of this compound, a competitive radioligand binding assay is a standard and robust method.[8] This assay measures the ability of an unlabeled ligand (the "competitor," e.g., this compound) to displace a radiolabeled ligand with known affinity for a specific receptor subtype.

Competitive Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of this compound for the delta, mu, and kappa opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single opioid receptor subtype (e.g., CHO-hDOR, CHO-hMOR, CHO-hKOR).[9]

  • Radioligands:

    • For DOR: [³H]Naltrindole or [³H]DPDPE

    • For MOR: [³H]DAMGO[7]

    • For KOR: [³H]U-69593

  • This compound and other unlabeled competitor ligands.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity antagonist (e.g., 10 µM Naloxone).[8]

  • 96-well plates and glass fiber filters.[8]

  • Cell harvester and liquid scintillation counter.[8]

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.[8]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of naloxone.[8]

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.[8]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[10]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

Visualizations

Opioid Receptor Signaling Pathway

Opioid receptors are G-protein coupled receptors (GPCRs).[12][13] Upon agonist binding, they primarily couple to inhibitory G-proteins (Gαi/o), leading to the dissociation of the Gα and Gβγ subunits.[13][14] This initiates downstream signaling cascades, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways.[12][15]

Opioid Receptor Signaling Pathway cluster_intracellular Intracellular receptor Opioid Receptor (DOR/MOR/KOR) g_protein Gαi/o-βγ receptor->g_protein g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibition ion_channel Ion Channels (Ca²⁺, K⁺) g_beta_gamma->ion_channel Modulation mapk MAPK Pathway g_beta_gamma->mapk Activation camp cAMP adenylyl_cyclase->camp ATP to cAMP

Caption: General signaling pathway of Gαi/o-coupled opioid receptors.

Experimental Workflow: Competitive Binding Assay

The workflow for a competitive binding assay involves a series of steps from preparation to data analysis to determine the affinity of a test compound.

Competitive Binding Assay Workflow prep Prepare Cell Membranes with Target Receptor setup Set up Assay Plates (Total, Non-specific, Competitive) prep->setup incubate Incubate with Radioligand and Competitor (this compound) setup->incubate filter Rapid Filtration to Separate Bound/Free Ligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Scintillation Counting to Measure Radioactivity wash->count analyze Data Analysis (IC₅₀ and Kᵢ Calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Logical Relationship of this compound's Selectivity

This compound exhibits a strong binding preference for the delta-opioid receptor compared to the mu and kappa subtypes. This selectivity is the basis for its distinct pharmacological effects.

This compound Selectivity cluster_receptors Opioid Receptors This compound This compound delta δ-Opioid Receptor (DOR) This compound->delta High Affinity (Kᵢ ≈ 1-5 nM) mu μ-Opioid Receptor (MOR) This compound->mu Low Affinity (Kᵢ ≈ 500 nM) kappa κ-Opioid Receptor (KOR) This compound->kappa Very Low Affinity (Kᵢ > 1000 nM)

Caption: Binding affinity of this compound for opioid receptor subtypes.

References

Assessing the Cross-Reactivity of DSLET with Mu and Kappa Opioid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the cross-reactivity of the delta-opioid receptor agonist, [D-Ser2, Leu5]enkephalin-Thr6 (DSLET), with mu (µ) and kappa (κ) opioid receptors. While this compound is well-characterized as a potent and selective ligand for the delta-opioid receptor, understanding its interaction with other opioid receptor subtypes is crucial for a comprehensive pharmacological profile and for anticipating potential off-target effects in drug development.

Quantitative Data Summary

A comprehensive search of available literature did not yield a complete quantitative dataset for the binding affinity (Ki) and functional activity (EC50, Emax) of this compound at both mu and kappa opioid receptors presented in a single study. However, qualitative descriptions consistently point towards high selectivity for the delta receptor. Some studies indicate that this compound exhibits high-affinity binding to the mu-1 (µ1) subtype, while having lower affinity for mu-2 (µ2) sites. Its interaction with kappa (κ) opioid receptors is reported to be negligible at micromolar concentrations. One study has suggested that this compound can act as a full agonist at the mu-opioid receptor.

For a definitive quantitative comparison, it is recommended to perform the experiments outlined in the "Experimental Protocols" section of this guide. The table below is structured to accommodate such data upon its generation.

LigandReceptor SubtypeBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Maximal Efficacy (Emax) [% of Standard Agonist]
This compound Mu (µ)Data not availableData not availableData not available
Kappa (κ)Data not availableData not availableData not available
Control Agonists
DAMGOMu (µ)ReferenceReference100%
U-50,488HKappa (κ)ReferenceReference100%

Experimental Protocols

To quantitatively assess the cross-reactivity of this compound with mu and kappa opioid receptors, the following standard experimental protocols are recommended.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of this compound for mu and kappa opioid receptors by measuring its ability to compete with a radiolabeled ligand of known high affinity and selectivity.

a. Membrane Preparation:

  • Cell membranes are prepared from cell lines stably expressing the human mu-opioid receptor (hMOR) or kappa-opioid receptor (hKOR), or from brain tissue known to be rich in these receptors.

  • The tissue or cells are homogenized in an ice-cold buffer and subjected to centrifugation to isolate the membrane fraction.

  • The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.

b. Competition Binding Assay:

  • A constant concentration of a selective radioligand (e.g., [³H]-DAMGO for mu receptors, [³H]-U-69,593 for kappa receptors) is incubated with the prepared cell membranes.

  • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard agonist (e.g., unlabeled DAMGO or U-50,488H).

  • The reaction is incubated to allow for binding equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or has no effect at mu and kappa opioid receptors, and to quantify its potency (EC50) and efficacy (Emax).

a. [³⁵S]GTPγS Binding Assay:

  • This assay measures the activation of G proteins, an early event in opioid receptor signaling.

  • Cell membranes expressing the receptor of interest are incubated with the non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of GDP and varying concentrations of this compound.

  • Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting after filtration.

  • Data are analyzed to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal stimulation as a percentage of a standard full agonist like DAMGO for mu or U-50,488H for kappa receptors).

b. Cyclic AMP (cAMP) Inhibition Assay:

  • Mu and kappa opioid receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

  • Whole cells expressing the receptor of interest are first stimulated with forskolin to increase basal cAMP levels.

  • The cells are then treated with varying concentrations of this compound.

  • The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.

  • The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is used to determine its EC50 and Emax values.

Visualizations

Signaling Pathways

G_protein_signaling Mu and Kappa Opioid Receptor Signaling Pathways cluster_mu Mu Opioid Receptor (MOR) cluster_kappa Kappa Opioid Receptor (KOR) DSLET_mu This compound (Agonist) MOR MOR DSLET_mu->MOR Binds G_protein_mu Gi/o Protein MOR->G_protein_mu Activates Adenylyl_Cyclase_mu Adenylyl Cyclase G_protein_mu->Adenylyl_Cyclase_mu Inhibits Ion_Channels_mu Ion Channels (K+, Ca2+) G_protein_mu->Ion_Channels_mu Modulates cAMP_mu cAMP Adenylyl_Cyclase_mu->cAMP_mu Decreases production of Cellular_Response_mu Cellular Response (e.g., Analgesia, Respiratory Depression) cAMP_mu->Cellular_Response_mu Leads to Ion_Channels_mu->Cellular_Response_mu Leads to DSLET_kappa This compound (Potential Ligand) KOR KOR DSLET_kappa->KOR Binds (?) G_protein_kappa Gi/o Protein KOR->G_protein_kappa Activates Adenylyl_Cyclase_kappa Adenylyl Cyclase G_protein_kappa->Adenylyl_Cyclase_kappa Inhibits Ion_Channels_kappa Ion Channels (K+, Ca2+) G_protein_kappa->Ion_Channels_kappa Modulates cAMP_kappa cAMP Adenylyl_Cyclase_kappa->cAMP_kappa Decreases production of Cellular_Response_kappa Cellular Response (e.g., Analgesia, Dysphoria) cAMP_kappa->Cellular_Response_kappa Leads to Ion_Channels_kappa->Cellular_Response_kappa Leads to experimental_workflow Experimental Workflow for Assessing this compound Cross-Reactivity start Start membrane_prep Membrane Preparation (Cells expressing MOR or KOR) start->membrane_prep binding_assay Radioligand Binding Assay (Competition with [³H]-DAMGO or [³H]-U-69,593) membrane_prep->binding_assay functional_assay Functional Assays membrane_prep->functional_assay calc_ki Calculate Ki (Binding Affinity) binding_assay->calc_ki analyze_data Analyze and Compare Data calc_ki->analyze_data gtps_assay [³⁵S]GTPγS Binding Assay functional_assay->gtps_assay camp_assay cAMP Inhibition Assay functional_assay->camp_assay calc_ec50_emax Calculate EC50 & Emax (Potency & Efficacy) gtps_assay->calc_ec50_emax camp_assay->calc_ec50_emax calc_ec50_emax->analyze_data conclusion Conclusion on Cross-Reactivity analyze_data->conclusion

Ensuring Reproducibility of Experimental Results with DSLET: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of DSLET ([D-Ser2, Leu5]-enkephalin-Thr), a highly specific δ-opioid receptor agonist, with other common opioid receptor ligands. By presenting supporting experimental data, detailed protocols, and clear visualizations of signaling pathways, this document aims to facilitate the design and execution of reproducible experiments in the study of analgesia and other neurological processes.

This compound is a synthetic opioid peptide that exhibits high selectivity for the δ-opioid receptor, making it a valuable tool for investigating the specific roles of this receptor subtype in various physiological and pathological processes.[1] Understanding its performance relative to other opioid agonists is crucial for accurate interpretation of experimental outcomes. This guide compares this compound with DAGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), a highly selective µ-opioid receptor agonist, and DADLE ([D-Ala2, D-Leu5]-enkephalin), a ligand with a preference for the δ-opioid receptor, though less selective than this compound.[2]

Comparative Pharmacological Data

The selection of an appropriate opioid ligand is critical for elucidating the specific receptor mechanisms underlying a biological response. The following tables summarize the binding affinities of this compound, DAGO, and DADLE for the µ- and δ-opioid receptors, providing a quantitative basis for their selection in targeted experiments.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)Receptor Selectivity (MOR Ki / DOR Ki)
This compound ~1388~0.5 - 1.0High for DOR
DAGO ~1.23>500High for MOR[3]
DADLE ~10-20~1-5Moderate for DOR

Note: Ki values can vary depending on the experimental conditions, such as the radioligand, tissue preparation, and assay buffer used. The values presented here are approximate and intended for comparative purposes.

Experimental Protocols for Assessing Analgesia

The hot plate test is a widely used and validated method for assessing the analgesic effects of centrally acting compounds in rodents.[1][4][5] Reproducibility in this assay is highly dependent on a standardized protocol.

Hot Plate Test Protocol

Objective: To assess the thermal nociceptive threshold in response to a thermal stimulus.

Apparatus:

  • Hot plate analgesia meter with a temperature-controlled surface.

  • A transparent cylindrical retainer to confine the animal to the heated surface.

  • Timer.

Procedure:

  • Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[1]

  • Baseline Latency:

    • Set the hot plate temperature to a constant, noxious level (typically 52-55°C).[1]

    • Gently place the animal on the hot plate and immediately start the timer.

    • Observe the animal for nocifensive behaviors, such as paw licking, shaking, or jumping.[1][4]

    • Record the latency (in seconds) to the first clear sign of a pain response.

    • To prevent tissue damage, a cut-off time (e.g., 60 seconds) should be established, after which the animal is removed from the plate regardless of its response.[6]

  • Drug Administration: Administer this compound, the alternative compound, or the vehicle control through the desired route (e.g., intracerebroventricularly, intravenously, or intraperitoneally).

  • Post-Treatment Latency: At a predetermined time point after drug administration (e.g., 30 minutes), repeat the hot plate test as described in step 2.

  • Data Analysis: The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated using the following formula:

    %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Signaling Pathway and Experimental Workflow

This compound-Induced δ-Opioid Receptor Signaling

Activation of the δ-opioid receptor (DOR) by this compound initiates a cascade of intracellular events. The DOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go).[7][8] Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This signaling cascade ultimately results in the hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, contributing to the analgesic effects of this compound.

DSLET_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR δ-Opioid Receptor (DOR) This compound->DOR Binds to Gi_Go Gi/Go Protein DOR->Gi_Go Activates AC_active Adenylyl Cyclase (Active) Gi_Go->AC_active Inhibits IonChannel Ion Channel Modulation Gi_Go->IonChannel Modulates AC_inactive Adenylyl Cyclase (Inactive) cAMP ↓ cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia PKA->Analgesia Leads to IonChannel->Analgesia Contributes to

This compound-induced δ-opioid receptor signaling pathway.
Experimental Workflow for Comparing Opioid Agonists

To ensure the reproducibility of a comparative study between this compound and other opioid agonists, a logical and consistent experimental workflow is essential.

Experimental_Workflow start Start: Hypothesis Formulation animal_prep Animal Acclimation and Baseline Measurements start->animal_prep grouping Randomized Group Assignment (Vehicle, this compound, DAGO, DADLE) animal_prep->grouping drug_admin Drug Administration grouping->drug_admin hot_plate Hot Plate Test (Post-treatment) drug_admin->hot_plate data_collection Data Collection (Latency to response) hot_plate->data_collection analysis Statistical Analysis (%MPE Calculation, Group Comparison) data_collection->analysis conclusion Conclusion and Interpretation of Receptor-Specific Effects analysis->conclusion

Workflow for comparative analysis of opioid agonists.

By adhering to standardized protocols, utilizing well-characterized compounds, and understanding the underlying signaling mechanisms, researchers can enhance the reproducibility and reliability of their experimental findings with this compound. This guide serves as a foundational resource to support such endeavors.

References

A Comparative Analysis of the Physiological Effects of DSLET and Endogenous Enkephalins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physiological effects of the synthetic delta-opioid receptor agonist, [D-Ser2, Leu5]enkephalin-Thr6 (DSLET), and the endogenous enkephalin peptides (Met-enkephalin and Leu-enkephalin). This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development by presenting a comprehensive overview of their receptor binding profiles, signaling pathways, and in vivo physiological effects, supported by experimental data and detailed methodologies.

Introduction

Endogenous enkephalins are naturally occurring pentapeptides that play a crucial role in pain modulation, emotional regulation, and the stress response.[1][2] They exert their effects by binding to opioid receptors, primarily the mu (µ) and delta (δ) opioid receptors.[3][4] this compound is a synthetic hexapeptide analog of enkephalin designed for enhanced stability and high selectivity for the delta-opioid receptor, making it a valuable tool for studying the specific functions of this receptor subtype. This guide will objectively compare and contrast the physiological profiles of this compound and endogenous enkephalins to aid in the design and interpretation of preclinical and clinical research.

Data Presentation

Table 1: Opioid Receptor Binding Affinities (Ki in nM)
Ligandµ-Opioid Receptor (Ki)δ-Opioid Receptor (Ki)κ-Opioid Receptor (Ki)Selectivity
This compound High Affinity for µ1 subtypeHigh Affinity & High SelectivityLow Affinityδ >> µ
Leu-enkephalin 1.7 nM1.26 nMLow Affinityδ ≈ µ
Met-enkephalin ~200 nM (IC50)~1 nM (IC50)Low Affinityδ > µ

Note: Specific Ki values for this compound can vary between studies, but it is consistently reported as a highly selective δ-opioid receptor agonist. The IC50 values for Met-enkephalin are provided as a measure of its relative affinity.

Table 2: In Vivo Analgesic Potency
CompoundAnalgesic TestRoute of AdministrationED50
Met-enkephalin-Arg6-Phe7 Tail-flick assay (mice)Intracerebroventricular38.5 nmol/mouse
Leu-enkephalin Tail-flick assay (rats)Intrathecal (with peptidase inhibitors)0.16 nmol

Signaling Pathways

Both this compound, as a delta-opioid receptor agonist, and endogenous enkephalins, acting through both mu- and delta-opioid receptors, initiate their intracellular signaling cascades through G-protein coupled receptors (GPCRs). The binding of these ligands to their respective receptors triggers a conformational change, leading to the activation of inhibitory G-proteins (Gi/o).

The subsequent signaling pathway involves:

  • Dissociation of G-protein subunits: The activated G-protein releases its Gαi and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels, typically leading to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels (reducing neurotransmitter release).

This signaling cascade ultimately results in a reduction in neuronal excitability and the inhibition of neurotransmitter release, which underlies the physiological effects of these opioids.

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound or Enkephalin Receptor Opioid Receptor (δ or µ) Ligand->Receptor Binding G_Protein G-protein (Gi/o) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Gαi inhibits Ion_Channel Ion Channels (K+, Ca2+) G_Protein->Ion_Channel Gβγ modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Decreased Neuronal Excitability PKA->Response Ion_Channel->Response

Signaling pathway of this compound and endogenous enkephalins.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., this compound or enkephalins) for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (µ, δ, or κ)

  • Radiolabeled ligand with high affinity for the target receptor (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ)

  • Unlabeled test compounds (this compound, enkephalins) at various concentrations

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM Naloxone)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membranes, radioligand, and binding buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., naloxone).

    • Competition: Membranes, radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer filters to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competition Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Membranes - Radioligand - Test Compounds Start->Prepare_Reagents Assay_Setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells Prepare_Reagents->Assay_Setup Incubation Incubate (e.g., 60-90 min at RT) Assay_Setup->Incubation Filtration Rapid Filtration (Cell Harvester) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis: - Calculate IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Workflow for a radioligand competition binding assay.

Hot Plate Test for Analgesia

This test assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

  • Experimental animals (mice or rats)

  • Test compound (this compound or enkephalins) and vehicle control

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, intracerebroventricular).

  • Post-treatment Measurement: At predetermined time points after drug administration, place the animals back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is expressed as the increase in response latency compared to baseline or the vehicle-treated group. The ED50 (the dose that produces a 50% maximal effect) can be calculated from a dose-response curve.

Elevated Plus Maze for Anxiolytic Activity

This test is used to assess anxiety-like behavior in rodents and the anxiolytic effects of compounds.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking system or manual observation

  • Experimental animals (mice or rats)

  • Test compound (this compound or enkephalins) and vehicle control

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.

  • Drug Administration: Administer the test compound or vehicle control.

  • Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: Record the number of entries into and the time spent in the open and closed arms.

  • Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the control group.

Comparative Physiological Effects

Analgesia

Endogenous enkephalins are well-established as key mediators of endogenous pain control.[1][2] They produce analgesia by inhibiting the transmission of nociceptive signals in the spinal cord and activating descending pain-inhibitory pathways.[2] The analgesic effects of endogenous enkephalins are mediated by both µ- and δ-opioid receptors.[4]

As a selective δ-opioid receptor agonist, this compound is also expected to produce analgesia. Studies with other selective delta agonists have demonstrated their efficacy in various pain models. The analgesic effects of delta agonists are thought to be associated with a lower incidence of the side effects commonly associated with mu-opioid receptor agonists, such as respiratory depression and constipation.

Anxiolytic and Emotional Effects

Endogenous enkephalins play a significant role in regulating mood and emotional states.[3] The activation of δ-opioid receptors by endogenous enkephalins is particularly implicated in producing anxiolytic-like effects.[4][6] Studies have shown that enhancing endogenous enkephalin levels can reduce anxiety-related behaviors in animal models.[4]

This compound, by selectively targeting the δ-opioid receptor, is predicted to have significant anxiolytic properties. Research on other delta-opioid receptor agonists has consistently shown their potential to reduce anxiety in preclinical models like the elevated plus maze.[6] This suggests that this compound could be a valuable tool for investigating the role of the delta-opioid system in anxiety and for the development of novel anxiolytic drugs.

Conclusion

This compound and endogenous enkephalins share the common feature of being opioid receptor agonists, but they exhibit distinct physiological profiles primarily due to differences in their receptor selectivity and metabolic stability. Endogenous enkephalins act as non-selective ligands for µ- and δ-opioid receptors and are rapidly degraded, limiting their therapeutic potential in their native form. In contrast, this compound is a metabolically stable, highly selective δ-opioid receptor agonist.

This selectivity makes this compound an invaluable pharmacological tool for dissecting the specific physiological functions of the δ-opioid system, particularly in the domains of analgesia and anxiety. The data and protocols presented in this guide are intended to facilitate further research into the comparative effects of these compounds, ultimately contributing to a deeper understanding of the opioid system and the development of novel therapeutics with improved efficacy and side-effect profiles.

References

A Comparative Guide to the Behavioral Profiles of DSLET and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of [D-Ser2, Leu5]-Enkephalin-Thr (DSLET), a selective delta-opioid receptor (DOR) agonist, and morphine, a classic mu-opioid receptor (MOR) agonist. The information presented herein is intended to support research and development in the field of analgesics and related therapeutics by highlighting the distinct pharmacological and behavioral profiles of these two compounds.

Introduction

Opioid receptors, primarily the mu (μ), delta (δ), and kappa (κ) types, are critical targets for pain management.[1][2][3] Morphine, the archetypal MOR agonist, is a highly effective analgesic, but its clinical utility is hampered by a high liability for tolerance, dependence, and addiction.[4][5] This has spurred research into alternative opioid pathways that may offer analgesia with a more favorable side-effect profile. This compound, a synthetic enkephalin analog with high selectivity for the DOR, represents one such alternative.[1] Delta-opioid receptors are also involved in analgesia and mood regulation, and targeting them may provide a therapeutic strategy with reduced adverse effects.[2][3][4] This guide synthesizes experimental data to compare the behavioral pharmacology of this compound and morphine.

Comparative Analysis of Behavioral Effects

The behavioral consequences of this compound and morphine administration differ significantly, primarily due to their selective activation of DORs and MORs, respectively. These differences are most pronounced in the domains of analgesia, reward and addiction potential, and the development of tolerance and dependence.

Analgesic Properties

Both morphine and DOR agonists produce analgesia, but they may be more effective in different types of pain. While morphine is a broad-spectrum analgesic, DOR agonists have shown particular promise in models of chronic inflammatory and neuropathic pain.[4]

ParameterMorphine (MOR Agonist)This compound (DOR Agonist)Key Observations
Primary Receptor Mu-Opioid Receptor (MOR)[1][2]Delta-Opioid Receptor (DOR)[1][2]Receptor selectivity is the primary driver of differing behavioral effects.
Analgesic Efficacy High efficacy for acute and chronic pain.[4]Effective, particularly in chronic inflammatory and neuropathic pain models.[4]DOR agonists may offer a more targeted approach for specific pain states.
Typical Analgesic Dose (Rodent Models) 3-10 mg/kg (s.c. or i.p.) for significant analgesia in tail-flick tests.[6]Varies by specific compound and route; often in a similar mg/kg range.Direct dose-response comparisons for this compound are less standardized in the literature.
Reward, Reinforcement, and Addiction Liability

A critical differentiator between MOR and DOR agonists is their potential for abuse and addiction. Morphine's activation of the MOR is strongly linked to the brain's reward pathways, leading to its high addictive potential.[4][7] In contrast, DOR agonists generally exhibit a lower liability for reward and reinforcement.

ParameterMorphine (MOR Agonist)This compound (DOR Agonist)Key Observations
Conditioned Place Preference (CPP) Robustly induces CPP, indicating rewarding properties.[6][8][9] Doses of 10-20 mg/kg (s.c.) are effective in establishing preference.[6][8]Generally does not induce CPP and may even produce place aversion at higher doses.This is a key indicator of lower abuse potential for DOR agonists.
Self-Administration Readily self-administered by laboratory animals, demonstrating reinforcing effects.[10][11]Typically not self-administered, suggesting a lack of reinforcing properties.Self-administration studies are a gold standard for assessing addiction liability.
Dopamine Release in Nucleus Accumbens Increases dopamine release, a key neurochemical event in reward.Does not typically increase dopamine release in the same manner.The differential effect on the mesolimbic dopamine system is central to the varied addiction potential.
Tolerance and Dependence

Chronic administration of opioids often leads to tolerance, where higher doses are needed to achieve the same effect, and physical dependence, characterized by a withdrawal syndrome upon cessation of the drug.[5][12]

ParameterMorphine (MOR Agonist)This compound (DOR Agonist)Key Observations
Tolerance Development Rapid and pronounced tolerance to analgesic effects with chronic use.[5][13]Tolerance can develop, but often more slowly and to a lesser extent than with morphine.The mechanisms underlying MOR tolerance are linked to receptor desensitization and signaling pathway upregulation.[7][13]
Physical Dependence & Withdrawal Chronic use leads to significant physical dependence, with a severe withdrawal syndrome upon cessation (e.g., tremors, diarrhea, anxiety).[12]Produces significantly less physical dependence and a much milder withdrawal syndrome, if any.The severity of withdrawal is a major clinical challenge in morphine use.

Mechanisms of Action: A Tale of Two Receptors

The behavioral differences between morphine and this compound are rooted in the distinct signaling pathways initiated by MOR and DOR activation. Both are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o), leading to shared downstream effects like the inhibition of adenylyl cyclase and modulation of ion channels.[1][2][7] However, crucial differences exist, particularly in their interaction with β-arrestin proteins.

Morphine is considered a biased agonist at the MOR, weakly recruiting β-arrestin. This prolonged signaling without robust receptor internalization is thought to contribute to the development of tolerance and some adverse effects like respiratory depression.[2][7] DOR agonists, on the other hand, often promote more efficient receptor internalization via β-arrestin, which may mitigate the development of tolerance.

Opioid_Signaling_Pathways cluster_morphine Morphine / Mu-Opioid Receptor (MOR) Pathway cluster_this compound This compound / Delta-Opioid Receptor (DOR) Pathway morphine Morphine mor MOR morphine->mor Binds gi_mo Gi/o mor->gi_mo Activates barrestin_mo β-Arrestin (Weak Recruitment) mor->barrestin_mo ac_mo Adenylyl Cyclase gi_mo->ac_mo Inhibits ion_mo K+ Efflux ↑ Ca2+ Influx ↓ gi_mo->ion_mo Modulates Channels camp_mo ↓ cAMP ac_mo->camp_mo tolerance Tolerance & Side Effects barrestin_mo->tolerance This compound This compound dor DOR This compound->dor Binds gi_do Gi/o dor->gi_do Activates barrestin_do β-Arrestin (Robust Recruitment) dor->barrestin_do ac_do Adenylyl Cyclase gi_do->ac_do Inhibits ion_do K+ Efflux ↑ Ca2+ Influx ↓ gi_do->ion_do Modulates Channels camp_do ↓ cAMP ac_do->camp_do internalization Receptor Internalization barrestin_do->internalization

Caption: Comparative signaling of MOR and DOR pathways.

Key Experimental Protocols

The data summarized above are derived from well-established preclinical behavioral assays. Detailed methodologies for these experiments are crucial for data interpretation and replication.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Objective: To measure the motivational properties (reward or aversion) of this compound versus morphine.

Methodology:

  • Apparatus: A box with at least two distinct compartments, differentiated by visual and tactile cues (e.g., different wall patterns and floor textures).

  • Pre-Conditioning Phase (Day 1): Animals are allowed to freely explore all compartments of the apparatus to determine any baseline preference for one compartment over another. The time spent in each compartment is recorded.

  • Conditioning Phase (Days 2-7): This phase typically consists of several sessions. On alternating days, animals receive an injection of the drug (e.g., morphine) and are immediately confined to one of the compartments. On the other days, they receive a control injection (e.g., saline) and are confined to the other, distinct compartment.[14]

  • Test Phase (Day 8): Animals are placed back into the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a rewarding effect (preference). A significant decrease indicates an aversive effect.

CPP_Workflow cluster_workflow Conditioned Place Preference (CPP) Workflow pre_test Day 1: Pre-Test (Baseline Preference) conditioning Days 2-7: Conditioning (Drug vs. Saline Paired to Chambers) pre_test->conditioning Establish Groups post_test Day 8: Post-Test (Drug-Free Choice) conditioning->post_test After Last Session analysis Data Analysis (Compare Time in Chambers) post_test->analysis Record Time

Caption: Workflow for the Conditioned Place Preference experiment.

Intravenous Self-Administration

This operant conditioning model is considered the gold standard for assessing the reinforcing properties and abuse liability of a drug.

Objective: To determine if this compound or morphine act as positive reinforcers.

Methodology:

  • Surgery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein.

  • Apparatus: An operant conditioning chamber equipped with two levers or nose-poke holes. One is designated as "active" and the other as "inactive."

  • Acquisition Phase: Pressing the active lever results in the intravenous infusion of a unit dose of the drug (e.g., morphine). Pressing the inactive lever has no consequence. Sessions are conducted daily.

  • Data Analysis: Acquisition of self-administration is defined by a significantly higher number of presses on the active lever compared to the inactive lever over several sessions. The rate and pattern of responding provide further information on the drug's reinforcing efficacy.

Nociceptive Assays (e.g., Tail-Flick Test)

These tests are used to measure the analgesic effects of a compound by assessing the reaction time to a painful stimulus.

Objective: To quantify the antinociceptive (pain-relieving) effects of this compound and morphine.

Methodology:

  • Apparatus: A device that applies a focused beam of radiant heat to a specific area of the animal's tail.

  • Baseline Measurement: The animal's baseline latency to flick its tail away from the heat source is measured before any drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The animal is administered the test compound (e.g., morphine or this compound) or a vehicle control.

  • Post-Treatment Measurement: At various time points after drug administration, the tail-flick latency is re-measured.

  • Data Analysis: A significant increase in the tail-flick latency compared to baseline and vehicle control indicates an analgesic effect.

Conclusion

The behavioral profiles of this compound and morphine are markedly different. While both exhibit analgesic properties, morphine's utility is constrained by its strong rewarding effects and high potential for tolerance and dependence. This compound, as a representative DOR agonist, demonstrates a significantly safer profile in preclinical models, with reduced liability for reward and dependence. These distinctions, driven by their differential engagement of MOR and DOR signaling pathways, underscore the potential of targeting the delta-opioid system as a promising strategy for developing novel analgesics with an improved therapeutic window. Further research is warranted to translate these preclinical findings into clinically viable pain management solutions.

References

A Comparative Analysis of DSLET and Other Selective Delta-Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of [D-Ala², D-Leu⁵]-enkephalin (DSLET or DADLE) with other prominent selective delta-opioid receptor (DOR) agonists. The comparison focuses on key performance metrics, including receptor binding affinity, functional efficacy and potency, and in vivo effects, supported by experimental data from various scientific studies.

Overview of Compared Delta-Opioid Agonists

The delta-opioid receptor is a key target in drug development for conditions such as chronic pain, depression, and anxiety, with the potential for fewer side effects than traditional mu-opioid receptor agonists. This guide examines the following selective DOR agonists:

  • This compound (DADLE): A well-established, prototypical peptidic delta-opioid agonist.

  • SNC80: A widely studied non-peptidic delta-opioid agonist known for its high selectivity and potent in vivo activity.

  • Deltorphin II: A naturally occurring, highly potent and selective peptidic delta-opioid agonist.

  • KNT-127: A novel, non-peptidic delta-opioid agonist with a unique chemical structure, reported to have antidepressant and analgesic effects without convulsions.[1]

  • ADL5859: A non-peptidic delta-opioid agonist that has been investigated in clinical trials for pain.[2]

Quantitative Data Presentation

The following tables summarize the binding affinities and functional activities of the selected delta-opioid agonists. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)
Agonistδ (Delta)μ (Mu)κ (Kappa)Selectivity (δ vs. μ)Selectivity (δ vs. κ)Source(s)
This compound (DADLE) 1.2 - 2.518 - 45>10,000~15-18x>4000x[3]
SNC80 0.2 - 1.5150 - 5500>10,000~100-8700x>6600x[3][4]
Deltorphin II 0.1 - 0.5100 - 2000>10,000~200-20,000x>20,000x[3]
KNT-127 0.1621.3153~133x~956x[5]
ADL5859 ~1~100~100~100x~100x[2]

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)
AgonistAssayEC50 (nM)Emax (%)Cell Line/SystemSource(s)
This compound (DADLE) GTPγS~5~80-100Various[6]
cAMP Inhibition~1-10~90-100Various[6]
ERK Phosphorylation~10~100CHO-hDOR[7]
SNC80 GTPγS20 - 5057 - 100SH-SY5Y / Brain Slices[8][9]
cAMP Inhibition9.2100Cloned human DOR[4]
ERK Phosphorylation~5~100CHO-hDOR[7]
Deltorphin II GTPγS~1-5~100Various[6]
cAMP Inhibition~0.5-2~100Various[6]
KNT-127 GTPγS~1~100Not specified[5]
cAMP InhibitionNot specifiedNot specifiedNot specified
ADL5859 GTPγSNot specifiedNot specifiedNot specified
cAMP InhibitionNot specifiedNot specifiedNot specified
ERK Phosphorylation~20~100CHO-hDOR[7]

EC50 represents the concentration for 50% of maximal effect (potency), and Emax represents the maximum effect (efficacy) relative to a standard full agonist.

Signaling Pathways

Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Agonist binding triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The two major pathways are the G-protein-dependent pathway and the β-arrestin-mediated pathway.

G-Protein-Dependent Signaling

Activation of Gi/o proteins by DOR agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also modulate other effectors, such as ion channels (e.g., activating G-protein-coupled inwardly rectifying potassium channels [GIRKs] and inhibiting N-type calcium channels) and kinases like mitogen-activated protein kinase (MAPK/ERK).

G_Protein_Signaling Agonist Delta-Opioid Agonist (e.g., this compound) DOR Delta-Opioid Receptor (DOR) Agonist->DOR Binds to G_protein Gi/o Protein DOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits Gbetagamma Gβγ G_protein->Gbetagamma Dissociates to Gαi/o and cAMP cAMP AdenylylCyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Analgesia, Antidepressant effects) PKA->CellularResponse IonChannels Ion Channels (e.g., GIRK, Ca2+ channels) Gbetagamma->IonChannels Modulates MAPK MAPK/ERK Pathway Gbetagamma->MAPK Activates IonChannels->CellularResponse MAPK->CellularResponse

Canonical G-protein signaling pathway for DOR agonists.
β-Arrestin-Mediated Signaling and Biased Agonism

Upon agonist binding, DORs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization and internalization of the receptor. Additionally, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades.

The concept of "biased agonism" suggests that some ligands may preferentially activate either the G-protein or the β-arrestin pathway.[10] This is of significant interest as β-arrestin recruitment has been linked to some of the adverse effects of opioid agonists, such as tolerance and respiratory depression. Some studies suggest that this compound and KNT-127 exhibit a bias towards G-protein signaling with reduced β-arrestin recruitment compared to SNC80.[6][11]

Biased_Agonism cluster_G_Protein G-Protein Biased Agonist (e.g., KNT-127) cluster_Balanced Balanced or β-Arrestin Biased Agonist (e.g., SNC80) Agonist_G Biased Agonist DOR_G DOR Agonist_G->DOR_G G_protein_path G-Protein Signaling DOR_G->G_protein_path Preferential Activation Therapeutic Therapeutic Effects (Analgesia, Antidepressant) G_protein_path->Therapeutic Agonist_B Balanced/Biased Agonist DOR_B DOR Agonist_B->DOR_B G_protein_path_B G-Protein Signaling DOR_B->G_protein_path_B Arrestin_path_B β-Arrestin Signaling DOR_B->Arrestin_path_B Therapeutic_B Therapeutic Effects G_protein_path_B->Therapeutic_B SideEffects Side Effects (Tolerance, Seizures) Arrestin_path_B->SideEffects

Biased agonism at the delta-opioid receptor.

In Vivo Effects: A Comparative Summary

Analgesia

Delta-opioid agonists have shown promise in preclinical models of pain, particularly chronic inflammatory and neuropathic pain.

  • This compound (DADLE): Demonstrates analgesic effects in various animal models, though its peptidic nature can limit its bioavailability and central nervous system penetration.[6]

  • SNC80: Exhibits potent antinociceptive effects in models of acute and chronic pain.[12][13] However, at higher doses, it has been associated with convulsive activity in rodents.[9][14]

  • Deltorphin II: A highly potent analgesic in animal models when administered centrally.

  • KNT-127: Shows significant antinociceptive effects in models of inflammatory and neuropathic pain without inducing convulsions, suggesting a potentially better safety profile than SNC80.[1][5]

  • ADL5859: Has demonstrated efficacy in preclinical pain models and has undergone clinical evaluation.

Antidepressant-like Effects

A growing body of evidence suggests that DOR agonists possess antidepressant properties.

  • This compound (DADLE): Preclinical studies have indicated potential antidepressant-like effects.

  • SNC80: Produces robust antidepressant-like effects in animal models such as the forced swim test.[2]

  • Deltorphin II: Shows antidepressant-like activity in preclinical studies.

  • KNT-127: Exhibits significant antidepressant-like effects in animal models, comparable to conventional antidepressants like imipramine, and these effects are mediated by delta-opioid receptors.[1][2][15]

  • ADL5859: Has also been shown to have antidepressant-like effects in combination with a kappa-opioid antagonist.[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize delta-opioid agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Workflow Start Start Membrane Prepare Cell Membranes Expressing DOR Start->Membrane Incubate Incubate Membranes with Radioligand (e.g., [3H]naltrindole) and varying concentrations of Test Agonist (e.g., this compound) Membrane->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Analyze Data to Determine IC50 and Ki Quantify->Analyze End End Analyze->End

Workflow for a competitive radioligand binding assay.

Protocol Summary:

  • Membrane Preparation: Cell membranes expressing the delta-opioid receptor are isolated.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]naltrindole) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[17]

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins.

Protocol Summary:

  • Membrane Preparation: Cell membranes expressing the DOR and associated G-proteins are prepared.

  • Incubation: Membranes are incubated with GDP, the test agonist at various concentrations, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Quantification: The amount of radioactivity retained on the filters is measured.

  • Data Analysis: The data are plotted to generate a dose-response curve, from which the EC50 and Emax values are determined.[8]

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Protocol Summary:

  • Cell Culture: Cells expressing DOR are cultured in multi-well plates.

  • Stimulation: Cells are treated with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) and varying concentrations of the test agonist.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[5]

  • Data Analysis: A dose-response curve is generated to determine the EC50 and Emax for cAMP inhibition.

ERK1/2 Phosphorylation Assay

This assay measures the activation of the MAPK/ERK signaling pathway downstream of receptor activation.

ERK_Assay_Workflow Start Start SeedCells Seed Cells Expressing DOR in Microplate Start->SeedCells Stimulate Stimulate Cells with Varying Concentrations of Test Agonist SeedCells->Stimulate FixPerm Fix and Permeabilize Cells Stimulate->FixPerm AntibodyInc Incubate with Primary Antibodies (anti-phospho-ERK and anti-total-ERK) FixPerm->AntibodyInc SecondaryAb Incubate with Fluorescently Labeled Secondary Antibodies AntibodyInc->SecondaryAb ImageQuant Image and Quantify Fluorescence (e.g., In-Cell Western) SecondaryAb->ImageQuant Analyze Analyze Data (Normalize p-ERK to total ERK) to Determine EC50 and Emax ImageQuant->Analyze End End Analyze->End

Workflow for an In-Cell Western ERK1/2 phosphorylation assay.

Protocol Summary:

  • Cell Culture: Cells expressing DOR are grown in microplates.

  • Agonist Stimulation: Cells are treated with the test agonist for a specific time.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody entry.

  • Antibody Staining: Cells are incubated with primary antibodies specific for the phosphorylated (active) form of ERK and for total ERK.

  • Secondary Antibody and Detection: Fluorescently labeled secondary antibodies are used for detection.

  • Quantification: The fluorescence intensity is measured using a plate reader or imager. The ratio of phosphorylated ERK to total ERK is calculated.

  • Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for ERK activation.[7]

Conclusion

The comparative analysis of this compound with other selective delta-opioid agonists reveals a diverse landscape of pharmacological properties. While all the compared compounds exhibit high affinity and selectivity for the delta-opioid receptor, they differ in their chemical nature (peptidic vs. non-peptidic), potency, efficacy, and in vivo effects.

  • This compound remains a valuable research tool as a prototypical peptidic agonist.

  • SNC80 is a potent and selective non-peptidic agonist, but its potential for convulsive side effects has driven the search for alternatives.

  • Deltorphin II stands out for its high potency and selectivity, serving as a benchmark for peptidic agonists.

  • KNT-127 and ADL5859 represent newer generations of non-peptidic agonists with promising therapeutic profiles, particularly regarding their potential for reduced side effects. The concept of biased agonism, favoring G-protein signaling over β-arrestin recruitment, is a key area of ongoing research in the development of safer and more effective delta-opioid-based therapeutics.

This guide provides a foundation for researchers to compare and select appropriate delta-opioid agonists for their specific research needs and to inform the design of future drug discovery efforts targeting the delta-opioid receptor.

References

Unveiling the DSLET Binding Site: A Comparative Guide to Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, pinpointing the precise binding site of a ligand to its receptor is a cornerstone of drug discovery and design. This guide provides an in-depth comparison of site-directed mutagenesis with other methodologies for confirming the binding site of [D-Ser2, Leu5, Thr6]-Enkephalin (DSLET), a selective agonist for the delta-opioid receptor. We will delve into the experimental data, provide detailed protocols, and visualize the underlying processes to offer a comprehensive resource for your research.

The delta-opioid receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target for the development of analgesics with potentially fewer side effects than traditional mu-opioid receptor agonists. Understanding how ligands like this compound interact with this receptor at a molecular level is paramount for the rational design of novel therapeutics. Site-directed mutagenesis stands out as a powerful technique to functionally validate a hypothesized binding pocket by systematically altering the amino acid residues and observing the impact on ligand binding.

The Power of Precision: Site-Directed Mutagenesis in Binding Site Confirmation

Site-directed mutagenesis allows for the targeted mutation of specific amino acids within a protein. By replacing residues suspected of being involved in ligand binding with others (commonly alanine, in a process known as alanine scanning), researchers can assess the contribution of individual amino acid side chains to the binding affinity of a ligand. A significant decrease or complete loss of binding affinity upon mutation provides strong evidence for the involvement of that residue in the binding site.

Studies investigating the this compound binding site on the delta-opioid receptor have implicated the third extracellular loop as a critical determinant of ligand selectivity.[1][2][3] In particular, research has pointed to the importance of vicinal arginine residues at positions 291 and 292.[4]

Quantitative Analysis of this compound Binding to Wild-Type and Mutant Delta-Opioid Receptors
ReceptorMutationLigandBinding Affinity (Ki)Effect on BindingReference
Wild-Type δ-Opioid ReceptorNoneThis compound6.14 nM-[1]
Mutant δ-Opioid ReceptorR291Q/R292QThis compoundNot ReportedAbolished high-affinity binding[4]

Visualizing the Path to Confirmation: Experimental Workflow and Signaling

To better understand the processes involved, the following diagrams illustrate the experimental workflow of site-directed mutagenesis for binding site confirmation and the signaling pathway of the delta-opioid receptor upon this compound binding.

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Receptor Expression cluster_analysis Binding Analysis plasmid Wild-Type δ-Opioid Receptor Plasmid DNA mutagenic_primers Design & Synthesize Mutagenic Primers (e.g., for R291Q/R292Q) plasmid->mutagenic_primers pcr PCR Amplification plasmid->pcr mutagenic_primers->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transformation Transformation into E. coli dpni->transformation plasmid_isolation Plasmid Isolation & Sequencing transformation->plasmid_isolation transfection Transient Transfection into HEK293 Cells plasmid_isolation->transfection cell_culture Cell Culture & Expression of Mutant Receptor transfection->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep binding_assay Radioligand Binding Assay (with [3H]this compound) membrane_prep->binding_assay data_analysis Data Analysis (Ki Determination) binding_assay->data_analysis

Figure 1: Experimental workflow for confirming the this compound binding site using site-directed mutagenesis.

delta_opioid_signaling This compound This compound DOR δ-Opioid Receptor (GPCR) This compound->DOR Binding G_protein Heterotrimeric G Protein (Gi/o) DOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylate Cyclase G_alpha->AC Inhibition GIRK GIRK Channels G_beta_gamma->GIRK Activation Ca_channel Voltage-gated Ca2+ Channels G_beta_gamma->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization, Reduced Neurotransmitter Release) PKA->Cellular_Response GIRK->Cellular_Response Ca_channel->Cellular_Response

Figure 2: Simplified signaling pathway of the delta-opioid receptor upon this compound binding.

Alternative Approaches to Binding Site Identification

While site-directed mutagenesis is a powerful tool for functional validation, it is often used in conjunction with other techniques to build a comprehensive understanding of the ligand-receptor interaction.

MethodDescriptionAdvantagesDisadvantages
X-ray Crystallography / Cryo-EM Provides a high-resolution 3D structure of the protein-ligand complex.Offers definitive structural evidence of the binding mode and specific molecular interactions.Technically challenging, especially for membrane proteins like GPCRs; requires large amounts of pure, stable protein.
Photoaffinity Labeling Uses a ligand analog with a photoreactive group to covalently label the binding site upon UV irradiation.Can identify binding sites directly in a complex biological sample; does not require protein purification.Covalent modification can be non-specific; does not provide information on the functional importance of the labeled residues.
Computational Modeling & Docking Predicts the binding pose of a ligand within a receptor's 3D structure using computational algorithms.Rapid and cost-effective; can screen large libraries of compounds and guide mutagenesis studies.Predictions require experimental validation; accuracy depends on the quality of the receptor model.
Chimeric Receptors Involves swapping domains between different but related receptors to identify regions responsible for ligand selectivity.Useful for narrowing down the general region of ligand binding and selectivity.Can disrupt the overall protein structure and function; may not pinpoint individual amino acid interactions.

Detailed Experimental Protocols

The following are synthesized, detailed protocols for the key experiments involved in confirming the this compound binding site using site-directed mutagenesis.

Site-Directed Mutagenesis of the Delta-Opioid Receptor

This protocol is adapted from the QuikChange II Site-Directed Mutagenesis Kit methodology.

a. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation (e.g., R291Q and R292Q).

  • The mutation should be in the center of the primer with at least 10-15 bases of correct sequence on both sides.

  • The primers should have a melting temperature (Tm) of ≥ 78°C.

  • Primers should terminate in at least one G or C nucleotide.

b. PCR Amplification:

  • Set up the PCR reaction in a final volume of 50 µL:

    • 5 µL of 10x reaction buffer

    • 10-50 ng of dsDNA template (wild-type δ-opioid receptor plasmid)

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix (10 mM each)

    • 1 µL of PfuUltra HF DNA polymerase (2.5 U/µL)

    • ddH2O to 50 µL

  • Perform PCR using the following cycling parameters:

    • Initial denaturation: 95°C for 30 seconds

    • 18 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes

c. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification reaction.

  • Gently mix and incubate at 37°C for 1 hour to digest the parental, methylated dsDNA.

d. Transformation:

  • Transform competent E. coli cells (e.g., XL1-Blue) with 1-2 µL of the DpnI-treated DNA.

  • Plate the transformation mixture on an appropriate antibiotic selection plate and incubate overnight at 37°C.

e. Plasmid Isolation and Sequencing:

  • Select several colonies and grow overnight cultures.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the desired mutation and the absence of other mutations by DNA sequencing.

Transient Transfection of HEK293 Cells

a. Cell Seeding:

  • The day before transfection, seed HEK293 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium (e.g., DMEM with 10% FBS).

  • Incubate overnight at 37°C in a 5% CO2 incubator. Cells should be 70-90% confluent at the time of transfection.

b. Transfection:

  • For each well to be transfected, prepare two tubes:

    • Tube A: Dilute 2 µg of the mutant δ-opioid receptor plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM).

    • Tube B: Dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine 2000) into 100 µL of serum-free medium and incubate for 5 minutes at room temperature.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Add the 200 µL of DNA-lipid complex dropwise to each well.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours to allow for receptor expression.

Radioligand Binding Assay

a. Membrane Preparation:

  • After the incubation period, wash the transfected cells with ice-cold PBS.

  • Scrape the cells into a centrifuge tube and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh homogenization buffer and determine the protein concentration using a standard assay (e.g., BCA assay).

b. Binding Assay:

  • Set up the binding reaction in a 96-well plate with a final volume of 200 µL per well:

    • 50 µL of membrane suspension (containing 10-20 µg of protein)

    • 50 µL of [3H]this compound at a final concentration near its Kd (e.g., 1-5 nM)

    • 50 µL of assay buffer or competing unlabeled ligand (for competition assays)

    • For non-specific binding determination, add a high concentration of an unlabeled opioid ligand (e.g., 10 µM naloxone).

  • Incubate the plate at room temperature for 60-90 minutes.

c. Filtration and Counting:

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

d. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For competition assays, plot the percentage of specific binding against the log concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the IC50.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Site-directed mutagenesis, when combined with radioligand binding assays, provides a robust and reliable method for confirming the binding site of ligands such as this compound on the delta-opioid receptor. The significant reduction or abolishment of this compound binding upon mutation of key residues in the third extracellular loop provides strong evidence for their direct or indirect involvement in the binding pocket. While alternative methods like X-ray crystallography offer unparalleled structural detail, the functional data derived from mutagenesis studies are indispensable for validating these structural models and understanding the dynamic nature of ligand-receptor interactions. This comprehensive approach, integrating computational, structural, and functional data, is essential for advancing the field of opioid research and developing safer and more effective analgesics.

References

Safety Operating Guide

Proper Disposal Procedures for DSLET ([D-Ser2, Leu5, Thr6]-enkephalin)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of DSLET, a synthetic opioid peptide. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Safety and Hazard Assessment

According to available Safety Data Sheets (SDS), this compound ([Leu5]-Enkephalin) is not classified as a hazardous substance or mixture.[1][2] Similarly, a related compound, Leu-Enkephalin (trifluoroacetate salt), is also not classified as hazardous according to the Globally Harmonized System (GHS). Despite this non-hazardous classification, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and follow standard laboratory safety protocols to minimize any potential risk.[1][3]

Quantitative Data

Data PointValueSource
Acute Oral Toxicity (LD50) Data not availableN/A
Acute Dermal Toxicity (LD50) Data not availableN/A
Acute Inhalation Toxicity (LC50) Data not availableN/A
Aquatic Toxicity Data not availableN/A

Experimental Protocols: Disposal of this compound Waste

The following protocols outline the step-by-step procedures for the disposal of different types of waste generated from experiments involving this compound.

1. Decontamination of Laboratory Glassware:

  • Thoroughly rinse all glassware that has come into contact with this compound with an appropriate solvent to remove any residual peptide.

  • After the initial solvent rinse, wash the glassware with soap and copious amounts of water.

  • Once decontaminated, the glassware can be disposed of as regular laboratory glass waste or recycled according to your institution's guidelines.

2. Management of Liquid Waste:

  • Collect all aqueous and organic liquid waste containing this compound in a designated, clearly labeled, and sealed waste container.[3][4]

  • The container must be compatible with the chemical nature of the waste.

  • Do not mix incompatible waste streams in the same container.

  • It is crucial to never pour chemical waste, including solutions containing this compound, down the sink unless explicitly permitted by local and institutional regulations.[3][5]

3. Disposal of Solid Waste:

  • Place solid this compound waste, such as unused lyophilized powder, and any materials used to clean up spills (e.g., absorbent pads) into a sealed and clearly labeled container.[4]

  • Contaminated personal protective equipment (PPE), including gloves and disposable lab coats, should also be collected and disposed of as chemical waste.[4]

4. Final Disposal Arrangement:

  • All chemical waste, including liquid and solid waste containing this compound, must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4]

  • Ensure all waste containers are properly labeled with their contents to facilitate correct handling and disposal by waste management personnel.[4]

Mandatory Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

DSLET_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_treatment_disposal Treatment & Disposal Path start This compound Experimentation waste_generated Waste Generated (Liquid, Solid, Contaminated Labware) start->waste_generated liquid_waste Liquid Waste (Aqueous/Organic Solutions) waste_generated->liquid_waste Segregate solid_waste Solid Waste (Unused this compound, Contaminated PPE) waste_generated->solid_waste Segregate labware Contaminated Labware waste_generated->labware Segregate collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid decontaminate_labware Decontaminate (Solvent & Water Rinse) labware->decontaminate_labware ehs_disposal Dispose via EHS/Licensed Contractor collect_liquid->ehs_disposal collect_solid->ehs_disposal regular_disposal Dispose as Regular Lab Waste decontaminate_labware->regular_disposal

Caption: this compound Waste Disposal Workflow.

References

Essential Safety and Logistical Information for Handling DSLET

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is the first line of defense against accidental exposure. The following table summarizes the recommended personal protective equipment and safety measures to be taken when handling DSLET.[1][2][6]

Safety MeasureRecommendationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[2][6]Protects eyes from potential splashes or airborne particles of the solid compound or solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]Prevents direct skin contact with the peptide. Gloves should be inspected before use and changed frequently.
Body Protection Laboratory coat.[1][2]Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required for handling small quantities in solution. Use a dust mask or work in a fume hood when handling the lyophilized powder to avoid inhalation.[2][6]Minimizes inhalation of the powder, which could have potent biological effects.
Work Area Well-ventilated laboratory bench or a chemical fume hood.[2][6]Ensures any potential aerosols or dust are safely removed from the breathing zone.
Hygiene Wash hands thoroughly after handling.[6]A fundamental safety practice to prevent accidental ingestion or transfer of the compound.

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is essential to ensure experimental accuracy and personal safety.

Preparation and Weighing:
  • Before handling, ensure the work area is clean and uncluttered.

  • Wear all required PPE as outlined in the table above.[1][2][6]

  • To minimize dust inhalation, perform weighing of the lyophilized peptide in a chemical fume hood or on a bench with minimal air currents.[2]

  • Use anti-static weighing techniques to prevent dispersal of the powder.[2]

  • Use a clean spatula and weighing paper or a weigh boat.

Reconstitution and Dilution:
  • Consult the product's technical data sheet for solubility information. Peptides are often dissolved in sterile, purified water or a buffer solution.

  • Add the solvent to the vial containing the peptide.

  • Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent potential degradation.[1]

  • For long-term storage, it is recommended to aliquot the reconstituted peptide into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]

Use in Experiments:
  • Handle the peptide solution with care, avoiding splashes and spills.

  • Keep the vial containing the peptide solution closed when not in use to prevent contamination and evaporation.

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility. As this compound is an opioid receptor agonist, it should be treated with caution to prevent environmental release and potential misuse.[7][8]

Waste Segregation and Collection:
  • All waste contaminated with this compound, including unused solutions, pipette tips, and empty vials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[2]

  • Separate liquid and solid waste streams into appropriate containers.[2]

  • Do not dispose of this compound down the drain or in regular trash.[2]

Decontamination and Disposal Protocol:
  • For liquid waste containing this compound: Consider deactivation before disposal. One common method for deactivating opioid medications is using activated carbon-based disposal systems.[7][8] These systems can adsorb and neutralize the active compound.

    • Experimental Protocol for Deactivation (based on general opioid disposal):

      • Collect the liquid waste in a designated container.

      • Add an activated carbon-based disposal powder or slurry according to the manufacturer's instructions. These products are often available commercially.[7][8]

      • Mix thoroughly to ensure maximum contact between the this compound solution and the activated carbon.

      • Allow the mixture to stand for the recommended time to ensure deactivation.

      • Dispose of the resulting mixture as hazardous chemical waste in accordance with your institution's and local regulations.[2]

  • For solid waste (e.g., contaminated labware, gloves): Place in a sealed, labeled container for hazardous waste.

  • Empty Vials: Rinse the vial with a suitable solvent (e.g., 70% ethanol) three times. Collect the rinsate as hazardous liquid waste. The rinsed vial can then be disposed of according to institutional guidelines.

  • Arrange for professional disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

Emergency Procedures

Spill Response:
  • Evacuate and Secure: Clear the area of all personnel and restrict access.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. For large spills of powdered this compound, respiratory protection is recommended.[6]

  • Containment: For liquid spills, cover with an absorbent material. For powder spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect the absorbed material or damp paper towel and place it in a sealed, labeled container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable disinfectant or detergent solution, followed by a water rinse.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

First Aid:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Diagrams

Handling_and_Disposal_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal weigh Weighing (in fume hood) reconstitute Reconstitution weigh->reconstitute Use appropriate solvent experiment In-vitro / In-vivo Experiment reconstitute->experiment Handle with care collect_waste Collect Waste (Solid & Liquid) experiment->collect_waste Segregate waste streams deactivate Deactivate Liquid Waste (e.g., with activated carbon) collect_waste->deactivate dispose_haz Dispose as Hazardous Waste deactivate->dispose_haz

Caption: Workflow for the safe handling and disposal of this compound.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate & Secure Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (absorbent/damp towel) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Step-by-step spill response plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.